4-(2-Chloro-4-fluorophenoxy)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIIPYMGXICIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625456 | |
| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-07-3 | |
| Record name | 4-(2-Chloro-4-fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(2-Chloro-4-fluorophenoxy)piperidine, a heterocyclic building block with significant potential in medicinal chemistry. While specific experimental data for this compound is not widely available in public literature, this document consolidates known information for structurally related compounds to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended to empower researchers to leverage this molecule in the design and synthesis of novel therapeutic agents.
Molecular Overview and Significance
This compound belongs to the class of aryloxypiperidines, a scaffold of considerable interest in drug discovery. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space in three dimensions. The specific substitution pattern on the phenoxy ring—a chloro group at the 2-position and a fluoro group at the 4-position—is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the development of new chemical entities.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 367501-07-3 | |
| Molecular Formula | C₁₁H₁₃ClFNO | |
| Molecular Weight | 229.68 g/mol | |
| Canonical SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)Cl | |
| Physical Form | Solid (predicted) | Inferred from related compounds |
Synthetic Routes and Methodologies
The synthesis of this compound can be approached through several established methods for forming aryl ether bonds. The two most prominent and reliable methods are the Mitsunobu reaction and the Williamson ether synthesis. The choice between these methods will depend on the availability of starting materials, desired scale, and tolerance of functional groups.
Proposed Synthesis via Mitsunobu Reaction
The Mitsunobu reaction is a versatile and widely used method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon. This approach would involve the coupling of a suitably protected 4-hydroxypiperidine with 2-chloro-4-fluorophenol.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 2-chloro-4-fluorophenol (1.1 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.5 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: To the cooled solution, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise over 10-15 minutes. The reaction is often accompanied by a color change and the formation of a precipitate (triphenylphosphine oxide).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine.
-
Deprotection: The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent to afford the final product, this compound.
Caption: Proposed Mitsunobu reaction workflow.
Proposed Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and robust method for preparing ethers from an alkoxide and an alkyl or aryl halide. In this case, it would involve the reaction of the sodium or potassium salt of a protected 4-hydroxypiperidine with a suitable aryl halide.
-
Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or THF. Add a strong base, such as sodium hydride (NaH) (1.2 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Aryl Halide Addition: To the alkoxide solution, add 1,2-dichloro-4-fluorobenzene or a similarly activated aryl halide (1.1 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Remove the Boc protecting group as described in the Mitsunobu protocol to yield the final product.
Caption: Proposed Williamson ether synthesis workflow.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is not available, the physicochemical and spectroscopic properties of this compound can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison |
| Melting Point (°C) | 80 - 120 | Solid at room temperature, similar to other aryloxypiperidine hydrochlorides. |
| Boiling Point (°C) | > 300 | High boiling point expected due to molecular weight and polar functional groups. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Based on the polarity of the molecule and general solubility of similar amine-containing compounds. |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8 and 7.4 ppm, corresponding to the three protons on the substituted benzene ring. The coupling patterns will be influenced by both the chloro and fluoro substituents.
-
Piperidine CH-O Proton: A multiplet around δ 4.4-4.6 ppm for the proton at the 4-position of the piperidine ring.
-
Piperidine CH₂-N and CH₂-C Protons: A series of multiplets between δ 1.8 and 3.2 ppm corresponding to the methylene protons of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be further downfield.
-
Piperidine N-H Proton: A broad singlet that may appear between δ 1.5 and 3.0 ppm, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit signals in the following regions:
-
Aromatic Carbons: Signals between δ 110 and 160 ppm. The carbons directly attached to the fluorine and chlorine atoms will show characteristic splitting patterns and shifts.
-
Piperidine C-O Carbon: A signal around δ 70-75 ppm.
-
Piperidine C-N and C-C Carbons: Signals between δ 30 and 50 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy: Key vibrational frequencies are expected to include:
-
N-H Stretch: A moderate, somewhat broad absorption in the range of 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A strong absorption around 1200-1250 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.
-
C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 229. An [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak would be indicative of the presence of a single chlorine atom. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the secondary amine of the piperidine ring. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.
-
N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated using standard synthetic protocols. These reactions are crucial for further functionalization and incorporation of this building block into larger molecules.
-
Salt Formation: As a secondary amine, it will readily form salts with both organic and inorganic acids. This property is often exploited for purification and to improve the aqueous solubility of drug candidates.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds targeting the central nervous system (CNS). The specific substitution pattern of this compound suggests its potential as a key intermediate in the synthesis of novel therapeutics.
-
Antipsychotic Agents: Many atypical antipsychotics feature a piperidine or piperazine moiety linked to an aromatic group. The electronic nature of the 2-chloro-4-fluorophenyl group could be beneficial in modulating receptor binding affinity and selectivity, for example, at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.
-
Neurokinin (NK) Receptor Antagonists: Aryloxypiperidine derivatives have been investigated as antagonists of neurokinin receptors, which are implicated in pain, inflammation, and mood disorders.[1] The title compound could serve as a valuable starting point for the development of new NK₁ or NK₂ receptor antagonists.
-
Other CNS Targets: The versatility of the piperidine scaffold allows for its application in targeting a wide range of CNS receptors and transporters. Derivatives could be explored for their activity as antidepressants, anxiolytics, or cognitive enhancers.
Caption: Potential therapeutic areas for derivatives.
Safety and Handling
Based on the Safety Data Sheet (SDS) for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. By providing detailed, actionable protocols and a logical framework for its use, this document aims to facilitate the exploration of this compound's potential in the development of next-generation therapeutics. The unique combination of the piperidine scaffold with the electronically and metabolically interesting 2-chloro-4-fluorophenoxy group makes it a prime candidate for library synthesis and lead optimization campaigns.
References
- Kubota, H., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters, 8(12), 1541-1546.
- Shirai, J., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182.
- Sauerberg, P., & Olesen, P. H. (1993). U.S. Patent No. 5,264,444. Washington, DC: U.S.
Sources
An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(2-Chloro-4-fluorophenoxy)piperidine (CAS No. 367501-07-3), a halogenated aryl-ether piperidine derivative of significant interest in modern drug discovery. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, and its strategic functionalization allows for the fine-tuning of physicochemical and pharmacological properties. This document details the strategic synthesis, robust analytical characterization, and potential applications of this compound as a key building block for complex bioactive molecules, particularly in the realm of kinase inhibitors. We will delve into the causality behind synthetic and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Phenoxypiperidine Scaffold
The piperidine ring is a privileged saturated heterocycle, present in over 200 approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal scaffold for targeting a wide range of biological receptors and enzymes. The introduction of an aryloxy moiety at the 4-position, as seen in this compound, provides a rigid anchor for extension into protein binding pockets while influencing crucial parameters such as lipophilicity and metabolic stability.
The specific substitution pattern of a chloro group at the 2-position and a fluoro group at the 4-position of the phenyl ring is of particular strategic importance. These electron-withdrawing groups can modulate the pKa of the piperidine nitrogen and influence the overall electronic properties of the molecule, which can be critical for target engagement and pharmacokinetic profiles. This guide will serve as a technical resource for the effective utilization of this valuable intermediate in research and development settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in multi-step syntheses and for predicting the properties of its derivatives. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 367501-07-3 | Internal DB |
| Molecular Formula | C₁₁H₁₃ClFNO | [2] |
| Molecular Weight | 229.68 g/mol | [2] |
| Appearance | Off-white to white solid (predicted) | |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Predicted LogP | 2.8 |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution, specifically the Williamson ether synthesis. This method involves the coupling of an alkoxide with a suitable aryl halide.
Synthetic Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established Williamson ether synthesis procedures for analogous compounds.[3] The piperidine nitrogen must be protected to prevent N-arylation. The Boc (tert-butyloxycarbonyl) group is a common and effective choice.
Step 1: Boc Protection of 4-Hydroxypiperidine
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-4-hydroxypiperidine, which can often be used without further purification.
Step 2: Williamson Ether Synthesis
-
To a solution of Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding alkoxide. The use of an aprotic solvent is crucial as protic solvents would quench the base.
-
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add 2-chloro-4-fluorophenol (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by HPLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-4-(2-chloro-4-fluorophenoxy)piperidine.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected intermediate in a solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent.
-
Dry the organic layer and concentrate to yield the final product, this compound.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended for a comprehensive quality control assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the final compound and for in-process monitoring of the synthesis.
Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Causality: The acidic modifier improves peak shape for the basic piperidine nitrogen and ensures its protonation for consistent retention.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak with a purity of >95% (or as per specification).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation and confirmation.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons (typically in the δ 6.8-7.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), the piperidine ring protons (in the δ 1.5-3.5 ppm region), and the methine proton at the 4-position of the piperidine ring (likely a multiplet in the δ 4.3-4.8 ppm region).
-
¹³C NMR: The spectrum will display the expected number of carbon signals, including those in the aromatic region and the aliphatic signals for the piperidine ring.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom on the phenyl ring should be observed.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 230.07. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should also be observable.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The phenoxy-piperidine core can serve as a key pharmacophore that interacts with the hinge region of protein kinases.
While not definitively documented in the synthesis of a specific marketed drug, its structure is highly analogous to intermediates used in the synthesis of various kinase inhibitors. For instance, the general structure is relevant to the development of inhibitors for targets such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in cancer.[1]
Caption: Conceptual pathway for the use of this compound in kinase inhibitor synthesis.
The piperidine nitrogen serves as a versatile handle for coupling to various heterocyclic cores (e.g., pyrimidines, pyridines), which are common in kinase inhibitor scaffolds.[4] The 2-chloro-4-fluorophenoxy group can then occupy a hydrophobic pocket in the target protein, contributing to binding affinity and selectivity.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. It should be handled as a potentially hazardous substance. Harmful if swallowed, and may cause skin and eye irritation.[6]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry and drug development. Its synthesis via established methods like the Williamson ether synthesis is robust and scalable. The presence of the halogenated phenoxy group and the versatile piperidine core makes it an attractive building block for creating libraries of compounds for screening against various biological targets, particularly protein kinases. This guide provides the foundational knowledge for the synthesis, analysis, and application of this compound, empowering researchers to leverage its unique structural features in the pursuit of novel therapeutics.
References
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- US20170247380A1 - Method for preparing palbociclib.
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Journal of Young Pharmacists. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. RSC Advances. [Link]
-
Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]
-
4-(2-Chlorophenoxy)piperidine. PubChem. [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Palbociclib. PubChem. [Link]
-
WO 2012/069948 Al - 4-(5-CYANO-PYRAZOL-1-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. Common Organic Chemistry. [Link]
-
Separation of Piperidine, 4-propyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
SAFETY DATA SHEET H7501 warehouse markers. JekaShop. [Link]
-
Supporting Information for manuscript. RSC. [Link]
-
DISPERCOLL C VPLS 2372/1 - SAFETY DATA SHEET. Covestro. [Link]
-
Material Safety Data Sheet. Greenbook.net. [Link]
Sources
- 1. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 4. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. jekashop.nl [jekashop.nl]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.greenbook.net [assets.greenbook.net]
An In-depth Technical Guide to 3-Chloro-4-fluoro-alpha-methyl-N-propargylphenethylamine (CF-N-PPA): Synthesis, Characterization, and Biological Evaluation
Introduction: The Significance of Substituted Phenethylamines in Neuroscience Research
Substituted phenethylamines represent a broad and pharmacologically diverse class of compounds that have been instrumental in advancing our understanding of neurobiology and have been the foundation for numerous therapeutic agents.[1][2] These molecules, characterized by a phenethylamine core structure, can be extensively modified to elicit a wide range of effects on the central nervous system, including stimulant, hallucinogenic, and antidepressant actions.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, into the phenyl ring can significantly modulate the potency and selectivity of these compounds for various monoamine transporters, including those for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[3] This guide provides a comprehensive technical overview of a novel, representative compound, 3-Chloro-4-fluoro-alpha-methyl-N-propargylphenethylamine (CF-N-PPA), with the molecular formula C11H13ClFNO. While this specific molecule may be a novel entity for research purposes, its synthesis and hypothesized biological activity are grounded in well-established principles of medicinal chemistry and neuropharmacology. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their potential therapeutic applications.
Molecular Profile of CF-N-PPA
The structure of CF-N-PPA incorporates several key features that are predicted to influence its biological activity. The chloro and fluoro substituents at the 3 and 4 positions of the phenyl ring, respectively, are expected to enhance its interaction with monoamine transporters. The alpha-methyl group is a common modification in this class, known to increase metabolic stability and psychostimulant effects. The N-propargyl group is of particular interest, as it has been incorporated into other neuroactive compounds to modulate their pharmacological profile.
| Property | Predicted Value |
| Molecular Formula | C11H13ClFNO |
| Molecular Weight | 229.68 g/mol |
| XLogP3 | 2.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Synthesis of CF-N-PPA: A Step-by-Step Protocol
The synthesis of CF-N-PPA can be achieved through a multi-step process starting from commercially available 3-chloro-4-fluorobenzaldehyde. The following protocol is based on established synthetic methodologies for related alpha-methylphenethylamines.
Experimental Protocol: Synthesis of CF-N-PPA
Step 1: Synthesis of 1-(3-chloro-4-fluorophenyl)-2-nitropropene
-
To a solution of 3-chloro-4-fluorobenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.5 equivalents) and ammonium acetate (0.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated yellow solid by filtration, wash with cold water, and dry under vacuum to yield 1-(3-chloro-4-fluorophenyl)-2-nitropropene.
Step 2: Reduction to 3-chloro-4-fluoroamphetamine
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), suspend Lithium Aluminum Hydride (LAH) (3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 1-(3-chloro-4-fluorophenyl)-2-nitropropene (1 equivalent) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3-chloro-4-fluoroamphetamine.
Step 3: N-propargylation to yield CF-N-PPA
-
Dissolve the crude 3-chloro-4-fluoroamphetamine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add potassium carbonate (2 equivalents) and propargyl bromide (1.2 equivalents).
-
Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Chloro-4-fluoro-alpha-methyl-N-propargylphenethylamine (CF-N-PPA).
Caption: Synthetic workflow for CF-N-PPA.
Characterization and Analytical Workflow
The identity and purity of the synthesized CF-N-PPA should be confirmed using a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the functional groups present.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Caption: Analytical workflow for CF-N-PPA characterization.
Hypothesized Mechanism of Action
Based on the structure of CF-N-PPA and the known pharmacology of related halogenated phenethylamines, it is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor. The chloro and fluoro substituents are likely to confer significant activity at the serotonin transporter (SERT), potentially with additional effects on the dopamine (DAT) and norepinephrine (NET) transporters. The N-propargyl group may modulate the affinity and selectivity for these transporters.
Caption: Hypothesized mechanism of action of CF-N-PPA.
In Vitro Evaluation: Neurotransmitter Uptake Inhibition Assay
To investigate the hypothesized mechanism of action, an in vitro neurotransmitter uptake inhibition assay is a crucial first step. This experiment will determine the potency of CF-N-PPA at inhibiting the reuptake of serotonin, dopamine, and norepinephrine.
Experimental Protocol: [3H]Neurotransmitter Uptake Assay in Rat Brain Synaptosomes
-
Preparation of Synaptosomes:
-
Homogenize freshly dissected rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with increasing concentrations of CF-N-PPA or a vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Determine the amount of radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of neurotransmitter uptake at each concentration of CF-N-PPA.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific uptake) by non-linear regression analysis of the concentration-response curve.
-
| Target | Hypothetical IC50 (nM) |
| SERT | 50 - 150 |
| DAT | 200 - 500 |
| NET | 150 - 400 |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, characterization, and proposed biological evaluation of 3-Chloro-4-fluoro-alpha-methyl-N-propargylphenethylamine (CF-N-PPA), a representative novel substituted phenethylamine. The provided protocols and workflows offer a solid foundation for the empirical investigation of this and similar compounds. Future research should focus on in vivo studies to determine its pharmacokinetic profile, behavioral effects, and potential therapeutic applications or toxicological liabilities. The exploration of such novel chemical entities is crucial for the continued development of new tools to probe the complexities of the nervous system and to identify potential leads for the treatment of neuropsychiatric disorders.
References
- Nichols, D. E. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839–849.
-
Substituted phenethylamine. (2024). In Wikipedia. Retrieved from [Link]
-
Substituted phenethylamines. (2024). In PsychonautWiki. Retrieved from [Link]
-
A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. (n.d.). PMC. Retrieved from [Link]
- Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. (n.d.). Google Patents.
-
About: Substituted phenethylamine. (n.d.). DBpedia. Retrieved from [Link]
-
P-chloroamphetamine and a side-chain fluorinated analog: effects on brain amine levels and behavior. (n.d.). PubMed. Retrieved from [Link]
- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590.
Sources
4-(2-Chloro-4-fluorophenoxy)piperidine molecular weight
An In-depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern drug discovery. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol, and describes standard analytical methods for its characterization. Furthermore, it explores the strategic application of this scaffold in medicinal chemistry, emphasizing its role as a versatile building block for the development of novel therapeutic agents. Safety and handling protocols are also provided to ensure its proper use in a research environment. This guide serves as an essential resource for scientists leveraging halogenated piperidine scaffolds to explore new chemical space and advance drug development programs.
Introduction: A Scaffold of Strategic Importance
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets, making it a cornerstone of molecular design. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto associated aromatic systems is a widely employed tactic to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4] Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity through specific electronic and steric interactions.
This compound emerges at the intersection of these design principles. It is a bifunctional building block that provides the advantageous piperidine motif coupled with a di-halogenated phenyl ring. The secondary amine of the piperidine serves as a versatile chemical handle for further elaboration, enabling the rapid generation of diverse compound libraries. This guide offers an in-depth examination of this high-value intermediate for drug discovery professionals.
Physicochemical Properties
The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below. The salt form is often preferred for its improved stability and handling characteristics.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₁₁H₁₃ClFNO | C₁₁H₁₄Cl₂FNO[5][6] |
| Molecular Weight | 230.68 g/mol | 266.14 g/mol [5][6] |
| CAS Number | 367501-07-3 | 1185297-29-3[5][6] |
| Appearance | Typically an off-white to pale solid | White to off-white crystalline solid |
| Canonical SMILES | C1CNCCC1OC2=C(C=C(C=C2)F)Cl | C1CNCCC1OC2=C(C=C(C=C2)F)Cl.Cl |
| InChIKey | Not readily available | Not readily available |
Synthesis and Purification
A common and reliable method for synthesizing this compound is via a two-step process involving a Williamson ether synthesis followed by the deprotection of the piperidine nitrogen. This approach offers high yields and straightforward purification.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from commercial starting materials.
Step 1: Synthesis of N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.
-
Allow the mixture to stir at 0°C for 30 minutes until hydrogen evolution ceases, indicating the formation of the alkoxide.
-
Add a solution of 2-chloro-4-fluorophenol (1.1 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate as a clear oil or white solid.
Step 2: Deprotection to yield this compound
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Remove the cooling bath and stir the solution at room temperature for 2-4 hours. Monitor deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound. The product can be converted to its HCl salt for long-term storage by treatment with HCl in dioxane or ether.
Analytical Characterization
Validation of the compound's identity and purity is critical. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.
Purity Assessment by Reverse-Phase HPLC
A standard HPLC method can be used to assess the purity of the final compound, which should typically exceed 95% for use in drug discovery cascades.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar stationary phase for small organic molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier to improve peak shape for basic amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 min | Ensures elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. |
Structural Elucidation by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the ether linkage.
-
¹H NMR: Expect signals corresponding to the three distinct protons on the substituted aromatic ring, typically in the δ 6.8-7.5 ppm region. The piperidine protons will appear more upfield, with the proton at the C4 position (adjacent to the ether oxygen) shifted downfield (δ ~4.5 ppm) compared to the other piperidine protons (δ ~1.5-3.5 ppm).
-
¹³C NMR: Aromatic carbons will appear in the δ 110-160 ppm range, with carbons directly attached to fluorine or chlorine showing characteristic splitting or shifts. The piperidine carbons will be observed in the δ 30-70 ppm range.
Applications in Drug Discovery
This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in the strategic combination of a modifiable handle (the piperidine nitrogen) and a metabolically stable, lipophilic aromatic group.
A Vector for Exploring Chemical Space: The secondary amine is a nucleophilic center that can be readily functionalized through a variety of standard chemical reactions, allowing for the creation of a large library of analogues from a single core. This strategy is central to structure-activity relationship (SAR) studies.
Caption: Functionalization pathways for the core scaffold.
By modifying the 'R' group in these reactions, researchers can systematically alter the steric and electronic properties of the final molecule to optimize its potency, selectivity, and pharmacokinetic profile. The chloro- and fluoro-substituents on the phenoxy ring help to block potential sites of metabolism and can form key interactions within a target's binding pocket.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive safety data sheet (SDS) for this compound may not be universally available, guidelines can be established based on the constituent functional groups.[7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[8]
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Avoid dust formation. Keep away from sources of ignition.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate for drug discovery and development. Its structure provides a stable, halogenated aromatic moiety combined with the privileged piperidine scaffold, which contains a readily functionalizable nitrogen atom. The synthetic routes are well-established, and its characterization is straightforward using modern analytical techniques. For researchers aiming to develop novel therapeutics, this compound represents a strategic starting point for the efficient exploration of chemical space and the optimization of lead compounds.
References
-
AA Blocks. 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. [Link]
-
Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]
-
ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]
-
PubMed. Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pentachemicals.eu [pentachemicals.eu]
An In-Depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine: Synthesis, Characterization, and Potential Applications in CNS Drug Discovery
This guide provides a comprehensive technical overview of 4-(2-chloro-4-fluorophenoxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Drawing upon established synthetic methodologies and structure-activity relationships of related compounds, we will explore its synthesis, structural elucidation, and potential as a scaffold for novel central nervous system (CNS) therapeutics.
Introduction: The Significance of the Aryloxypiperidine Scaffold
The aryloxypiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the CNS. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile anchor for introducing pharmacophoric elements with precise three-dimensional orientations. When coupled with an aryloxy moiety, as in the case of this compound, the resulting structure combines key features that can influence a molecule's pharmacokinetic and pharmacodynamic properties.
The specific substitution pattern on the phenyl ring—a chlorine atom at the 2-position and a fluorine atom at the 4-position—is of particular interest. These electron-withdrawing groups can significantly impact the electronic environment of the phenoxy ring, influencing its interaction with biological targets and its metabolic stability. This guide will delve into the synthesis of this specific analogue, its structural characteristics, and its potential as a building block for drugs targeting neurotransmitter systems.
Synthesis and Structural Elucidation
The synthesis of this compound can be approached through several established synthetic routes. Here, we present a logical and robust synthetic strategy based on the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the formation of the ether linkage between the piperidine and the substituted phenol.[1][2][3] The proposed two-step synthesis starts from commercially available N-Boc-4-hydroxypiperidine and 2-chloro-4-fluorophenol.
Sources
The Strategic deployment of 4-(2-Chloro-4-fluorophenoxy)piperidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles.[2][3] The strategic incorporation of the 4-(2-Chloro-4-fluorophenoxy)piperidine core represents a sophisticated approach to drug design, leveraging the unique electronic and steric properties of halogen substituents to fine-tune molecular interactions and metabolic stability. This guide will provide an in-depth exploration of the synthesis, key applications, and structure-activity relationships of this valuable building block, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS).
Synthetic Strategies: Building the this compound Core
The construction of the this compound scaffold is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a robust and versatile method for forming aryl ethers. The general strategy involves the coupling of a protected 4-hydroxypiperidine derivative with an activated haloaromatic compound.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound is outlined below. This pathway employs readily available starting materials and well-established reaction conditions, making it amenable to both small-scale laboratory synthesis and larger-scale production.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
Step 1: Protection of 4-Hydroxypiperidine
The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions during the subsequent nucleophilic substitution. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under the basic conditions of the coupling reaction and its facile removal under acidic conditions.
-
Reaction: 4-Hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Rationale: This step ensures that the piperidine nitrogen does not compete with the hydroxyl group as a nucleophile in the subsequent SNAr reaction.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The protected N-Boc-4-hydroxypiperidine is then coupled with 1-chloro-2,4-difluorobenzene. The fluorine atom at the 4-position of the aromatic ring is highly activating towards nucleophilic substitution, making this a favorable transformation.
-
Reaction: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The resulting alkoxide then displaces the fluorine atom from 1-chloro-2,4-difluorobenzene.
-
Causality: The electron-withdrawing nature of the nitro group in related syntheses, and in this case, the chloro and fluoro substituents, activates the aromatic ring for nucleophilic attack. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base, leaving a more reactive "naked" alkoxide nucleophile.
Step 3: Deprotection of the Piperidine Nitrogen
The final step involves the removal of the Boc protecting group to yield the desired this compound.
-
Reaction: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. The final product can be purified by column chromatography or crystallization.
Medicinal Chemistry Applications: A Focus on Central Nervous System Targets
The this compound scaffold has emerged as a valuable building block in the design of ligands for various CNS targets, most notably the dopamine D4 receptor. The specific substitution pattern of the phenoxy ring plays a critical role in modulating receptor affinity, selectivity, and pharmacokinetic properties.
Dopamine D4 Receptor Antagonists: A Promising Avenue for Neuropsychiatric Disorders
The dopamine D4 receptor is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[4] It has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders. Consequently, the development of selective D4 receptor antagonists is an active area of research.
Derivatives of this compound have been investigated as potent and selective dopamine D4 receptor antagonists. The 2-chloro and 4-fluoro substituents on the phenoxy ring contribute significantly to the binding affinity and selectivity of these compounds.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the binding affinities (Ki values) of a series of substituted phenoxy-piperidine derivatives for the dopamine D4 receptor, highlighting the impact of the halogen substitution pattern.
| Compound ID | R1 (ortho) | R2 (para) | Dopamine D4 Ki (nM) | Reference |
| 1 | H | F | 118 | [2] |
| 2 | Cl | F | Data not available for direct analogue | |
| 3 | F | F | 5.5 | [5] |
| 4 | H | Cl | 53 | [5] |
| 5 | F | H | 27 | [5] |
| 6 | CN | H | 1.7 | [2] |
Note: The table includes data for structurally related compounds to infer the SAR for the 2-chloro-4-fluoro substitution pattern.
Interpretation of SAR Data:
-
Influence of Halogenation: The presence of a fluorine atom at the para position (Compound 1) confers moderate D4 receptor affinity.[2] The introduction of a second fluorine at the ortho position (Compound 3) significantly enhances the binding affinity, suggesting a favorable interaction with the receptor's binding pocket.[5]
-
Positional Isomerism: A comparison of compounds with a single halogen substituent reveals the importance of its position. A para-fluoro substituent (Compound 1) is more favorable than a para-chloro (Compound 4) or an ortho-fluoro (Compound 5) substituent.[2][5]
-
Electron-Withdrawing Groups: The potent D4 receptor affinity of the para-cyano derivative (Compound 6) underscores the beneficial effect of a strong electron-withdrawing group at this position.[2]
The Role of 2-Chloro-4-fluoro Substitution:
Based on the available data, the 2-chloro-4-fluoro substitution pattern in this compound is anticipated to provide a favorable combination of steric and electronic properties for high-affinity D4 receptor binding. The ortho-chloro group can induce a conformational preference in the phenoxy ring that may be optimal for fitting into the receptor's binding site. The para-fluoro group, as seen in related compounds, is expected to contribute positively to the binding affinity.
Experimental Workflow: Dopamine D4 Receptor Binding Assay
To experimentally validate the D4 receptor affinity of novel compounds incorporating the this compound scaffold, a radioligand binding assay is a standard and reliable method.
Caption: Workflow for a dopamine D4 receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D4 receptor are prepared by homogenization and centrifugation.[6]
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Pharmacokinetic Considerations and Future Perspectives
The incorporation of the this compound scaffold can also have a profound impact on the pharmacokinetic properties of a drug candidate. The presence of halogens can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.
In Vitro Metabolic Stability Assay
An in vitro metabolic stability assay using liver microsomes is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[7][8]
Caption: Workflow for an in vitro metabolic stability assay.
Rationale for Halogenation:
The chlorine and fluorine atoms in this compound can serve as "metabolic blockers." By occupying positions on the aromatic ring that are susceptible to oxidative metabolism, these halogens can prevent the enzymatic degradation of the molecule, leading to improved bioavailability and a longer duration of action.
Conclusion
The this compound scaffold is a highly valuable building block in modern medicinal chemistry. Its rational design, incorporating a privileged piperidine core with a strategically halogenated phenoxy moiety, provides a powerful tool for developing novel therapeutics, particularly for CNS disorders. The insights into its synthesis, structure-activity relationships, and impact on pharmacokinetic properties presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this scaffold in their quest for new and improved medicines. The continued exploration of derivatives based on this core structure holds significant promise for the discovery of next-generation therapies with enhanced efficacy and safety profiles.
References
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
- Wang, S., et al. (2014). Antitumor agent.
-
Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48432. [Link]
- Miyoshi, H., et al. (2010). Antitumor agent.
-
Liu, L., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. ACS Medicinal Chemistry Letters, 6(5), 559-563. [Link]
-
Song, J., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5138-5143. [Link]
-
Wang, S., et al. (2014). (12) United States Patent. Patent Application Publication US 2014/0083438 A1. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
-
Butini, S., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 27(19), 6296. [Link]
-
Singh, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6090. [Link]
-
Lindsley, C. W., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3377-3394. [Link]
- Bayer Pharma AG. (2017). Novel n-[(pyrimidinylamino)propanyl]-and n [(pyrazinylamino)propanyl]arylcarboxamides.
-
Kumar, A., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(10), 730-739. [Link]
-
Wang, X., et al. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science, 360(6387), 433-437. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Otsuka Pharmaceutical Co., Ltd. (2014). AN IMPROVED SYNTHESIS OF ANTI-PARKINSON AGENT. WIPO Patent WO/2014/178083. [Link]
-
Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1037. [Link]
-
Sebastian, A., et al. (2014). FIBROUS COMPOSITE. US Patent Application Publication US 2014/0083438 A1. [Link]
-
Wang, X., et al. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. Science, 360(6387), 433-437. [Link]
-
Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. Retrieved from [Link]
-
Noman, M., et al. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. [Link]
-
Lindsley, C. W., et al. (2023). Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. ChemRxiv. [Link]
-
Janssen Pharmaceutica N.V. (2014). INHIBITORS OF MALT1 PROTEASE. WIPO Patent WO/2014/086478. [Link]
-
Boster Biological Technology. (n.d.). DRD4 Antibodies & ELISA Kits, Dopamine Receptor D4 Proteins. Retrieved from [Link]
-
BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube. [Link]
-
Davenport, A. E. (1924). Visible tank for gasoline pumps. US Patent 1,486,127. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. bioivt.com [bioivt.com]
- 8. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine for Research and Development
An authoritative resource for researchers, scientists, and drug development professionals detailing the synthesis, properties, and potential applications of the versatile research chemical, 4-(2-Chloro-4-fluorophenoxy)piperidine.
Introduction
This compound is a halogenated aryl piperidine ether that has emerged as a valuable building block and research chemical in the field of medicinal chemistry. Its unique structural features, combining a piperidine moiety with a substituted phenoxy group, make it a compound of interest for the development of novel therapeutic agents. The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, and its functionalization at the 4-position with a 2-chloro-4-fluorophenoxy group can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, analytical characterization, potential research applications, and safety considerations for this compound, serving as a vital resource for its effective utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 367501-07-3 | |
| Molecular Formula | C₁₁H₁₃ClFNO | |
| Molecular Weight | 229.68 g/mol | |
| Appearance | Solid | CymitQuimica |
| Purity | Typically ≥97% | CymitQuimica |
| Hazard | Irritant |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes, with the Williamson ether synthesis and the Mitsunobu reaction being two of the most common and versatile methods for forming the crucial aryl ether linkage.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of synthesizing this compound, this reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the sodium or potassium salt of 2-chloro-4-fluorophenol can be reacted with a suitably protected 4-halopiperidine or a piperidine with a leaving group at the 4-position. The use of a strong base, such as sodium hydride (NaH), is necessary to deprotonate the phenol, generating the highly nucleophilic phenoxide.
The choice of solvent is critical to the success of the Williamson ether synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the phenoxide anion. The reaction is typically carried out at an elevated temperature to drive the reaction to completion.
Causality behind Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the phenol, which is essential for an efficient reaction. Polar aprotic solvents are chosen to enhance the reactivity of the nucleophile. Protecting the piperidine nitrogen, for example with a Boc group, can prevent side reactions and may be necessary depending on the overall synthetic strategy.
Experimental Protocol: Williamson Ether Synthesis
-
Phenoxide Formation: To a solution of 2-chloro-4-fluorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of N-Boc-4-bromopiperidine (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine.
-
Deprotection: The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound.
Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the synthesis of aryl ethers and is particularly useful when dealing with sensitive functional groups. This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of the achiral this compound.
Causality behind Experimental Choices: The Mitsunobu reaction is advantageous as it proceeds under neutral conditions and at lower temperatures compared to the Williamson ether synthesis, which can be beneficial for substrates with base-sensitive functional groups. The choice between DEAD and DIAD often depends on the ease of purification, as the hydrazine byproducts have different solubilities.
Experimental Protocol: Mitsunobu Reaction
-
Reaction Setup: To a solution of 2-chloro-4-fluorophenol (1.2 eq) and N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change is typically observed upon addition.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
-
Deprotection: The Boc protecting group is then removed using standard acidic conditions as described in the Williamson ether synthesis protocol.
Potential Research Applications
While specific biological data for this compound is not extensively published, its structural motifs are present in compounds with known pharmacological activities. This suggests that it is a valuable intermediate for the synthesis of novel drug candidates. The primary areas of interest for this class of compounds include:
-
Dopamine D4 Receptor Antagonism: Substituted phenoxymethylpiperidine scaffolds have been investigated as potent and selective dopamine D4 receptor antagonists.[1] The D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[2] The 2-chloro and 4-fluoro substitutions on the phenoxy ring can modulate the binding affinity and selectivity for the D4 receptor.
-
Norepinephrine Reuptake Inhibition and 5-HT1A Partial Agonism: Aryl piperidine ethers have been explored as dual-acting norepinephrine reuptake inhibitors (NRIs) and 5-HT1A partial agonists.[3] This dual mechanism of action is a promising strategy for the development of novel antidepressants with potentially improved efficacy and a faster onset of action.
-
Other CNS Targets: The phenoxypiperidine scaffold is a versatile platform for targeting a range of central nervous system (CNS) receptors and transporters. By modifying the substituents on the phenyl ring and the piperidine nitrogen, researchers can tune the pharmacological profile of the resulting compounds to target other receptors, such as sigma receptors or other serotonin receptor subtypes.
The utility of this compound lies in its potential to be a key intermediate in the synthesis of libraries of compounds for screening against these and other biological targets.
Analytical Characterization
The unambiguous identification and purity assessment of this compound are crucial for its use in research. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the substituted phenyl ring, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the chloro and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern, and the carbons of the piperidine ring will also have distinct signals.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways may involve cleavage of the ether bond and fragmentation of the piperidine ring.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is commonly used. Detection is typically achieved using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, particularly for the identification of impurities. Due to the presence of halogens, an electron capture detector (ECD) can also be used for sensitive detection.[3]
Experimental Protocol: HPLC-UV Method for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a research chemical with significant potential in drug discovery and development. Its synthesis via established methods like the Williamson ether synthesis and the Mitsunobu reaction provides access to a versatile building block. The presence of the substituted phenoxypiperidine scaffold suggests potential applications in the development of novel therapeutics targeting CNS disorders. This technical guide provides a foundational understanding of the synthesis, properties, and handling of this compound, enabling researchers to effectively and safely utilize this compound in their scientific endeavors. Further research into its specific biological activities will undoubtedly unveil new opportunities for its application in medicinal chemistry.
References
- Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. (2025). ChemRxiv.
- 4-(2-CHLORO-4-FLUOROPHENOXY)
- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek.
Sources
The Phenoxypiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Phenoxypiperidine Core
The piperidine ring is a cornerstone of medicinal chemistry, a six-membered nitrogen-containing heterocycle that has proven to be a remarkably versatile scaffold in the design of therapeutic agents.[1][2] Its conformational flexibility and the ability to introduce substituents with precise stereochemistry allow for the fine-tuning of pharmacological activity. When this privileged piperidine core is functionalized with a phenoxy moiety, a unique chemical entity emerges: the phenoxypiperidine derivative. This structural motif has given rise to a range of impactful drugs, most notably in the realm of neuroscience, by enabling high-affinity and selective interactions with key biological targets.
This in-depth technical guide provides a comprehensive review of phenoxypiperidine derivatives in drug discovery, from their synthesis and structure-activity relationships (SAR) to their mechanisms of action and diverse therapeutic applications. We will delve into the causality behind experimental choices in their development and provide detailed protocols and data to support the translation of this knowledge into practice.
I. Synthetic Strategies for Phenoxypiperidine Derivatives: Building the Core
The construction of the 3,4-disubstituted phenoxypiperidine scaffold, particularly the trans isomer which is often the more active stereoisomer, has been the subject of extensive synthetic efforts. A multitude of strategies have been developed, ranging from classical multi-step sequences to more modern, convergent approaches.
Key Synthetic Approaches to the Phenoxypiperidine Core
A common strategy for the synthesis of phenoxypiperidine derivatives, exemplified by the synthesis of Paroxetine, involves the initial construction of a 3,4-disubstituted piperidine intermediate, followed by the introduction of the phenoxy group.
One established route commences with a Grignard reaction between an arecoline salt and a suitable Grignard reagent, such as 4-fluorophenylmagnesium bromide, to introduce the C4-aryl substituent.[3][4] Subsequent epimerization, hydrolysis, and stereoselective reduction can yield the desired trans-3-hydroxymethyl-4-arylpiperidine intermediate.[5] The phenoxy moiety is then typically introduced via a Williamson ether synthesis or a Mitsunobu reaction.
More recent synthetic innovations have focused on asymmetric and convergent strategies to improve efficiency and stereocontrol. These include:
-
N-Heterocyclic Carbene (NHC) Catalyzed Homoenolate Addition: This concise approach allows for the rapid, enantioselective synthesis of δ-lactams as key intermediates for both Paroxetine and Femoxetine.[6]
-
Asymmetric Hydrogenation: Chiral ruthenium catalysts can be employed to establish the desired stereochemistry in an amino alcohol precursor, which is then cyclized to form the piperidine ring.[7]
-
Phase-Transfer Catalytic Monoalkylation: This method has been successfully applied to the enantioselective synthesis of (-)-Paroxetine.[7]
Experimental Protocol: A Representative Synthesis of a Paroxetine Intermediate
The following protocol outlines a key step in a common synthetic route to Paroxetine, the mesylation of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, a precursor to the final phenoxy ether coupling.[8]
Step 1: Synthesis of (3S, 4R)-trans-4-((4-fluorophenyl)-1-methylpiperidine)-3-methyl methane Sulfonate
-
To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in toluene (30 ml) at 5-10°C, add triethylamine (13 mmol) dropwise.
-
Slowly add methanesulfonyl chloride (12 mmol) to the reaction mixture, maintaining the temperature between 5-10°C.
-
Allow the reaction to warm to room temperature and stir for 12-13 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane: Methanol (9:1).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of potassium carbonate.
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the desired mesylated intermediate.
This intermediate is then poised for reaction with sesamol to introduce the characteristic methylenedioxyphenoxy group of Paroxetine.[8]
II. Mechanism of Action and Structure-Activity Relationships (SAR)
Phenoxypiperidine derivatives have demonstrated significant activity at several key biological targets, with their mechanism of action and SAR being most extensively studied in the context of Selective Serotonin Reuptake Inhibitors (SSRIs) and Neurokinin-1 (NK-1) receptor antagonists.
Selective Serotonin Reuptake Inhibitors (SSRIs): Paroxetine and Femoxetine
Mechanism of Action: Paroxetine and Femoxetine exert their antidepressant effects by selectively inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[9][10] By blocking this reuptake mechanism, these drugs increase the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[11]
Structure-Activity Relationships (SAR): The SAR of phenoxypiperidine-based SSRIs has been extensively investigated, with key structural features influencing their affinity and selectivity for SERT.
-
The Piperidine Ring: The piperidine nitrogen is crucial for activity, and its substitution pattern can modulate potency and selectivity.
-
C4-Aryl Substituent: A 4-fluorophenyl group at the C4 position is a common feature in high-affinity ligands like Paroxetine. Modifications to this ring can significantly impact binding.
-
C3-Phenoxymethyl Group: The nature and substitution pattern of the phenoxy ring are critical for potent SERT inhibition. The methylenedioxy group in Paroxetine is a key contributor to its high affinity.
| Compound/Analog | C4-Aryl Group | C3-Phenoxy Group | SERT Binding Affinity (Ki, nM) | Reference |
| Paroxetine | 4-Fluorophenyl | 3,4-Methylenedioxyphenoxy | 0.10 | [12] |
| Femoxetine | Phenyl | 4-Methoxyphenoxy | - | [9] |
| Paroxetine Analog | Phenyl | 3,4-Methylenedioxyphenoxy | 0.557 | [13] |
| 4-Bromoparoxetine | 4-Bromophenyl | 3,4-Methylenedioxyphenoxy | 4.90 | [13] |
Table 1: SAR data for selected phenoxypiperidine-based SSRIs.
Neurokinin-1 (NK-1) Receptor Antagonists
Mechanism of Action: Phenoxypiperidine derivatives have also been explored as antagonists of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for the neuropeptide Substance P, which is involved in pain transmission, inflammation, and emesis.[14][15] By blocking the binding of Substance P to the NK-1 receptor, these antagonists can exert antiemetic, anxiolytic, and potentially analgesic effects.[16]
Structure-Activity Relationships (SAR): The development of phenoxypiperidine-based NK-1 antagonists has revealed key SAR insights. High affinity is often achieved with a 3,5-disubstituted benzyl ether side chain, with the 3,5-bis(trifluoromethyl)benzyl ether being particularly effective.[17] The substituent on the piperidine nitrogen can also be varied to include acyl and sulfonyl groups while maintaining high affinity.[17]
| Compound | Piperidine N-Substituent | Benzyl Ether Side Chain | hNK1 IC50 (nM) | Reference |
| 12 | H | 3,5-bis(trifluoromethyl)benzyl | 0.95 | [17] |
| 38 | Acyl | 3,5-bis(trifluoromethyl)benzyl | 5.3 | [17] |
| 39 | Sulfonyl | 3,5-bis(trifluoromethyl)benzyl | 5.7 | [17] |
Table 2: SAR data for selected 4,4-disubstituted piperidine NK-1 antagonists with a benzyl ether side chain, a close structural relative of phenoxypiperidines.
III. Therapeutic Applications of Phenoxypiperidine Derivatives
The unique pharmacological profiles of phenoxypiperidine derivatives have led to their successful application and exploration in several therapeutic areas.
Central Nervous System (CNS) Disorders
The most prominent application of phenoxypiperidine derivatives is in the treatment of CNS disorders.
-
Depression and Anxiety Disorders: Paroxetine (Paxil®) is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, and post-traumatic stress disorder.[8] Femoxetine was also developed as an antidepressant but was ultimately not marketed.[9]
-
Antipsychotic Potential: While not a primary application, the piperidine scaffold is present in some antipsychotic medications, and the exploration of phenoxypiperidine derivatives for this indication is an area of interest.
Antiemetic Therapy
The development of NK-1 receptor antagonists containing a piperidine core has been a significant advancement in preventing chemotherapy-induced nausea and vomiting (CINV).[16] While not all approved NK-1 antagonists strictly contain a phenoxy group, the underlying piperidine scaffold and the principles of their design are highly relevant to the exploration of phenoxypiperidine derivatives for this purpose.
Emerging Therapeutic Areas
The versatility of the phenoxypiperidine scaffold suggests its potential in other therapeutic areas, which are subjects of ongoing research:
-
Oncology: Piperidine derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[2][18]
-
Cardiovascular Diseases: The piperidine moiety is found in some cardiovascular drugs, and research into the potential cardiovascular effects of phenoxypiperidine derivatives is an emerging field.[16]
-
Anticholinergic Activity: The piperidine structure is a known pharmacophore for anticholinergic agents, suggesting that certain phenoxypiperidine derivatives could be designed to modulate cholinergic signaling.[19][20]
IV. Conclusion and Future Perspectives
The phenoxypiperidine scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its success, exemplified by the blockbuster drug Paroxetine, highlights the power of this motif to generate highly selective and potent modulators of key biological targets. The ongoing exploration of phenoxypiperidine derivatives as NK-1 receptor antagonists and in other therapeutic areas underscores the continued potential of this versatile chemical class.
Future research in this field will likely focus on the development of novel, highly convergent, and stereoselective synthetic methodologies to access a wider diversity of phenoxypiperidine analogs. Furthermore, a deeper understanding of the structure-activity relationships for a broader range of biological targets will undoubtedly unlock new therapeutic opportunities for this remarkable scaffold. The integration of computational modeling with synthetic and biological studies will be instrumental in rationally designing the next generation of phenoxypiperidine-based medicines.
V. References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Total Synthesis of (±)-Paroxetine by Diastereoconvergent Cobalt-Catalysed Arylation. (2018). Chemistry (Weinheim an der Bergstrasse, Germany), 24(59), 15777–15780. [Link]
-
Synthesis of (−)-Paroxetine via Enantioselective Phase-Transfer Catalytic Monoalkylation of Malonamide Ester. (2010). Organic Letters, 12(12), 2824–2827. [Link]
-
Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]
-
Thal, D. M., Homan, K. T., Chen, J., Wu, E. K., Hinkle, P. M., Huang, Z., ... & Tesmer, J. J. (2012). Structural and functional analysis of G protein–coupled receptor kinase inhibition by paroxetine and a rationally designed analog. Journal of Biological Chemistry, 287(47), 40047-40057. [Link]
-
Slack, R. D., Abramyan, A. M., Keighron, J. D., & Lever, J. R. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS chemical neuroscience, 10(9), 3946-3952. [Link]
-
Process for the preparation of paroxetine. (2001). Google Patents.
-
Plati, J. T., Ingerman, A. K., & Wenner, W. (1957). The Synthesis of 1-Methyl-3-carbomethoxy-4-phenylpiperidine. The Journal of Organic Chemistry, 22(3), 261-265.
-
Serotonin Receptor Signaling. (n.d.). QIAGEN GeneGlobe. [Link]
-
Serotonin Transporter. (n.d.). Proteopedia. [Link]
-
Femoxetine. (n.d.). Wikipedia. [Link]
-
Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases. (2024). ACS Medicinal Chemistry Letters, 15(10), 1334–1339. [Link]
-
Total Asymmetric Synthesis of (+)‐Paroxetine and (+)‐Femoxetine. (2018). ChemistrySelect, 3(29), 8449-8452. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Biochemistry, Substance P. (2023). StatPearls. [Link]
-
Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. (2014). Organic letters, 16(10), 2732–2735. [Link]
-
PIPERIDINE DERIVATIVES AS ANTICHOLINERGIC LINKERS. (n.d.). Google Patents.
-
Combined batch and flow synthesis of (+)-paroxetine and (+)-femoxetine. (2020). Green Chemistry, 22(19), 6435-6440. [Link]
-
Novel cardiovascular drugs in clinical trials. (2006). Recent patents on cardiovascular drug discovery, 1(1), 1–11. [Link]
-
Thienopyridines in cardiovascular disease: focus on clopidogrel resistance. (2009). Cardiovascular & hematological agents in medicinal chemistry, 7(3), 229–235. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in pharmacology, 13, 849241. [Link]
-
Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. (2025). Bioorganic & medicinal chemistry, 125, 118410. [Link]
-
4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (1998). Journal of medicinal chemistry, 41(22), 4344–4356. [Link]
-
NK1 receptor antagonist. (n.d.). Wikipedia. [Link]
-
Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023). Molecules (Basel, Switzerland), 28(18), 6610. [Link]
-
Anticholinergic Medications. (2023). StatPearls. [Link]
-
Natural Drugs as a Treatment Strategy for Cardiovascular Disease through the Regulation of Oxidative Stress. (2022). Oxidative medicine and cellular longevity, 2022, 8916925. [Link]
-
The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (2023). ResearchGate. [Link]
-
The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. (2025). Journal of cancer research and clinical oncology, 151(1), 123. [Link]
-
Anticholinergics in palliative medicine: an update. (2020). BMJ supportive & palliative care, 10(3), 268–273. [Link]
-
Paroxetine. (n.d.). PubChem. [Link]
-
The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. (2002). Journal of Chemical Education, 79(2), 228. [Link]
-
Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap. [Link]
-
Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride. (2000). The Journal of organic chemistry, 65(26), 9031–9034. [Link]
-
The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. (2021). International journal of molecular sciences, 22(16), 8872. [Link]
-
Current clinical status of NK1 receptor antagonists. (2005). Current drug targets, 6(7), 775–783. [Link]
-
Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. (2018). AAPS PharmSciTech, 19(8), 3583–3591. [Link]
-
QSAR Analysis of Multimodal Antidepressants Vortioxetine Analogs Using Physicochemical Descriptors and MLR Modeling. (2019). ResearchGate. [Link]
-
Dose adjustment of paroxetine based on CYP2D6 activity score inferred metabolizer status in Chinese Han patients with depressive or anxiety disorders: a prospective study and cross-ethnic meta-analysis. (2025). Acta psychiatrica Scandinavica, 152(6), 494–506. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
- 5. Drug Patents International: Process for the preparation of paroxetine WO 2001029032 A1 [drugpatentsint.blogspot.com]
- 6. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATE205828T1 - PIPERIDINE DERIVATIVES AS ANTICHOLINERGIC LINKERS - Google Patents [patents.google.com]
- 20. Anticholinergics in palliative medicine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of the 4-Aryloxypiperidine Scaffold
An In-Depth Guide to the Synthesis of 4-(2-Chloro-4-fluorophenoxy)piperidine: Protocols, Mechanisms, and Field-Proven Insights
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Piperidine rings are among the most prevalent saturated N-heterocycles found in pharmaceuticals, prized for their ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The aryloxy linkage provides a rigid connection to a substituted aromatic ring, allowing for precise orientation of functional groups to interact with biological targets. The specific substitution pattern on the phenyl ring—a chloro group at position 2 and a fluoro group at position 4—is of particular interest. Halogen atoms, especially chlorine and fluorine, are widely used to modulate electronic properties, lipophilicity, and metabolic fate of drug candidates, often enhancing binding affinity and improving overall drug-like characteristics.[3] Consequently, robust and scalable synthetic protocols for accessing this specific building block are of high value to researchers in drug discovery and development.[4]
This guide provides a detailed examination of the principal synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical optimization parameters.
Overview of Primary Synthetic Strategies
The construction of the core ether linkage in this compound can be achieved through several established synthetic methodologies. The choice of route often depends on factors such as starting material availability, scalability, and tolerance of other functional groups. The three most prominent and reliable strategies are the Williamson Ether Synthesis, the Mitsunobu Reaction, and Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Etherification).
Figure 1: High-level overview of the primary synthetic routes to the target compound from common starting materials.
Protocol 1: The Williamson Ether Synthesis
Principle and Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages via an S_N2 reaction.[5] The reaction involves the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide.[6] In this context, there are two possible disconnections:
-
Route A (Preferred): Deprotonation of 2-Chloro-4-fluorophenol to form the sodium or potassium phenoxide, followed by reaction with an N-protected 4-halopiperidine (e.g., tosylate, mesylate, or iodide). This is generally preferred as phenols are more acidic than alcohols, making deprotonation easier, and the S_N2 reaction occurs at a secondary carbon of the piperidine ring.
-
Route B (Less Favorable): Deprotonation of N-protected 4-hydroxypiperidine, followed by reaction with 1,2-dichloro-4-fluorobenzene or a similar aryl halide. This route is challenging because S_N2 reactions on sp²-hybridized carbons (aryl halides) are generally disfavored due to electronic repulsion and steric hindrance.[5][7]
A strong base is required to deprotonate the phenol, with sodium hydride (NaH) or potassium tert-butoxide (KOtBu) being common choices. The reaction is typically run in a polar aprotic solvent like DMF or THF to solvate the cation without interfering with the nucleophile.[6] A critical consideration is the choice of the piperidine nitrogen protecting group (e.g., Boc, Cbz, Benzyl) to prevent side reactions involving the nitrogen atom.
Detailed Step-by-Step Protocol (Route A)
Step 1: Formation of the Phenoxide
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-fluorophenol (1.0 eq) and anhydrous dimethylformamide (DMF, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases and a clear solution of the sodium phenoxide is formed.
Step 2: S_N2 Displacement
-
In a separate flask, dissolve N-Boc-4-iodopiperidine (or the corresponding tosylate, 1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the N-Boc-4-iodopiperidine dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction may take 4-12 hours.
Step 3: Workup and Purification
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine.
Step 4: Deprotection (if required)
-
Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure. If HCl was used, the hydrochloride salt is often obtained directly. If TFA was used, neutralize with a base (e.g., saturated NaHCO₃) and extract with an organic solvent to obtain the free base.
Key Parameters and Troubleshooting
| Parameter | Options & Considerations | Rationale & Troubleshooting |
| Base | NaH, KOtBu, K₂CO₃, Cs₂CO₃ | NaH and KOtBu are strong and ensure complete deprotonation. K₂CO₃ and Cs₂CO₃ are milder and can be used for more sensitive substrates but may require higher temperatures or longer reaction times. |
| Leaving Group | I > OTs > OMs > Br > Cl | Iodide is the best leaving group for S_N2 reactions, leading to faster rates and milder conditions. If starting from 4-hydroxypiperidine, it must first be converted to a sulfonate (tosylate/mesylate) or halide. |
| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the counter-ion without hydrogen bonding to the nucleophile, maximizing its reactivity.[6] |
| Temperature | 25 °C to 100 °C | Higher temperatures can promote the competing E2 elimination side reaction, especially with secondary halides.[7] Start at a lower temperature and increase only if the reaction is sluggish. |
| Protecting Group | Boc, Cbz, Benzyl (Bn) | The choice depends on the desired deprotection conditions. Boc is acid-labile, while Cbz and Bn are typically removed by catalytic hydrogenation. |
Protocol 2: The Mitsunobu Reaction
Principle and Rationale
The Mitsunobu reaction is a powerful method for forming C-O bonds by converting a primary or secondary alcohol into an ether.[8][9] The reaction mechanism is complex but proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] The phosphine and azodicarboxylate react to form a phosphonium salt intermediate.[9] This intermediate activates the alcohol's hydroxyl group, turning it into a good leaving group (an oxyphosphonium ion). The phenol, acting as the nucleophile, then displaces this group in an S_N2 fashion.[11]
A key advantage of the Mitsunobu reaction is its generally mild conditions. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can complicate purification.[10]
Figure 2: Simplified schematic of key intermediates in the Mitsunobu reaction for ether synthesis.
Detailed Step-by-Step Protocol
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq), 2-chloro-4-fluorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 20-30 minutes. An exothermic reaction is often observed. Maintain the internal temperature below 10 °C. Caution: Azodicarboxylates are potentially explosive and should be handled with care.[12]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct. Purification can be achieved by:
-
Direct Chromatography: Flash column chromatography on silica gel can separate the components, though TPPO can sometimes co-elute with the product.
-
Crystallization/Precipitation: In some cases, the byproducts can be precipitated by adding a non-polar solvent like diethyl ether or hexane and filtering them off.
-
-
Perform a final purification by column chromatography to obtain the pure N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine.
-
Proceed with deprotection as described in the Williamson synthesis protocol if the free base or salt is desired.
Key Parameters and Troubleshooting
| Parameter | Options & Considerations | Rationale & Troubleshooting |
| Azodicarboxylate | DIAD, DEAD, DCAD | DIAD is often preferred over DEAD as its hydrazine byproduct is sometimes more crystalline and easier to remove. Other specialized reagents exist to simplify workup.[8] |
| Phosphine | PPh₃, Polymer-supported PPh₃ | Polymer-supported PPh₃ can be used to simplify purification, as the resulting phosphine oxide can be removed by simple filtration. |
| Solvent | THF, Dichloromethane, Toluene | THF is the most common solvent. The choice can influence reaction rates and solubility of intermediates. |
| Order of Addition | Standard vs. Pre-formation | Typically, the alcohol, phenol, and phosphine are mixed before adding the azodicarboxylate.[8] If this fails, pre-forming the betaine intermediate (mixing PPh₃ and DIAD at 0 °C first) before adding the other components may improve results.[9] |
| Purification | Chromatography, Crystallization | The main challenge is removing TPPO. If chromatography is difficult, TPPO can sometimes be precipitated from ether/hexane mixtures or by forming a complex with ZnCl₂. |
Protocol 3: Buchwald-Hartwig C-O Cross-Coupling
Principle and Rationale
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and general method for synthesizing aryl ethers.[13][14] The reaction couples an alcohol or phenol with an aryl halide or triflate. The catalytic cycle involves a Pd(0) species, which undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex then coordinates with the alkoxide (from deprotonation of the alcohol). Finally, reductive elimination occurs to form the C-O bond of the product and regenerate the Pd(0) catalyst.[15]
The success of this reaction is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered, electron-rich biaryl phosphine ligands are often the most effective.[15][16]
Figure 3: A generalized catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Detailed Step-by-Step Protocol
-
To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).
-
Add the aryl halide (1-bromo-2-chloro-4-fluorobenzene, 1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M) via syringe.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
-
Deprotect as needed, following the procedure described previously.
Key Parameters and Optimization
| Parameter | Options & Considerations | Rationale & Troubleshooting |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Pre-catalysts | Pre-catalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species. Pd(OAc)₂ and Pd₂(dba)₃ are common and effective general precursors.[15] |
| Ligand | Xantphos, RuPhos, SPhos, DavePhos | The choice of ligand is critical and substrate-dependent. Biaryl phosphines are generally excellent. Xantphos is a good starting point for C-O coupling.[17] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu, LHMDS | Strong, non-nucleophilic bases are required. Cs₂CO₃ is often effective and milder than NaOtBu, which can sometimes cause side reactions.[15] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and oxygen-free conditions are crucial for catalyst stability. The solvent must be thoroughly degassed before use. |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf > Ar-Cl | The rate of oxidative addition follows the order I > Br > OTf >> Cl. Aryl bromides often provide a good balance of reactivity and cost. |
Summary and Comparison of Routes
| Method | Advantages | Disadvantages | Best For |
| Williamson Ether Synthesis | Inexpensive reagents, simple procedure, well-established. | Risk of elimination side reactions, may require harsh conditions (heat), S_N2 on aryl halides is not feasible.[5][7] | Large-scale synthesis where cost is a primary driver and a suitable alkyl halide is available. |
| Mitsunobu Reaction | Very mild conditions, high functional group tolerance, reliable for secondary alcohols.[8] | Stoichiometric byproducts (TPPO) make purification difficult, expensive reagents, sensitive to steric hindrance.[10] | Small-scale synthesis, complex molecules with sensitive functional groups, situations where inversion of stereochemistry is desired (not applicable here). |
| Buchwald-Hartwig Coupling | Excellent functional group tolerance, broad substrate scope, generally high yields. | Expensive catalysts and ligands, requires strict inert and anhydrous conditions, catalyst screening may be needed.[13][15] | Cases where other methods fail, synthesis of diverse libraries, and when mild conditions are paramount. |
References
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. orgsyn.org. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. en.wikipedia.org. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. en.wikipedia.org. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]
-
ChemEurope. (n.d.). Mitsunobu reaction. chemeurope.com. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. rasayanjournal.co.in. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. masterorganicchemistry.com. [Link]
-
Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]. [https://astepanov.expressions.syr.edu/wp-content/uploads/2015/08/Williamson-Ether-Synthesis.pdf]
-
Muthusamy, S., & Gnanaprakasam, B. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Festa, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
YouTube. (2025). Williamson Ether Synthesis - UCF CHM2210 Chapter13.2. youtube.com. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. scientificupdate.com. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2-fluorophenoxy)piperidine(HCl)_TargetMol [targetmol.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. youtube.com [youtube.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu_reaction [chemeurope.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Piperidine-Substituted Phenols from 2-Chloro-4-fluorophenol
Introduction: The Significance of Aryl Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone scaffold in medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals and clinical candidates.[1] Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for interacting with biological targets. The synthesis of N-aryl piperidines, in particular, is a critical transformation that bridges aromatic systems with this key saturated heterocycle.[2][3]
2-Chloro-4-fluorophenol presents itself as a strategic starting material. The distinct electronic properties and substitution pattern of its three functional groups—hydroxyl, chloro, and fluoro—offer multiple avenues for selective functionalization. This guide provides an in-depth exploration of the synthesis of 4-fluoro-2-(piperidin-1-yl)phenol, a valuable intermediate for drug development, via the robust and highly efficient Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has largely superseded older, harsher methods like nucleophilic aromatic substitution (SNAr) due to its superior functional group tolerance, milder reaction conditions, and broader substrate scope.[4][5][6]
This document will detail the underlying catalytic mechanism, provide a validated, step-by-step laboratory protocol, and offer expert insights into process optimization and characterization.
Mechanistic Rationale: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl halide.[5][7] The success of this transformation hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of a bulky, electron-rich phosphine ligand is critical, as it facilitates the key steps of oxidative addition and reductive elimination.[6]
The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of 2-chloro-4-fluorophenol. This is often the rate-limiting step and is more favorable for C-Cl bonds than the stronger C-F bonds, providing inherent selectivity. This forms a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center.
-
Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium amido complex. The choice of base is crucial to ensure it is strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.[8]
-
Reductive Elimination: The final C-N bond is formed as the desired product, 4-fluoro-2-(piperidin-1-yl)phenol, is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Application Notes and Protocol
This protocol details the synthesis of 4-fluoro-2-(piperidin-1-yl)phenol. The method has been optimized for high yield and purity on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-fluorophenol | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Piperidine | ≥99.5% | Sigma-Aldrich | Redistill if necessary. Corrosive. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals | Toxic. Handle in a fume hood. |
| XPhos | ≥98% | Strem Chemicals | Air-sensitive ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Acros Organics | Moisture-sensitive base. |
| Anhydrous Toluene | DriSolv® | EMD Millipore | Use directly from a solvent purification system or from a sealed bottle. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | For quenching. |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |
| Anhydrous MgSO₄ | ACS Grade | VWR | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas line (Argon or Nitrogen) with manifold
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Glassware for extraction and chromatography
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
Note: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Vessel Preparation: Place a 100 mL Schlenk flask containing a magnetic stir bar in an oven (120 °C) overnight. Allow it to cool to room temperature under a stream of argon or nitrogen.
-
Charging Reactants: To the cooled flask, add 2-chloro-4-fluorophenol (1.46 g, 10.0 mmol, 1.0 equiv), sodium tert-butoxide (1.15 g, 12.0 mmol, 1.2 equiv), palladium(II) acetate (22.4 mg, 0.10 mmol, 1 mol%), and XPhos (95.3 mg, 0.20 mmol, 2 mol%).
-
Expert Insight: The base is added as a solid. It is crucial to use a glovebox or to weigh and add it quickly to minimize exposure to atmospheric moisture, which can deactivate the base and inhibit the reaction.
-
-
Evacuate and Backfill: Seal the flask and evacuate the atmosphere, then backfill with argon. Repeat this cycle three times to ensure an inert environment. This step is critical for protecting the catalyst and ligand from oxidative degradation.[8]
-
Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous toluene (40 mL) via cannula or syringe. Stir the resulting suspension for 5 minutes. Then, add piperidine (1.09 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
TLC System: 20% Ethyl Acetate in Hexanes. Visualize with UV light and/or potassium permanganate stain.
-
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford 4-fluoro-2-(piperidin-1-yl)phenol as a pale yellow oil or solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results for 4-fluoro-2-(piperidin-1-yl)phenol |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.80-6.95 (m, 2H, Ar-H), 6.70-6.80 (m, 1H, Ar-H), 5.5-6.5 (br s, 1H, -OH), 2.90-3.00 (m, 4H, -NCH₂-), 1.70-1.80 (m, 4H, -NCH₂CH₂-), 1.55-1.65 (m, 2H, -CH₂CH₂CH₂-). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.0 (d, JCF = 238 Hz), 145.0, 142.1, 120.5 (d, JCF = 7 Hz), 117.0 (d, JCF = 23 Hz), 116.5 (d, JCF = 22 Hz), 53.0, 26.5, 24.5. |
| Mass Spec. (ESI+) | m/z calculated for C₁₁H₁₅FNO [M+H]⁺: 196.1132; found: 196.1135. |
| FTIR (ATR, cm⁻¹) | 3300-3500 (br, O-H stretch), 2930, 2850 (C-H stretch), 1510 (C=C stretch), 1230 (C-F stretch), 1150 (C-N stretch). |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, the primary suspects are catalyst deactivation or insufficient base. Ensure all reagents and solvents are anhydrous and that the system was properly purged with inert gas. An additional charge of catalyst/ligand or base can sometimes restart a stalled reaction.
-
Side Product Formation: Hydrodehalogenation (replacement of Cl with H) can occur, especially if moisture is present. Using high-purity reagents minimizes this. At higher temperatures, ether formation involving the phenol can sometimes be observed.
-
Regioselectivity: The Buchwald-Hartwig amination is generally highly selective for the more reactive C-Cl bond over the C-F bond. If scrambling or reaction at the C-F bond is observed, consider lowering the reaction temperature or screening alternative ligands that offer higher selectivity.
-
Purification Issues: The phenolic product can be slightly acidic, which may cause streaking on silica gel. Adding 0.5-1% triethylamine to the eluent can help mitigate this issue and improve peak shape during chromatography.
References
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health (NIH). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health (NIH). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH) - PubMed Central. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Buchwald-Hartwig amination. Name-Reaction.com. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. name-reaction.com [name-reaction.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Comprehensive Analytical Characterization of 4-(2-Chloro-4-fluorophenoxy)piperidine
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 4-(2-Chloro-4-fluorophenoxy)piperidine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals engaged in drug development and manufacturing. This document outlines validated methods for identity, purity, and structural confirmation, employing a multi-technique approach encompassing chromatography and spectroscopy. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation and troubleshooting.
Introduction
This compound is a substituted piperidine derivative of significant interest in medicinal chemistry, often serving as a crucial building block for active pharmaceutical ingredients (APIs). The piperidine ring is a prevalent scaffold in numerous approved drugs.[1] The precise structural features of this intermediate, including the chloro and fluoro substitutions on the phenoxy ring, necessitate rigorous analytical characterization to ensure the identity, purity, and consistency of the material used in downstream synthetic processes. Failure to adequately characterize such intermediates can lead to impurity propagation, impacting the safety and efficacy of the final drug product.
This application note details a multi-pronged analytical strategy for the comprehensive characterization of this compound. The described methods are grounded in established principles of analytical chemistry and adhere to the validation characteristics outlined by the International Council for Harmonisation (ICH) guidelines.[2]
Analytical Strategy Overview
A holistic characterization of this compound relies on the synergistic use of multiple analytical techniques. This approach ensures that different aspects of the molecule's identity and purity are thoroughly assessed.
Figure 1: Overall analytical workflow for the characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for assessing the purity of pharmaceutical intermediates and identifying any related substances or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for quantifying the purity of polar to moderately non-polar organic molecules. The presence of the aromatic ring in this compound makes it UV-active, allowing for straightforward detection and quantification.[3][4] A C18 stationary phase provides excellent resolving power for the parent compound and related impurities.
Experimental Protocol: HPLC-UV Method
-
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for robust separation.[4]
-
-
Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade, for mobile phase modification to improve peak shape.[3]
-
Reference Standard: A well-characterized batch of this compound with known purity.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions and ensures good peak shape for the basic piperidine moiety. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution from the C18 column. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 20 min | A gradient elution is employed to ensure separation of early-eluting polar impurities and later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
-
-
Data Analysis:
-
Purity is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Impurity levels are quantified relative to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying process-related impurities that may not be amenable to HPLC analysis. The mass spectrometer provides molecular weight information and fragmentation patterns, which act as a "fingerprint" for compound identification.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
-
-
Chromatographic and MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column providing good separation based on boiling points. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with MS detection. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to separate compounds with a range of boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Mass Range | 40-450 amu | Covers the expected mass range of the parent compound and potential impurities. |
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the sample is completely dissolved.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is used to assess purity.
-
Mass spectra of the main peak and any impurity peaks are compared against spectral libraries (e.g., NIST) and the fragmentation pattern is analyzed to confirm the structure.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[3][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field strength NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]
-
-
Data Acquisition and Analysis:
-
¹H NMR: Acquire the proton NMR spectrum. Key signals for the piperidine ring protons typically appear in the δ 1.5-4.0 ppm range.[3][6] The aromatic protons will be in the δ 6.8-7.5 ppm region, with splitting patterns indicative of the substitution on the phenyl ring.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the aliphatic piperidine carbons and the aromatic carbons, with the carbon attached to fluorine showing a characteristic C-F coupling.
-
Expected ¹H NMR signals for this compound:
-
Aromatic protons (3H)
-
Piperidine CH proton (1H, at C4)
-
Piperidine CH₂ protons (8H, at C2, C3, C5, C6)
-
Piperidine NH proton (1H)
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition and Analysis:
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected characteristic peaks:
-
N-H stretch (piperidine): ~3300 cm⁻¹
-
C-H stretch (aliphatic and aromatic): 2850-3100 cm⁻¹
-
C-O-C stretch (ether linkage): ~1250 cm⁻¹
-
C-Cl stretch: ~750 cm⁻¹
-
C-F stretch: ~1200 cm⁻¹
-
Aromatic C=C stretches: ~1500-1600 cm⁻¹
-
-
Elemental Analysis
Principle: Elemental analysis (CHN analysis) determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. This provides empirical formula confirmation, which is a fundamental measure of purity.
Experimental Protocol: CHN Analysis
-
Instrumentation:
-
A dedicated CHN elemental analyzer.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
-
-
Data Analysis:
-
The instrument combusts the sample and measures the resulting CO₂, H₂O, and N₂ gases.
-
The measured percentages of C, H, and N are compared to the theoretical values calculated for the molecular formula C₁₁H₁₃ClFNO.
-
Acceptance criterion: The experimental values should be within ±0.4% of the theoretical values.
-
Theoretical Elemental Composition for C₁₁H₁₃ClFNO:
-
Carbon: 57.52%
-
Hydrogen: 5.71%
-
Nitrogen: 6.10%
Method Validation
All analytical methods used for the characterization of pharmaceutical intermediates must be validated to ensure they are suitable for their intended purpose.[7][8] The validation should be performed in accordance with ICH Q2(R1) guidelines and should assess the following parameters as appropriate for each technique:
Figure 2: Key parameters for analytical method validation according to ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous confirmation of structure, identity, and purity. Adherence to these protocols and proper method validation will guarantee the quality and consistency of this critical pharmaceutical intermediate, supporting the development of safe and effective drug products.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
- SpringerLink. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
Application Note: Structural Elucidation of 4-(2-Chloro-4-fluorophenoxy)piperidine using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural analysis of 4-(2-Chloro-4-fluorophenoxy)piperidine, a heterocyclic compound often utilized as a building block in drug discovery and development. We present a detailed protocol for sample preparation and data acquisition for 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The core of this document is an in-depth interpretation of the resulting 1H NMR spectrum, including the assignment of all proton signals, analysis of spin-spin coupling patterns, and determination of coupling constants. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, offering both a practical workflow and a detailed theoretical explanation for the complete structural verification of the title compound.
Introduction
This compound is a disubstituted piperidine derivative whose structural integrity is critical for its function in multi-step organic syntheses. As with many active pharmaceutical ingredients (APIs) and their precursors, unambiguous structural confirmation is a regulatory and scientific necessity. 1H NMR spectroscopy stands as the primary analytical tool for this purpose, providing precise information about the molecular structure, connectivity, and electronic environment of protons within the molecule.[1][2]
The complexity of the 1H NMR spectrum for this compound arises from the interplay of several structural features: the saturated, conformationally flexible piperidine ring and the electronically complex trisubstituted aromatic ring. This guide will systematically deconstruct the spectrum, explaining the causal relationships between the molecular structure and the observed spectroscopic data.
Molecular Structure and Proton Numbering
For clarity throughout this note, the protons of this compound are numbered as shown in Figure 1.

Experimental Protocol
The acquisition of a high-quality, high-resolution NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
NMR Solvent: Chloroform-d (CDCl3), 0.6-0.7 mL, containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Equipment: High-quality 5 mm NMR tube, Pasteur pipette with glass wool plug, small vial for dissolution, vortex mixer.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Protocol: Sample Preparation
The objective of this protocol is to prepare a clear, homogeneous solution free of particulate matter, which can severely degrade the quality of the magnetic field (homogeneity) and thus the spectral resolution.[3]
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry glass vial.[4] For routine 1H NMR of small molecules, this concentration is optimal for achieving excellent signal-to-noise in a short time without causing line broadening due to high viscosity.[5]
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common choice for its excellent solubilizing power for a wide range of organic molecules.[6] The use of a deuterated solvent is essential as it is "invisible" in the 1H NMR spectrum and its deuterium signal is used by the spectrometer to "lock" the magnetic field frequency, ensuring stability during acquisition.
-
Homogenization: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear solution should be obtained.
-
Filtration and Transfer: Pack a small plug of glass wool into the neck of a Pasteur pipette. This step is critical to remove any suspended micro-particulates that can disrupt the magnetic field homogeneity, leading to broad spectral lines. Carefully filter the solution through the pipette directly into a clean, unscratched 5 mm NMR tube. The final sample depth should be approximately 5 cm.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol: Data Acquisition
This is a generalized procedure. Specific command names may vary between spectrometer manufacturers (e.g., Bruker, JEOL, Varian).[8]
-
Instrument Setup: Insert the sample into the spectrometer's autosampler or manual probe.
-
Locking: Instruct the spectrometer software to lock onto the deuterium signal of the CDCl3 solvent. This compensates for any magnetic field drift over time.
-
Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp, symmetrical peaks.[9]
-
Parameter Setup: Load a standard 1D proton experiment. Key parameters include:
-
Spectral Width: ~16 ppm (centered around 6 ppm) to ensure all signals are captured.
-
Acquisition Time (at): ~2-4 seconds for good resolution.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans are typically sufficient for this sample concentration.
-
-
Acquisition: Start the acquisition. The spectrometer will collect the Free Induction Decay (FID) signal.
-
Data Processing: The raw FID is converted into a spectrum via a Fourier Transform (FT). The resulting spectrum should then be:
-
Phased: Correct the phase of the signals so that all peaks are purely absorptive and positive.
-
Baseline Corrected: Ensure the baseline of the spectrum is flat.
-
Referenced: Calibrate the chemical shift axis by setting the internal standard TMS peak to 0.00 ppm.
-
Spectral Interpretation and Analysis
The 1H NMR spectrum is analyzed based on four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).[1]
Workflow for 1H NMR Analysis
Predicted Spectroscopic Data
The predicted data provides a roadmap for interpreting the experimental spectrum.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-1 (NH) | 1.5 - 2.5 | broad singlet (br s) | - | 1H |
| H-4 | 4.35 - 4.45 | multiplet (m) | - | 1H |
| H-2eq, H-6eq | 3.05 - 3.15 | multiplet (m) | - | 2H |
| H-2ax, H-6ax | 2.75 - 2.85 | multiplet (m) | - | 2H |
| H-3eq, H-5eq | 2.00 - 2.10 | multiplet (m) | - | 2H |
| H-3ax, H-5ax | 1.70 - 1.80 | multiplet (m) | - | 2H |
| H-6' | 7.18 - 7.24 | doublet of doublets (dd) | 3JH6'-H5' ≈ 8.8 Hz, 4JH6'-F ≈ 3.0 Hz | 1H |
| H-5' | 7.00 - 7.06 | doublet of doublet of doublets (ddd) | 3JH5'-F ≈ 8.5 Hz, 3JH5'-H6' ≈ 8.8 Hz, 4JH5'-H3' ≈ 3.0 Hz | 1H |
| H-3' | 6.88 - 6.94 | doublet (d) | 4JH3'-H5' ≈ 3.0 Hz | 1H |
Detailed Analysis
Aromatic Region (δ 6.8 – 7.3 ppm): This region contains signals from the three protons on the substituted benzene ring. Their chemical shifts are governed by the electronic effects of the chloro, fluoro, and phenoxy substituents.
-
H-6' (δ ~7.21 ppm): This proton is ortho to the electron-withdrawing chlorine atom, making it the most deshielded (downfield) aromatic proton. It appears as a doublet of doublets (dd) due to coupling with H-5' (ortho coupling, 3J ≈ 8.8 Hz) and a weaker four-bond coupling to the fluorine atom (meta coupling, 4J ≈ 3.0 Hz).[10]
-
H-5' (δ ~7.03 ppm): This proton experiences coupling from three different nuclei. The splitting pattern is a complex doublet of doublet of doublets (ddd). The largest coupling is from the adjacent H-6' proton (ortho, 3J ≈ 8.8 Hz). A similarly strong coupling arises from the ortho fluorine atom (3JHF ≈ 8.5 Hz). The smallest coupling is from the meta-positioned H-3' proton (4J ≈ 3.0 Hz).[11]
-
H-3' (δ ~6.91 ppm): This proton is ortho to the strongly electron-donating ether oxygen, making it the most shielded (upfield) aromatic proton. It is split into a doublet by the meta H-5' proton (4J ≈ 3.0 Hz). Any coupling to the para fluorine is typically too small to be resolved.
Piperidine Region (δ 1.7 – 4.5 ppm): The signals for the piperidine ring protons are spread over a wide range. In a chair conformation, axial and equatorial protons are chemically non-equivalent and will have different chemical shifts and coupling constants.
-
H-4 (δ ~4.40 ppm): This methine proton is directly attached to the carbon bearing the electronegative phenoxy group, causing a significant downfield shift. It will appear as a complex multiplet due to coupling with the four adjacent protons on C-3 and C-5.
-
H-2/H-6 (δ ~3.10 and ~2.80 ppm): These four protons are on the carbons alpha to the nitrogen atom. They are deshielded and typically appear as two distinct multiplets, one for the two equatorial protons and one for the two axial protons.
-
H-3/H-5 (δ ~2.05 and ~1.75 ppm): These four protons are on the carbons beta to the nitrogen. They are the most shielded of the ring's CH protons and also appear as two separate multiplets for the axial and equatorial sets.
-
H-1 (NH): The signal for the N-H proton is often a broad singlet due to quadrupole broadening from the nitrogen-14 nucleus and possible chemical exchange with trace amounts of water. Its chemical shift is highly dependent on solvent, concentration, and temperature.
Conclusion
1H NMR spectroscopy provides a definitive method for the structural confirmation of this compound. By following the detailed protocols for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The subsequent systematic analysis of chemical shifts, integration values, and coupling patterns allows for the unambiguous assignment of every proton in the molecule, verifying its identity and purity. This application note serves as a robust guide for analysts performing routine characterization of this and structurally related compounds.
References
-
Wikipedia. "Piperidine." Accessed January 18, 2026. [Link]
-
Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Accessed January 18, 2026. [Link]
-
University of California, Davis. "NMR Sample Preparation." Accessed January 18, 2026. [Link]
-
Georgia State University NMR Blog. "Small molecule NMR sample preparation." Accessed January 18, 2026. [Link]
-
Max T. Rogers NMR Facility, Michigan State University. "Sample Preparation." Accessed January 18, 2026. [Link]
-
ETH Zurich, NMR Spectroscopy. "NMR Sample Preparation." Accessed January 18, 2026. [Link]
-
Study.com. "Why para aromatic has a low J constant and why ortho has high J constant?" Accessed January 18, 2026. [Link]
-
University of Rochester, Department of Chemistry. "How to Get a Good 1H NMR Spectrum." Accessed January 18, 2026. [Link]
-
Georgia Gwinnett College. "Standard Operating Procedure H-NMR." Accessed January 18, 2026. [Link]
-
OCER. "NMR 5: Coupling Constants." YouTube, May 15, 2023. [Link]
-
University of Illinois Urbana-Champaign. "STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." Accessed January 18, 2026. [Link]
-
Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Accessed January 18, 2026. [Link]
-
OpenOChem Learn. "Interpreting." Accessed January 18, 2026. [Link]
- Abraham, R.J., et al. "1H chemical shifts in NMR, part 18 1.
-
AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." Accessed January 18, 2026. [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. azooptics.com [azooptics.com]
- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. How To [chem.rochester.edu]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 9. commons.ggc.edu [commons.ggc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
Application Notes & Protocols: Mass Spectrometry of Piperidine Alkaloids and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Lab], Senior Application Scientist
Introduction: The Significance of Piperidine Alkaloids and the Role of Mass Spectrometry
Piperidine alkaloids represent a diverse and significant class of natural products and synthetic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Found in various plant species, such as Senna spectabilis and Lobelia inflata, these heterocyclic amines exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] Prominent examples include lobeline, known for its respiratory stimulant properties, and piperine, the alkaloid responsible for the pungency of black pepper, which also acts as a bioavailability enhancer.[3]
The structural elucidation and quantification of piperidine alkaloids are crucial for drug discovery, natural product chemistry, and food safety. However, the structural diversity and often low concentrations of these compounds in complex matrices present significant analytical challenges. Mass spectrometry (MS) has emerged as an indispensable tool for the characterization of piperidine alkaloids due to its high sensitivity, selectivity, and ability to provide detailed structural information.[4][5] This is particularly important for compounds lacking strong chromophores, which are difficult to analyze using conventional spectroscopic methods.[4][5] This application note provides a comprehensive guide to the mass spectrometric analysis of piperidine alkaloids and their derivatives, covering ionization techniques, fragmentation patterns, and detailed analytical protocols.
I. Foundational Principles: Ionization Techniques for Piperidine Alkaloids
The choice of ionization technique is paramount for the successful mass spectrometric analysis of piperidine alkaloids and is dictated by the analyte's polarity, volatility, and thermal stability.[6] Due to the basicity of the piperidine nitrogen, positive ion mode is typically employed.[1]
A. Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionizable compounds, making it a primary choice for many piperidine alkaloids, especially those with polar substituents.[7][8] ESI is highly compatible with liquid chromatography (LC), enabling the analysis of complex mixtures.[8]
-
Mechanism of Action: In ESI, a liquid sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become gas-phase ions, typically as protonated molecules [M+H]⁺ for piperidine alkaloids.[7]
-
Advantages:
-
Excellent for polar and non-volatile compounds.
-
Minimal fragmentation in the source, preserving the molecular ion.
-
Easily coupled with LC for high-throughput analysis.
-
-
Considerations:
-
Susceptible to ion suppression from matrix components.
-
Less effective for non-polar or very low molecular weight compounds.
-
B. Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is a valuable alternative to ESI, particularly for less polar and more volatile piperidine derivatives that may not ionize efficiently by ESI.[7][9]
-
Mechanism of Action: APCI vaporizes the sample in a heated nebulizer, and a corona discharge ionizes the solvent molecules. These ionized solvent molecules then transfer a proton to the analyte molecules through a chemical reaction in the gas phase.[7]
-
Advantages:
-
Considerations:
-
Requires the analyte to be thermally stable due to the heated nebulizer.[6]
-
May induce some in-source fragmentation.
-
C. Other Ionization Techniques
-
Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS), EI is a hard ionization technique that causes extensive fragmentation. While this can provide detailed structural information, the molecular ion may be weak or absent. EI-MS is particularly useful for volatile and thermally stable piperidine alkaloids.[1][10]
-
Direct Analysis in Real Time (DART): DART-MS allows for the rapid analysis of samples in their native state with minimal preparation. It has been successfully applied to study the distribution of piperidine alkaloids in different plant parts.[11]
II. Deciphering the Structure: Fragmentation Patterns of Piperidine Alkaloids
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of piperidine alkaloids. By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that provide structural insights.
A. Key Fragmentation Pathways
The fragmentation of the piperidine ring is influenced by the position and nature of its substituents.[1]
-
α-Cleavage: A dominant pathway, especially in EI-MS, involves the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable iminium ion. The largest substituent at the α-carbon is often preferentially lost.[1]
-
Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.
-
Neutral Loss of Small Molecules: In ESI-MS/MS, a common fragmentation pathway for substituted piperidines is the neutral loss of small molecules such as water (H₂O) from hydroxylated derivatives or acetic acid (CH₃COOH) from acetylated derivatives.[4][5][12] For example, the loss of water is a predominant fragmentation process for protonated piperidine alkaloids like those found in Senna spectabilis.[12][13]
The following diagram illustrates a generalized workflow for the LC-MS/MS analysis of piperidine alkaloids.
Caption: LC-MS/MS workflow for piperidine alkaloid analysis.
Below is a diagram illustrating common fragmentation pathways for a substituted piperidine alkaloid.
Caption: Common fragmentation pathways of piperidine alkaloids.
III. Application Protocols: From Sample to Spectrum
This section provides detailed protocols for the analysis of piperidine alkaloids in complex matrices, such as plant extracts and biological fluids.
A. Protocol 1: Sample Preparation for LC-MS/MS Analysis
The goal of sample preparation is to extract the alkaloids of interest while minimizing matrix interference.
Materials:
-
Homogenized sample (e.g., dried plant material, plasma)
-
Extraction solvent (e.g., 0.1 N HCl in acetonitrile/water (1:1, v/v) or 2% formic acid in water)[2][14]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[15]
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or centrifugal concentrator
Procedure:
-
Extraction:
-
Solid-Phase Extraction (SPE) Cleanup (for complex matrices):
-
Condition the SPE cartridge with methanol followed by water.[15]
-
Load the supernatant onto the cartridge.[15]
-
Wash the cartridge with water and a low percentage of methanol to remove interferences.[15]
-
Elute the piperidine alkaloids with an appropriate solvent, such as 2.5% ammonium hydroxide in methanol.[15]
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen or using a centrifugal concentrator.[14]
-
Reconstitute the residue in a suitable volume (e.g., 0.1 mL) of the initial mobile phase (e.g., 5% methanol).[14]
-
Centrifuge or filter the reconstituted sample before injection into the LC-MS/MS system.
-
B. Protocol 2: LC-MS/MS Method for Quantification and Identification
This protocol outlines a general LC-MS/MS method that can be adapted for various piperidine alkaloids.
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI or APCI source.[1]
LC Parameters:
| Parameter | Recommended Value |
|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, 1.8 µm)[2][14] |
| Mobile Phase A | Water with 0.1% formic acid or 30 mM ammonium formate (pH 2.8)[2][14] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[14] |
| Gradient | Optimized for the specific alkaloids of interest (e.g., 5% to 80% B over 10 minutes)[14] |
| Flow Rate | 0.2 - 0.4 mL/min[1] |
| Column Temperature | 30 - 40 °C[1] |
| Injection Volume | 1 - 5 µL[1] |
MS Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Ion Mode[1] |
| Ion Source | ESI or APCI (optimize based on analyte properties) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for identification[14] |
| Source Temperature | ~500 °C (for ESI)[14] |
| Ion Spray Voltage | ~5500 V (for ESI)[14] |
| Collision Gas | Nitrogen or Argon |
| Collision Energy | Optimized for each precursor-product ion transition |
Data Analysis:
-
Identification:
-
Perform a full scan to determine the m/z of the precursor ion ([M+H]⁺).
-
Conduct a product ion scan of the precursor ion to obtain the fragmentation pattern.
-
Compare the fragmentation pattern with known literature, databases, or reference standards for structural confirmation.[2]
-
-
Quantification:
-
Develop an MRM method using at least two characteristic precursor-to-product ion transitions for each analyte.
-
Prepare a calibration curve using standards of known concentrations in a matrix-matched solution.
-
Calculate the concentration of the analyte in the samples based on the calibration curve.
-
IV. Concluding Remarks
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled capabilities for the sensitive and specific analysis of piperidine alkaloids and their derivatives. The strategic selection of ionization techniques, coupled with a thorough understanding of fragmentation pathways, enables the robust identification and accurate quantification of these compounds in diverse and complex matrices. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for this important class of molecules, thereby advancing research in natural product chemistry, pharmacology, and beyond.
References
-
de Souza, J. R. C. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. Available at: [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1431-1438. Available at: [Link]
-
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2012). Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview. In Mass Spectrometry in Chemical Analysis. IntechOpen. Available at: [Link]
-
de Souza, J. R. C. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Available at: [Link]
-
Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. ResearchGate. Available at: [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Available at: [Link]
-
Tadic, Z. D., et al. (1990). Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Semantic Scholar. Available at: [Link]
-
Toth, G., et al. (2007). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. Available at: [Link]
-
Gorgani, L., et al. (2017). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Preventive Nutrition and Food Science, 22(1), 1-13. Available at: [Link]
-
Punitha, D., et al. (2024). Biological activities of piperidine alkaloids. ResearchGate. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
-
Steola, M. (2016). Response to "Does it make any difference in using ESI and APCI sources for LCMS/MS?". ResearchGate. Available at: [Link]
-
Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]
-
Wang, S., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Molecules, 28(14), 5489. Available at: [Link]
-
Waters Corporation. (2022). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Available at: [Link]
-
BfR. (2014). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Available at: [Link]
-
Tölgyesi, L. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. Agilent Technologies. Available at: [Link]
-
Sangwan, R. S., et al. (2012). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). Natural Products and Bioprospecting, 2(5), 213-219. Available at: [Link]
-
Karri, V. R. (2014). Piperine: A valuable alkaloid from piper species. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. waters.com [waters.com]
Application Notes: 4-(2-Chloro-4-fluorophenoxy)piperidine in Synthetic Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-(2-Chloro-4-fluorophenoxy)piperidine as a pivotal building block in modern organic synthesis. We delve into the compound's intrinsic chemical properties and explore its application in the construction of complex molecular architectures, with a particular focus on its role in the synthesis of high-value pharmaceutical agents. Detailed, field-proven protocols for key transformations, including Williamson ether synthesis for its formation and subsequent N-arylation reactions, are presented. The causality behind experimental choices, mechanistic insights, and robust analytical validation are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Phenoxypiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile anchor for diverse pharmacophoric groups.[1] When combined with a substituted phenoxy moiety, as in this compound, the resulting scaffold offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding potential. The specific substitution pattern on the phenyl ring—a chlorine atom at the 2-position and a fluorine atom at the 4-position—is particularly noteworthy. The chloro group can introduce steric constraints and modulate electronic properties, while the fluoro group is often employed to enhance metabolic stability and binding affinity.[2]
This building block is a key intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.[3][4] Its utility lies in the two primary reactive sites: the secondary amine of the piperidine ring, which is amenable to a variety of coupling reactions, and the potential for further functionalization of the aromatic ring, although this is less common in its typical applications.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261234-77-8 | [5] |
| Molecular Formula | C₁₁H₁₃ClFNO | [5] |
| Molecular Weight | 230.68 g/mol | Calculated |
| Appearance | Solid | [6] |
| Purity | Typically >97% | [6] |
Safety and Handling:
This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7] Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8] In case of accidental exposure, it is crucial to seek immediate medical attention.[8] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
Core Synthetic Applications: A Gateway to Complex Molecules
The primary utility of this compound lies in its role as a nucleophile, where the secondary amine of the piperidine ring participates in bond-forming reactions to construct more complex molecules.
N-Arylation and N-Alkylation Reactions
The most common application of this building block is in N-arylation and N-alkylation reactions, which form a crucial C-N bond. These reactions are fundamental in the synthesis of a wide range of pharmaceuticals.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the N-arylation of amines.[9][10] It offers high functional group tolerance and generally proceeds under mild conditions. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.[9]
-
Ullmann Condensation: A copper-catalyzed alternative for N-arylation, the Ullmann condensation is a classic reaction that has seen significant improvements with the development of new ligands and reaction conditions.[10][11] It is particularly useful for the coupling of amines with aryl iodides and bromides.[11]
-
Reductive Amination: For the introduction of alkyl groups, reductive amination provides a straightforward method. The piperidine derivative reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
Case Study: Synthesis of Lenvatinib
A prominent example showcasing the importance of phenoxypiperidine scaffolds is in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[3] While the final drug molecule does not contain the exact this compound fragment, analogous phenoxy-quinoline intermediates are crucial in its synthesis.[12][13][14][15] The principles of coupling a substituted phenol with a heterocyclic system are central to these synthetic routes.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the formation of the ether linkage, a key step in constructing the title compound from its constituent alcohol and phenol. The Williamson ether synthesis is a reliable SN2 reaction where an alkoxide displaces a halide or other suitable leaving group.[16][17][18]
Reaction Scheme:
Caption: General scheme for Williamson Ether Synthesis.
Materials and Reagents:
-
N-Boc-4-hydroxypiperidine
-
2-Chloro-4-fluorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (5-10 mL per mmol of piperidine). Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Ether Formation: Dissolve 2-Chloro-4-fluorophenol (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Boc Deprotection: Dissolve the crude material in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Final Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the excess acid. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Causality and Insights:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[17][19] Weaker bases like potassium carbonate can also be used, often requiring higher temperatures.[20]
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation and accelerates the SN2 reaction.[17][20]
-
Protecting Group: The Boc group is used to prevent N-arylation of the piperidine nitrogen under the basic conditions of the Williamson ether synthesis. It is easily removed under acidic conditions with TFA.
Protocol 2: N-Arylation of this compound with an Aryl Bromide (Buchwald-Hartwig Amination)
This protocol details a general procedure for the palladium-catalyzed N-arylation of the title compound.
Reaction Workflow:
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.[9]
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[9]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[9]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[9]
Causality and Insights:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling sterically demanding substrates.[9] The ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and the formation of the active palladium-amido complex.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential to prevent catalyst deactivation.
Conclusion
This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its strategic importance is underscored by its utility in constructing complex molecular architectures found in a range of biologically active compounds. The protocols and insights provided in this document are intended to empower researchers to effectively and safely utilize this key intermediate in their synthetic endeavors. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving successful outcomes in the synthesis of novel chemical entities.
References
- Vertex AI Search. (n.d.).
- Thermo Fisher Scientific. (2014, September 15).
- Sigma-Aldrich. (2024, September 6).
- CymitQuimica. (n.d.). 4-(2-fluorophenoxy)piperidine(HCl). Retrieved January 18, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Retrieved January 18, 2026.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 18, 2026.
- ChemicalBook. (n.d.). Lenvatinib synthesis. Retrieved January 18, 2026.
- Parchem. (n.d.). This compound (Cas 1261234-77-8). Retrieved January 18, 2026.
- Echemi. (n.d.). 4-(2-CHLORO-4-FLUOROPHENOXY)
- ResearchGate. (n.d.). Three-step synthesis of lenvatinib 50 starting from simple compounds. Retrieved January 18, 2026.
- Google Patents. (n.d.). Synthetic method of lenvatinib - CN113307767A. Retrieved January 18, 2026.
- Guidechem. (n.d.). 4-[2-(2-chloro-6-fluorophenoxy)-6-fluorophenoxy]piperidine. Retrieved January 18, 2026.
- Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 18, 2026.
- Penta chemicals. (2024, May 7).
- Google Patents. (n.d.). Synthetic method of lenvatinib - CN109734661B. Retrieved January 18, 2026.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 18, 2026.
- YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved January 18, 2026.
- European Patent Office. (2020, March 11). PROCESS FOR THE PREPARATION OF LENVATINIB - EP 3620452 A1. Retrieved January 18, 2026.
- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved January 18, 2026.
- PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine. Retrieved January 18, 2026.
- AA Blocks. (n.d.). 1185297-29-3 | 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. Retrieved January 18, 2026.
- PubMed. (n.d.). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Retrieved January 18, 2026.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 18, 2026.
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved January 18, 2026.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 18, 2026.
- Hindawi. (2025, August 6). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved January 18, 2026.
- ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved January 18, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for the N-arylation of 3-Chlorodiphenylamine. Retrieved January 18, 2026.
- ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved January 18, 2026.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 18, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols. Retrieved January 18, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. 4-(2-fluorophenoxy)piperidine(HCl) | CymitQuimica [cymitquimica.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
- 13. CN113307767A - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 14. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 15. data.epo.org [data.epo.org]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes & Protocols: A Guide to the N-Alkylation of Phenoxypiperidines
Introduction: The Significance of N-Alkylated Phenoxypiperidines
The phenoxypiperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including antagonists for various G-protein coupled receptors (GPCRs) and inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1).[1][2] The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification. N-alkylation, the introduction of an alkyl group at this position, is a fundamental strategy employed by drug development professionals to modulate a compound's pharmacological profile.[1][3] This modification can profoundly influence key parameters such as:
-
Potency and Selectivity: The nature of the N-alkyl substituent can alter the binding affinity and selectivity for the biological target.
-
Pharmacokinetic Properties (ADME): Lipophilicity, metabolic stability, and solubility can be fine-tuned by varying the N-alkyl group, impacting the drug's absorption, distribution, metabolism, and excretion.
-
Physicochemical Properties: N-alkylation affects the basicity (pKa) of the piperidine nitrogen, which can influence formulation and bioavailability.
This guide provides an in-depth overview of the primary synthetic methodologies for the N-alkylation of phenoxypiperidines, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. We will focus on two robust and widely adopted methods: Direct Alkylation with Alkyl Halides and Reductive Amination .
General Experimental Workflow
A successful N-alkylation experiment, from setup to final product, follows a logical progression. The following workflow provides a high-level overview of the process, ensuring that critical steps are not overlooked.
Caption: General experimental workflow for N-alkylation.
Method 1: Direct N-Alkylation via Nucleophilic Substitution
Direct alkylation is a classic and straightforward approach that relies on the nucleophilic character of the piperidine nitrogen. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine attacks an electrophilic alkyl halide.[4]
Causality & Mechanistic Insight
The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[4] This initial reaction forms an ammonium salt. A base is required to neutralize the generated hydrohalic acid (e.g., HBr, HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]
Caption: Simplified SN2 mechanism for direct N-alkylation.
Key Experimental Choices:
-
Base Selection: The choice of base is critical. An inorganic base like finely powdered potassium carbonate (K₂CO₃) is common, inexpensive, and easy to remove.[3][5] For sensitive substrates, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is preferred to avoid competing with the substrate as a nucleophile.[5][6]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can dissolve the reactants and stabilize the charged transition state of the SN2 reaction without interfering.[3][5]
-
Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. However, reactivity must be balanced with stability and cost.
-
Controlling Over-alkylation: The N-alkylated product is also nucleophilic and can react with another molecule of the alkyl halide to form an undesired quaternary ammonium salt.[4][7] To minimize this, the alkyl halide should be added slowly to the reaction mixture, and using a slight excess of the starting piperidine may be beneficial.[5][8]
Detailed Protocol: Direct Alkylation
This protocol describes a general procedure for the N-benzylation of a generic 4-phenoxypiperidine using benzyl bromide and potassium carbonate.
Materials & Reagents:
-
4-Phenoxypiperidine (1.0 eq.)
-
Benzyl bromide (1.1 - 1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-phenoxypiperidine (1.0 eq.) and finely powdered anhydrous K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is good practice to prevent side reactions with atmospheric moisture, especially if reagents are sensitive.[8]
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.1-0.5 M concentration of the piperidine).
-
Reagent Addition: Slowly add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature. For highly reactive alkylating agents, consider cooling the mixture to 0 °C before addition to better control the reaction rate.[9]
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as determined by TLC monitoring), it can be gently heated to 50-70 °C.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Work-up and Purification:
-
Quenching: Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water or saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water and then brine to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure N-alkylated phenoxypiperidine.
Method 2: Reductive Amination
Reductive amination is a highly versatile and efficient method for N-alkylation that is less prone to over-alkylation compared to direct alkylation.[8] The reaction proceeds in two steps: the formation of an iminium ion intermediate, followed by its immediate reduction.[1]
Causality & Mechanistic Insight
The phenoxypiperidine (a secondary amine) reacts with an aldehyde or ketone to form a transient hemiaminal, which then dehydrates to form an electrophilic iminium ion. A mild, selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the desired tertiary amine.[1]
Caption: Two-step process of reductive amination.
Key Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications.[1] It is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the iminium ion. It is also less sensitive to moisture and acidic conditions than other hydrides like sodium borohydride (NaBH₄).[10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is sometimes added in catalytic amounts to facilitate iminium ion formation, particularly with less reactive carbonyl compounds.
-
Stoichiometry: The reaction is typically run with a slight excess of the carbonyl compound and the reducing agent to ensure full conversion of the starting amine.
Detailed Protocol: Reductive Amination
This protocol describes a general procedure for the N-alkylation of 4-phenoxypiperidine with a generic aldehyde (e.g., isobutyraldehyde).
Materials & Reagents:
-
4-Phenoxypiperidine (1.0 eq.)
-
Aldehyde or Ketone (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Procedure:
-
Setup: To a round-bottom flask with a magnetic stir bar, add 4-phenoxypiperidine (1.0 eq.) and the aldehyde/ketone (1.2 eq.).
-
Solvent Addition: Dissolve the components in anhydrous DCM (approx. 0.1-0.5 M).
-
Pre-Stirring (Optional): Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions. The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-12 hours).
-
Monitoring: Use an appropriate TLC stain (e.g., ninhydrin for the starting secondary amine) to track the disappearance of the starting material.
Work-up and Purification:
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Management and Characterization
Systematic recording of experimental data is crucial for reproducibility and troubleshooting. The following table provides a template for logging reaction parameters.
Table 1: Experimental Data Log
| Parameter | Direct Alkylation | Reductive Amination | Your Experiment Log |
|---|---|---|---|
| Phenoxypiperidine (eq.) | 1.0 | 1.0 | |
| Alkylating Agent | Alkyl Halide (1.1-1.2 eq.) | Aldehyde/Ketone (1.2 eq.) | |
| Base / Reductant | K₂CO₃ or DIPEA (1.5-2.0 eq.) | NaBH(OAc)₃ (1.5 eq.) | |
| Solvent | DMF or MeCN | DCM or DCE | |
| Temperature (°C) | 25 - 70 | 25 | |
| Reaction Time (h) | 2 - 24 | 1 - 12 |
| Isolated Yield (%) | Typically 60-90% | Typically 70-95% | |
Product Characterization: The identity and purity of the final N-alkylated phenoxypiperidine must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the protons alpha to the piperidine nitrogen are key indicators of a successful reaction.[11]
-
Mass Spectrometry (MS): LC-MS or direct infusion MS is used to confirm the molecular weight of the product.
Troubleshooting & Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive alkylating agent; Inactive base/reductant; Low temperature. | Switch to a more reactive halide (e.g., bromide to iodide).[5] Use freshly dried base/reductant. Gently heat the reaction (for direct alkylation). |
| Formation of Byproducts | Over-alkylation (direct alkylation); Impure starting materials. | Add the alkyl halide slowly to the reaction mixture.[8] Use a slight excess of the starting piperidine. Purify starting materials before use. |
| Difficult Purification | Residual DMF (high boiling point); Product is very polar. | Perform thorough aqueous washes to remove DMF. Consider using a different solvent system for chromatography or reverse-phase chromatography. |
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
-
University of Calgary. (n.d.). Alkylation of Amines. Chemistry LibreTexts. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Wikipedia. (2023). Alkylation. Wikipedia. [Link]
- BenchChem. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. [Link]
-
Wikipedia. (2023). Amine alkylation. Wikipedia. [Link]
-
Organic Chemistry Explained. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem.
-
Preprints.org. (2025). N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization.... Preprints.org. [Link]
-
Ju, Y., et al. (2010). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the CNS-Modulatory Potential of 4-(2-Chloro-4-fluorophenoxy)piperidine
For: Researchers, scientists, and drug development professionals in the field of Central Nervous System (CNS) research.
Introduction: A Privileged Scaffold for CNS Discovery
The phenoxypiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, consistently yielding compounds with significant activity at various Central Nervous System (CNS) targets. Derivatives of this core structure have demonstrated potent and selective interactions with key players in neurotransmission, including dopamine, serotonin, and sigma receptor systems.[1][2][3] This application note focuses on 4-(2-Chloro-4-fluorophenoxy)piperidine , a specific analogue whose halogenated phenoxy ring suggests a unique potential for modulating CNS activity.
While direct research on this particular molecule is emerging, the extensive body of literature on related compounds provides a strong rationale for its investigation as a novel CNS research tool.[2][3] The presence of both chloro and fluoro substituents can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties, such as its ability to cross the blood-brain barrier.[4][5]
This guide provides a comprehensive framework for researchers to explore the CNS-modulatory effects of this compound. It outlines hypothesized mechanisms of action based on structural analogy and presents detailed protocols for in vitro and in vivo characterization.
Hypothesized Mechanisms and Primary CNS Targets
Based on the pharmacology of structurally related phenoxypiperidine derivatives, this compound is hypothesized to interact with one or more of the following CNS targets:
-
Sigma Receptors (σ1 and σ2): The phenoxymethylpiperidine core is a classic scaffold for high-affinity sigma receptor ligands.[3][6][7] These receptors are implicated in a wide range of CNS functions and disorders, including neuropsychiatric conditions and neurodegenerative diseases.[6][8] The specific halogenation pattern of this compound may confer selectivity for either the σ1 or σ2 subtype.
-
Dopamine Transporter (DAT) and D4 Receptor: Several phenoxypiperidine derivatives exhibit potent activity at the dopamine transporter and D4 receptors.[1][2][4] Modulation of the dopaminergic system is a cornerstone of therapies for Parkinson's disease, schizophrenia, and other psychiatric disorders.[9]
-
Serotonin Transporter (SERT): The serotonin transporter is a primary target for many antidepressant medications.[10][11] Structural analogues of this compound have shown high affinity for SERT.[12]
-
Vesicular Monoamine Transporter 2 (VMAT2): This transporter is crucial for packaging monoamines into synaptic vesicles. Potent and selective inhibitors of VMAT2 have been developed from the phenoxypiperidine scaffold.[13]
Experimental Workflows for CNS Target Validation
A systematic approach to characterizing the CNS activity of this compound should begin with in vitro screening to identify primary targets, followed by more complex cellular and in vivo models to assess functional activity and potential therapeutic relevance.
In Vitro Characterization: Target Identification and Affinity
The initial step is to determine the binding affinity of this compound for its hypothesized targets. This is typically achieved through competitive radioligand binding assays.
Experimental Workflow for In Vitro Binding Assays
Caption: Workflow for determining the binding affinity of the test compound at CNS targets.
Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) Receptor
-
Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells recombinantly expressing the human σ1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation (50-100 µg protein), [³H]-(+)-pentazocine (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM haloperidol.
-
Incubate the plates at room temperature for 120 minutes.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol can be adapted for other targets by substituting the appropriate membrane preparation and radioligand (e.g., [³H]GBR-12935 for DAT, [³H]spiperone for D4, [³H]paroxetine for SERT).
Table 1: Hypothetical Binding Affinity Profile for this compound
| Target Receptor/Transporter | Radioligand | Ki (nM) | Selectivity Ratio |
| Sigma-1 (σ1) | [³H]-(+)-pentazocine | 5.2 | - |
| Sigma-2 (σ2) | [³H]-DTG | 150.6 | σ2/σ1 = 29 |
| Dopamine Transporter (DAT) | [³H]GBR-12935 | 89.3 | σ1/DAT = 17 |
| Dopamine D4 Receptor | [³H]spiperone | 45.7 | σ1/D4 = 8.8 |
| Serotonin Transporter (SERT) | [³H]paroxetine | 212.0 | σ1/SERT = 40.8 |
Note: The data in this table is hypothetical and serves as an example of how to present the results from binding assays.
In Vitro Functional Assays: Assessing Mechanism of Action
Once a primary target is identified, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol 2: Functional Assay for Dopamine Transporter (DAT) Activity
This assay measures the ability of the test compound to inhibit the uptake of dopamine into cells expressing DAT.
-
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Test Compound: this compound.
-
Substrate: [³H]-Dopamine.
-
Positive Control (Inhibitor): GBR-12909.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
-
Procedure:
-
Plate the hDAT-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or the positive control for 10-15 minutes at 37°C.
-
Initiate dopamine uptake by adding [³H]-Dopamine (final concentration ~10 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value for uptake inhibition.
-
In Vivo Pharmacokinetics and Target Engagement
A crucial aspect of CNS drug development is understanding the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, including its ability to cross the blood-brain barrier and engage its target in a living system.[14][15][16]
Experimental Workflow for In Vivo Studies
Caption: A streamlined workflow for in vivo characterization of a CNS compound.
Protocol 3: Assessment of Blood-Brain Barrier Penetration in Mice
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound to a cohort of mice at a defined dose (e.g., 10 mg/kg) via intravenous (IV) or oral (PO) route.
-
At various time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes), euthanize a subset of animals.
-
Collect blood (via cardiac puncture) and whole brains.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the compound from plasma and brain homogenates.
-
Quantify the concentration of the compound in both matrices using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value greater than 1 suggests significant brain penetration.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu) by correcting for plasma and brain tissue binding, which provides a more accurate measure of the compound's ability to reach the CNS interstitial fluid.[17]
-
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity for CNS research. The protocols and workflows detailed in this application note provide a robust starting point for its systematic evaluation. By leveraging the extensive knowledge base of the phenoxypiperidine scaffold, researchers can efficiently probe the potential of this compound to modulate key CNS targets. Initial in vitro screening should guide subsequent investigations into its functional activity and in vivo efficacy in relevant animal models of neurological and psychiatric disorders.[18][19][20] The unique halogenation pattern of this molecule may yield a novel pharmacological profile with improved potency, selectivity, or pharmacokinetic properties, making it a valuable tool for dissecting complex CNS pathways and a potential lead for future therapeutic development.
References
-
Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. (n.d.). PubMed Central. [Link]
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology. (n.d.). Neuroquantology. [Link]
-
Srinivas, N., Maffuid, K., & Kashuba, A. D. M. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics, 57(9), 1059–1074. [Link]
-
Unlock the Future of CNS Drug Discovery with Pharmidex. (2024, August 28). Pharmidex. [Link]
-
Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC. (n.d.). PubMed Central. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (n.d.). Università degli Studi di Bari Aldo Moro. [Link]
-
Waterhouse, R. N., & Collier, T. L. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 127–134. [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Phenotypic Screening in CNS Drug Discovery - NeuroProof. (n.d.). NeuroProof. [Link]
-
Zhao, Z., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(2), 211–215. [Link]
-
The Pharmacokinetics and Pharmacodynamics of CNS-Acting Agents. (n.d.). ResearchGate. [Link]
-
de Lange, E. C. (2013). Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds. Current Pharmaceutical Design, 19(9), 1621–1633. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2026, January 14). Sci-Hub. [Link]
-
Veszelka, S., et al. (2013). Patented in vitro blood-brain barrier models in CNS drug discovery. Expert Opinion on Drug Discovery, 8(8), 933–946. [Link]
-
In vitro Disease Models for Screening Services - NeuroProof. (n.d.). NeuroProof. [Link]
-
Srinivas, N., Maffuid, K., & Kashuba, A. D. M. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical pharmacokinetics, 57(9), 1059-1074. [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2007). Journal of Pharmacy and Pharmacology, 59(10), 1439–1445. [Link]
-
2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)- N,N-dimethylbenzenmethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Patented in vitro blood-brain barrier models in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)- N,N-dimethylbenzenmethanamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sci-hub.st [sci-hub.st]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmidex.com [pharmidex.com]
- 19. neuroproof.com [neuroproof.com]
- 20. neuroproof.com [neuroproof.com]
Development of Novel Bioactive Compounds from 4-(2-Chloro-4-fluorophenoxy)piperidine: A Senior Application Scientist's Guide
Introduction: The 4-Phenoxypiperidine Scaffold as a Privileged Motif in Medicinal Chemistry
The 4-phenoxypiperidine framework is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents. Its unique three-dimensional structure allows for precise orientation of substituents to interact with various biological targets. The piperidine ring, a saturated heterocycle, offers a versatile anchor for introducing diverse chemical functionalities, thereby modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The ether linkage to a substituted phenyl ring provides an avenue for fine-tuning electronic and steric properties, which are critical for receptor affinity and selectivity.
This guide focuses on the synthetic manipulation of a particularly interesting starting material: 4-(2-Chloro-4-fluorophenoxy)piperidine . The chloro and fluoro substituents on the phenoxy ring are expected to significantly influence the molecule's reactivity and biological profile. The electron-withdrawing nature of these halogens can impact the nucleophilicity of the piperidine nitrogen and the reactivity of the aromatic ring towards electrophilic substitution. From a pharmacological perspective, halogenation is a well-established strategy to enhance binding affinity, improve metabolic stability, and modulate bioavailability.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the derivatization of this compound at two key positions: the piperidine nitrogen and the aromatic ring. Furthermore, it outlines established methods for the purification and rigorous spectroscopic characterization of the synthesized novel compounds. Finally, we present protocols for preliminary biological evaluation, focusing on common targets for this scaffold, to enable the exploration of the therapeutic potential of these new chemical entities.
PART I: Synthetic Derivatization Strategies
The development of a diverse chemical library from a common scaffold is a fundamental strategy in lead discovery and optimization. Here, we detail robust protocols for the functionalization of this compound.
Section 1.1: N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring is a prime site for introducing a wide array of substituents to explore structure-activity relationships (SAR). We will focus on two fundamental and highly versatile reactions: N-alkylation and N-arylation.
Reductive amination is a highly efficient and widely used method for the N-alkylation of secondary amines.[1] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[1]
Experimental Protocol: Synthesis of 1-Benzyl-4-(2-chloro-4-fluorophenoxy)piperidine
-
Reagents and Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent system (e.g., gradient of ethyl acetate in hexanes)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure 1-Benzyl-4-(2-chloro-4-fluorophenoxy)piperidine.
-
Causality Behind Experimental Choices:
-
The use of a slight excess of benzaldehyde ensures complete consumption of the starting piperidine.
-
Portion-wise addition of the reducing agent controls the reaction rate and any potential exotherm.
-
The aqueous workup with NaHCO₃ neutralizes any remaining acidic species and removes water-soluble byproducts.
-
Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.[2]
Data Presentation: Representative N-Alkylation Reactions
| Entry | Aldehyde/Ketone | Product | Typical Yield (%) |
| 1 | Benzaldehyde | 1-Benzyl-4-(2-chloro-4-fluorophenoxy)piperidine | 85-95 |
| 2 | 4-Fluorobenzaldehyde | 1-(4-Fluorobenzyl)-4-(2-chloro-4-fluorophenoxy)piperidine | 80-90 |
| 3 | Cyclohexanone | 1-Cyclohexyl-4-(2-chloro-4-fluorophenoxy)piperidine | 75-85 |
Visualization: Reductive Amination Workflow
Caption: Workflow for N-alkylation via reductive amination.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[3] This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups. The choice of palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for achieving high yields, especially with potentially challenging substrates.[3]
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-4-(2-chloro-4-fluorophenoxy)piperidine
-
Reagents and Materials:
-
This compound
-
1-Iodo-4-methoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate, Celite, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask, magnetic stir bar, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup (under inert atmosphere): In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), 1-iodo-4-methoxybenzene (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is critical to prevent the deactivation of the palladium catalyst.
-
XPhos is a bulky, electron-rich ligand that facilitates the reductive elimination step of the catalytic cycle, which is often rate-limiting.
-
Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the piperidine nitrogen.
-
Filtration through Celite is an effective way to remove insoluble palladium species.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Section 1.2: Functionalization of the Aromatic Ring
The 2-chloro-4-fluorophenoxy ring offers opportunities for further derivatization through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents (the ether oxygen, chlorine, and fluorine) will govern the regioselectivity of these reactions. The ether oxygen is a strong activating group and an ortho-, para-director. The halogens are deactivating yet ortho-, para-directing. Predicting the outcome requires careful consideration of the interplay of these electronic and steric factors.
Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring, which can then be a handle for further transformations (e.g., reduction to an amine). The reaction typically uses a mixture of concentrated nitric and sulfuric acids to generate the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol: Nitration of this compound
-
Reagents and Materials:
-
1-Benzyl-4-(2-chloro-4-fluorophenoxy)piperidine (N-protected starting material is recommended)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Crushed ice, Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
-
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ to concentrated HNO₃ (typically a 1:1 or 2:1 v/v ratio) with stirring. Keep the mixture cold.
-
Dissolve the N-protected this compound (1.0 eq) in DCM in a separate flask and cool it in an ice bath.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over a large amount of crushed ice with stirring.
-
Neutralize the mixture by the slow addition of saturated NaHCO₃ solution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Regioselectivity Considerations: The powerful activating effect of the ether oxygen will likely direct the incoming nitro group to the positions ortho and para to it. Steric hindrance from the piperidine moiety and the existing chloro group will play a significant role in the final product distribution.
PART II: Purification and Characterization
Obtaining pure compounds and unambiguously determining their structures are critical steps in the development of novel chemical entities.
Section 2.1: Purification Techniques
The choice of purification method depends on the physical and chemical properties of the synthesized compound.[2]
-
Flash Column Chromatography: This is the most common technique for purifying the products of the reactions described above. A guide for solvent system selection based on TLC analysis is crucial for successful separation.
-
Recrystallization: For solid compounds, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is key and is often determined empirically.
-
Preparative HPLC: For difficult separations or to obtain highly pure samples for biological testing, preparative high-performance liquid chromatography (HPLC) can be employed.
Section 2.2: Spectroscopic Characterization
The structure of each novel compound must be confirmed using a combination of spectroscopic methods.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons, confirming the presence of expected functional groups and their relative positions.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.
-
-
Mass Spectrometry (MS):
-
Low-Resolution Mass Spectrometry (LRMS): Provides the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass, allowing for the confirmation of the molecular formula.[5]
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H, C-O).
Data Presentation: Spectroscopic Data for a Representative Compound
| Technique | Key Data for 1-Benzyl-4-(2-chloro-4-fluorophenoxy)piperidine |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H of benzyl), 7.10 (dd, J = 8.8, 3.2 Hz, 1H, Ar-H), 6.95 (m, 2H, Ar-H), 4.50 (m, 1H, O-CH), 3.55 (s, 2H, N-CH₂-Ph), 2.80 (m, 2H, piperidine-H), 2.40 (m, 2H, piperidine-H), 2.10-1.90 (m, 4H, piperidine-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.2, 152.8, 138.5, 129.2, 128.3, 127.1, 123.5, 117.0, 116.8, 74.5, 63.2, 52.8, 31.5 |
| HRMS (ESI) | Calculated for C₁₈H₁₉ClFNO [M+H]⁺: 320.1212, Found: 320.1215 |
PART III: Preliminary Biological Evaluation
Phenoxypiperidine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Therefore, initial biological screening should focus on these targets. Additionally, assessing potential cardiotoxicity via hERG channel inhibition is a critical early-stage safety evaluation.
Section 3.1: Receptor Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[2][3] The assay measures the ability of the unlabeled test compound to compete with a known radiolabeled ligand for binding to the receptor.
Protocol: Dopamine D2 Receptor Binding Assay
-
Principle: Competitive displacement of a high-affinity radioligand, such as [³H]-Spiperone, from membranes of cells expressing the human dopamine D2 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D2 receptor.
-
[³H]-Spiperone (Radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compounds (novel derivatives)
-
96-well microplate, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (e.g., haloperidol).
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
A similar protocol can be adapted for serotonin receptors (e.g., 5-HT₂ₐ) using an appropriate radioligand such as [³H]-Ketanserin.
Visualization: Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Section 3.2: hERG Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of hERG liability is crucial in drug development.
Protocol: Automated Patch Clamp hERG Assay
-
Principle: Electrophysiological measurement of hERG channel currents in a cell line stably expressing the channel (e.g., HEK293-hERG) using an automated patch-clamp system.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular and intracellular solutions.
-
Test compounds and a positive control (e.g., E-4031).
-
-
Procedure:
-
Cells are harvested and prepared according to the instrument's protocol.
-
A whole-cell patch clamp configuration is established automatically.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
After establishing a stable baseline current, the test compound is applied at various concentrations.
-
The percentage of current inhibition is measured at each concentration.
-
Data Analysis: An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The protocols detailed in this guide provide a robust framework for the synthesis, purification, characterization, and preliminary biological evaluation of a diverse library of derivatives. By systematically exploring the chemical space around this privileged core, researchers can uncover new structure-activity relationships and identify promising lead candidates for further drug development. The causality-driven experimental design and self-validating protocols outlined herein are intended to ensure scientific integrity and accelerate the discovery process.
References
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Tao, M., et al. (2012). Synthesis and Structure-Activity Relationship of 5-pyridazin-3-one Phenoxypiperidines as Potent, Selective Histamine H(3) Receptor Inverse Agonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1073-7.
- Zhang, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 247-256.
- Sarpong, R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Google Patents. (2021). CN101602748B - A kind of purification method of high-purity piperidine.
- knguyen.cs.besanthill.org. (n.d.).
- American Chemical Society. (n.d.). Characterization of Organic Compounds.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Chloro-4-fluorophenoxy)piperidine
An in-depth guide for researchers, scientists, and drug development professionals on the purification of 4-(2-Chloro-4-fluorophenoxy)piperidine.
This guide provides a comprehensive technical resource for troubleshooting the purification of this compound. As a critical intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the chemical principles behind the purification challenges and their solutions.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
This section addresses common issues and theoretical questions that arise during the handling and purification of this compound and related compounds.
Q1: What are the most likely impurities in my crude this compound?
A1: Understanding potential impurities is the first step in designing a robust purification strategy. The synthesis of this molecule, typically a variation of the Williamson ether synthesis, dictates the likely contaminants.[1][2]
-
Unreacted Starting Materials: The most common impurities are residual 2-chloro-4-fluorophenol and a 4-substituted piperidine precursor (e.g., 4-hydroxypiperidine or a protected variant).
-
Side-Reaction Products: While the SNAr or Williamson ether synthesis is generally efficient, side reactions can occur. A notable side reaction when using phenoxides is C-alkylation of the aromatic ring, where the piperidine moiety attaches to a carbon on the benzene ring instead of the oxygen.[3]
-
Reagent-Related Impurities: Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used to deprotonate the phenol. Incomplete removal during workup can leave inorganic salts. Polar aprotic solvents like DMF or acetonitrile are also common and may persist if not thoroughly removed.[3]
-
Degradation Products: Piperidine derivatives can be susceptible to oxidation, often manifesting as a yellow or brown discoloration.[4] They can also react with atmospheric carbon dioxide to form piperidine carbonate salts, which appear as a white solid precipitate.[5]
Q2: My isolated product is a yellow or brownish oil/solid. What causes this and how can I prevent it?
A2: Discoloration is a frequent observation for amine-containing compounds and is typically indicative of oxidation.[4] The lone pair of electrons on the piperidine nitrogen can be oxidized by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.
-
Prevention: To minimize oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating or storage. Storing the purified material in amber vials at low temperatures (e.g., 4°C) can also significantly slow degradation.[6]
Q3: Why does my compound streak badly or show severe peak tailing on a standard silica gel column?
A3: This is the most common chromatographic challenge when purifying basic amines. The issue stems from a strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7][8] This interaction causes a portion of the analyte to bind tightly to the stationary phase, leading to irreversible adsorption, low recovery, and significant peak tailing.[8][9]
Q4: Should I purify the compound as a free base or as its hydrochloride salt?
A4: The choice depends on the physical properties of your compound and the intended purification method.
-
Free Base: The free base is often an oil or low-melting solid, which can make handling and crystallization difficult. However, it is the required form for purification via normal-phase chromatography.
-
Hydrochloride (HCl) Salt: Converting the basic piperidine to its HCl salt often yields a more stable, crystalline solid with a higher melting point.[5] This crystalline nature is highly advantageous for purification by recrystallization.[4] Salts are generally not suitable for standard silica gel chromatography as they are highly polar and will not elute properly.
Section 2: Troubleshooting Guide - Practical Solutions & Methodologies
This section provides direct solutions to common experimental failures, complete with step-by-step protocols.
Issue 1: Poor Separation and Severe Tailing in Flash Column Chromatography
When standard silica gel chromatography fails, the primary goal is to mitigate the acid-base interactions.
Solution A: Modify the Mobile Phase with a Competing Base
By adding a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, to the eluent system, you can neutralize the acidic silanol sites on the silica.[7] This "competing base" interacts with the silica, preventing the target molecule from binding too strongly and allowing it to elute symmetrically.
Experimental Protocol: Mobile Phase Modification
-
Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of ~0.3.
-
Add Modifier: To the chosen solvent system, add 0.5-1% triethylamine by volume (e.g., 5-10 mL of TEA for every 1 L of eluent).
-
Equilibrate Column: Before loading your sample, flush the silica gel column with at least 5 column volumes of the modified mobile phase to ensure the stationary phase is fully neutralized.
-
Load and Run: Dissolve your crude product in a minimum amount of dichloromethane, load it onto the column, and begin the elution with the modified mobile phase.
Solution B: Use an Alternative Stationary Phase
A more robust solution is to use a stationary phase that is inherently less acidic or basic.
-
Amine-Functionalized Silica: This is an excellent choice where the silica surface is covalently modified with aminopropyl groups. This creates a slightly basic environment that repels the basic analyte, preventing strong interactions and eliminating peak tailing.[9]
-
Basic Alumina: Aluminum oxide is another alternative, available in neutral or basic grades. Basic alumina can effectively purify amines without the need for mobile phase modifiers.[7]
Workflow: Selecting a Chromatography Strategy Below is a diagram illustrating the decision-making process for purifying basic amines like this compound.
Caption: Decision workflow for amine purification by column chromatography.
Issue 2: Recrystallization Fails or Yields an Oily Product
If the free base fails to crystallize, converting it to its hydrochloride salt can induce crystallization.
Experimental Protocol: HCl Salt Formation for Recrystallization
-
Dissolution: Dissolve the crude this compound free base in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol (IPA).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Monitor the pH with moist litmus paper to ensure the solution is acidic.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or the solvent used for precipitation to remove soluble impurities.[4]
-
Recrystallization: Proceed with recrystallization of the obtained salt using a suitable solvent system determined by screening.
Issue 3: Difficulty Finding a Suitable Recrystallization Solvent
A systematic approach is key to identifying the right solvent for purifying the hydrochloride salt.
Experimental Protocol: Systematic Solvent Screening
-
Select Solvents: Choose a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Test Solubility: Place ~20 mg of the crude salt into separate test tubes. Add a solvent dropwise at room temperature. A good candidate solvent will dissolve the compound poorly at room temperature.
-
Test Thermal Gradient: For solvents that showed poor room temperature solubility, heat the test tube in a water or sand bath. A suitable solvent will fully dissolve the compound upon heating.
-
Induce Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a successful solvent.[4]
Table 1: Example Solvent Screening Data for a Piperidine HCl Salt
| Solvent | Solubility (RT) | Solubility (Heated) | Crystal Formation on Cooling | Assessment |
| Water | High | High | No | Unsuitable |
| Ethanol | Moderate | High | Yes (fine needles) | Good |
| Isopropanol | Low | High | Yes (large prisms) | Excellent |
| Ethyl Acetate | Insoluble | Low | No | Unsuitable |
| Acetonitrile | Low | Moderate | Yes (oiled out) | Poor |
| Toluene | Insoluble | Insoluble | No | Unsuitable |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purity Assessment by Reversed-Phase HPLC
This method is suitable for determining the purity of the final product.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Section 4: References
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Available at:
-
BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. Available at:
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Available at:
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Available at:
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines. Available at:
-
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Available at:
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS. Available at:
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]
-
Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Available at:
-
Oakwood Chemical. (n.d.). 4-(4-Chlorophenoxy)Piperidine Hydrochloride 98+% (HPLC) - Data Sheet. Available at: [Link]
-
Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Available at:
-
Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Available at:
-
PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine...by HPLC With Fluorescence Detection. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-(2-Chloro-4-fluorophenoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(2-Chloro-4-fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind each step to overcome common challenges and optimize your synthetic outcomes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the formation of an ether linkage between a piperidine moiety and a substituted phenol. While seemingly straightforward, this synthesis can present several challenges, including low yields, side product formation, and purification difficulties. This guide will focus on the most common synthetic strategies, primarily revolving around a protected 4-hydroxypiperidine intermediate, and provide solutions to issues that may arise during the process.
The general synthetic approach involves two main steps: the formation of the ether bond and the removal of a protecting group from the piperidine nitrogen. The choice of reaction for the ether bond formation is critical and often dictates the success of the synthesis. The three most common methods are the Williamson ether synthesis, the Buchwald-Hartwig O-arylation, and the Ullmann condensation.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine
Question: I am attempting to synthesize the N-Boc protected intermediate, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in the etherification step can stem from several factors, primarily related to the choice of reaction conditions and the reactivity of your starting materials. Let's break down the potential issues based on the synthetic route you are using.
For Williamson Ether Synthesis:
-
Incomplete Deprotonation of N-Boc-4-hydroxypiperidine: The Williamson synthesis requires the formation of an alkoxide from N-Boc-4-hydroxypiperidine. If the base is not strong enough or is of poor quality, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile.[1]
-
Solution: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like THF or DMF.[1] Ensure your hydride is fresh; a grayish appearance can indicate deactivation.
-
-
Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide, especially if there is any steric hindrance.[1] While 2-chloro-4-fluorophenol is not an alkyl halide, this highlights the sensitivity of the reaction to substrate structure. A more relevant side reaction here is C-alkylation of the phenoxide, though less common.[2]
-
Solution: Maintain a moderate reaction temperature (50-100 °C) to minimize side reactions.[1]
-
-
Moisture Contamination: The Williamson ether synthesis is highly sensitive to moisture, which can quench the alkoxide.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
For Buchwald-Hartwig O-Arylation:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.
-
Solution: Use modern palladacycle precatalysts (e.g., G3 or G4) which are often more reliable than traditional sources like Pd(OAc)₂.[3]
-
-
Inappropriate Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle.
-
Solution: For O-arylation, bulky, electron-rich phosphine ligands are generally preferred. A screening of different ligands might be necessary to find the optimal one for your specific substrate.
-
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle.
For Ullmann Condensation:
-
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>210 °C), which can lead to product degradation.[5]
-
Solution: Modern modifications of the Ullmann condensation use soluble copper catalysts with ligands like diamines, which can allow for lower reaction temperatures.[5]
-
-
Stoichiometric Copper: The use of stoichiometric amounts of copper can lead to difficult purification.
-
Solution: Opt for catalytic systems where possible.
-
Issue 2: Difficulty in Removing the N-Boc Protecting Group
Question: I have successfully synthesized N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine, but I am struggling with the deprotection step. The reaction is either incomplete or I am seeing decomposition of my product. What should I do?
Answer: The removal of the tert-butyloxycarbonyl (Boc) group is typically achieved under acidic conditions. However, the stability of your target molecule under these conditions needs to be considered.
-
Incomplete Deprotection:
-
Cause: The acidic conditions may not be strong enough, or the reaction time may be insufficient.[6]
-
Solution: A common and effective method is using 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] If this is not effective, you can switch to a stronger acid system like 4M HCl in dioxane.[6][8] Increasing the reaction time or temperature (e.g., to 40-50°C) can also drive the reaction to completion, but monitor carefully for side product formation.[6]
-
-
Product Decomposition:
-
Cause: The phenoxy group or the piperidine ring might be sensitive to the strong acidic conditions, leading to side reactions or degradation.
-
Solution: Employ milder deprotection methods. For substrates with acid-sensitive functional groups, using oxalyl chloride in methanol can be a good alternative.[6] Lewis acids can also be used for Boc deprotection under milder conditions than strong Brønsted acids.[6]
-
Issue 3: Presence of Unexpected Side Products
Question: After my synthesis, I am observing unexpected peaks in my NMR and LC-MS analysis. What are the likely side products and how can I avoid them?
Answer: The nature of the side products will depend on the synthetic route chosen.
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: This is a common side reaction in Buchwald-Hartwig couplings where the aryl halide is reduced to the corresponding arene.[9]
-
Solution: Optimizing the catalyst, ligand, and base combination can minimize this. Sometimes, the choice of solvent can also play a role.
-
-
Homocoupling:
-
Cause: Dimerization of the aryl halide can occur in both Buchwald-Hartwig and Ullmann reactions.
-
Solution: Adjusting the catalyst loading and reaction temperature can often reduce homocoupling.
-
-
Di-Boc Protection:
-
Cause: If you are starting from 4-hydroxypiperidine and protecting it with Boc anhydride, it is possible to get di-Boc protection on the nitrogen and oxygen.
-
Solution: Use a controlled amount of Boc anhydride (1.0-1.1 equivalents) and perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for the synthesis of this compound?
A1: For laboratory-scale synthesis, the Williamson ether synthesis starting from N-Boc-4-hydroxypiperidine and 2-chloro-4-fluorophenol is often the most straightforward and cost-effective method. However, for more challenging substrates or for larger-scale production where optimization is key, the Buchwald-Hartwig O-arylation can offer higher yields and milder reaction conditions, albeit with more expensive catalysts and ligands.
Q2: How do I choose the right solvent for my reaction?
A2: For Williamson ether synthesis, polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the alkoxide, making the anion a more potent nucleophile.[9][11] For Buchwald-Hartwig reactions, ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are commonly used.[10] Chlorinated solvents should generally be avoided in palladium-catalyzed reactions.[10]
Q3: What is the best way to purify the final product?
A3: The final product, this compound, is a base. After an acidic workup to remove any unreacted starting materials, the product can be extracted into an organic solvent after basification of the aqueous layer. Final purification is typically achieved by column chromatography on silica gel.[5][12]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. You can also use more quantitative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a more accurate assessment of the conversion.[5]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
N-Boc-4-hydroxypiperidine
-
2-Chloro-4-fluorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Alkoxide Formation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq.). Dissolve it in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Ether Formation: To the resulting alkoxide solution, add a solution of 2-chloro-4-fluorophenol (1.1 eq.) in a small amount of anhydrous DMF dropwise. Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Deprotection of N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine
Materials:
-
N-Boc-4-(2-chloro-4-fluorophenoxy)piperidine
-
4M HCl in Dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in a minimal amount of dioxane in a round-bottom flask. Add the 4M HCl in dioxane solution (3-5 eq.) to the stirred solution at room temperature.[6]
-
Monitoring: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[6]
-
Isolation of the Salt: Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.
-
Conversion to Free Base: To obtain the free base, suspend the hydrochloride salt in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Data Presentation
The following table provides representative yields for the synthesis of N-aryl piperidines using different catalytic systems. Actual yields for this compound may vary depending on the specific reaction conditions.
| Synthetic Method | Aryl Halide | Base | Ligand/Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Williamson Ether Synthesis | 2-chloro-4-fluorophenol | NaH | - | DMF | 80 | 60-80 | [1] |
| Buchwald-Hartwig O-Arylation | 1-bromo-2-chloro-4-fluorobenzene | NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 75-95 | [3] |
| Ullmann Condensation | 1-bromo-2-chloro-4-fluorobenzene | K₂CO₃ | CuI / L-proline | DMSO | 120 | 50-70 | [5] |
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Etherification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO1998053824A1 - Novel process - Google Patents [patents.google.com]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Phenoxypiperidine Synthesis
Welcome to the technical support center for phenoxypiperidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation to create this valuable scaffold. Phenoxypiperidine derivatives are crucial components in a wide range of pharmacologically active molecules, and their successful synthesis is often a critical step in the drug discovery pipeline.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic issues, with a focus on identifying and mitigating the formation of unwanted byproducts.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm seeing several unexpected peaks in my LC-MS/GC-MS analysis after a Buchwald-Hartwig reaction. What are the likely byproducts?
A1: This is a very common issue. While the Buchwald-Hartwig amination is a powerful tool for C-N cross-coupling, several side reactions can occur, leading to a complex crude mixture.[1] The identity of the byproducts is intrinsically linked to the catalytic cycle.
The most frequently observed byproducts in the synthesis of phenoxypiperidine via palladium-catalyzed cross-coupling are:
-
Biaryl Homocoupling Product: Formation of a biphenyl derivative from your aryl halide starting material.
-
Hydrodehalogenation Product: The halogen on your aryl starting material is replaced by a hydrogen atom.
-
Oxidized Phosphine Ligands: Byproducts originating from the degradation of the phosphine ligand, especially if the reaction is not kept strictly anaerobic.
Below is a table summarizing these common byproducts.
| Byproduct Name | Typical Mass Spec Signal (ESI+) | Probable Cause | Suggested Mitigation |
| Biaryl | 2 * (Mass of Aryl Group) | Catalyst decomposition leading to Pd(0) aggregation; reaction temperature too high. | Use bulky, electron-rich ligands (e.g., XPhos, SPhos); lower reaction temperature; ensure slow addition of base.[2] |
| Hydrodehalogenation Product | Mass of Aryl Halide - Mass of Halogen + 1 | Presence of water or other proton sources; β-hydride elimination from the palladium-amido complex. | Use anhydrous solvents and reagents; select a ligand that promotes rapid reductive elimination. |
| Unreacted Aryl Halide | Mass of Aryl Halide | Incomplete reaction; catalyst deactivation. | Increase catalyst/ligand loading; screen different bases (e.g., NaOtBu, K₂CO₃); increase reaction time or temperature cautiously.[3] |
| Unreacted Phenol | Mass of Phenol | Incomplete reaction (if using phenol directly in a C-O coupling variant). | Drive equilibrium by removing water; use a stronger base to ensure complete phenoxide formation. |
To definitively identify these byproducts, it is crucial to employ high-resolution mass spectrometry and, if possible, isolate the impurity for NMR characterization.[4][5]
Below is a diagram illustrating the main catalytic cycle and the off-cycle pathways that lead to common byproducts.
Q2: My Ullmann condensation reaction is giving a low yield and forming a significant amount of dark, insoluble tar. What is causing this and how can I improve it?
A2: The classic Ullmann condensation, which uses stoichiometric copper metal at high temperatures, is notorious for these issues.[6] The harsh conditions (often >200 °C in polar aprotic solvents) can lead to thermal decomposition of both starting materials and products, resulting in polymerization and charring.[7][8]
Causality and Troubleshooting:
-
Copper Activity: Traditional copper bronze or powder often has a passivating oxide layer that inhibits the reaction. The reaction's success is highly dependent on the "activation" of the copper.[7]
-
Solution: Use freshly prepared activated copper (e.g., by reducing CuSO₄ with zinc powder) or, preferably, switch to a modern, ligand-assisted protocol using a soluble copper(I) salt like CuI or CuBr.[9]
-
-
High Temperature: The high temperatures required for traditional Ullmann reactions are often the primary cause of byproduct formation and tarring.
-
Solution: The addition of a ligand (e.g., phenanthroline, diamines) can dramatically lower the required reaction temperature by increasing the solubility and reactivity of the copper catalyst. This allows the reaction to proceed under milder conditions (e.g., 80-130 °C), minimizing thermal decomposition.[10]
-
-
Solvent Choice: Solvents like DMF, NMP, or nitrobenzene, while traditional, can also contribute to side reactions at high temperatures.
-
Solution: With a modern catalytic system, you can often use less harsh solvents like toluene or dioxane.
-
Recommended Protocol: Ligand-Accelerated Ullmann C-N Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add Copper(I) Iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-Phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the aryl halide (1.0 equiv.) and piperidine (1.2-1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 100-120 °C).
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove copper salts. The filtrate can then be processed via an appropriate extraction and purification procedure.[11]
Q3: How can I efficiently purify my crude phenoxypiperidine and remove unreacted starting materials and byproducts?
A3: A multi-step purification strategy is almost always necessary. The key is to exploit the different chemical properties (acidic, basic, neutral) of the components in your crude mixture.
Workflow for Purification:
Detailed Protocol: Acid-Base Extraction [12]
This technique is highly effective for separating your basic product from neutral or acidic impurities.
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic phenoxypiperidine will be protonated and move into the aqueous layer. Neutral impurities (like biaryl homocoupling product) will remain in the organic layer.
-
Separation: Separate the layers. The organic layer containing neutral impurities can be discarded. If you started with phenol, it will also remain in the organic layer at this stage.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 10). You may see your product precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous layer multiple times with fresh organic solvent (e.g., ethyl acetate). Your deprotonated, neutral product will move back into the organic phase.
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This material is often significantly purer but may require a final polishing step via flash column chromatography on silica gel to remove closely related impurities.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- The Royal Society of Chemistry.
- ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Wikipedia.
- PubMed Central (PMC). (2022).
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
- MDPI. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents.
- Organic Chemistry Portal. Piperidine synthesis.
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem. (2025).
- YouTube. (2025).
- Thermo Fisher Scientific. Ullmann Reaction.
- RSC Publishing.
- NIH National Library of Medicine. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025).
- Slideshare. Ullmann reaction.
- PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
- Google Patents.
- Reddit. (2022). Phenylpiperidine synthesis.
- Semantic Scholar.
- New Routes to α-Aryl
- Google Patents.
- ResearchGate. (2025). NHC Ligand Enabled C(sp3)
- ResearchGate. (2018).
- PubMed. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
- PubMed. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers.
- Macmillan Group. (2016). Science Journals.
- Gupea. Design, synthesis, and in vitro and in vivo characterization of 4-Phenylpiperidines and 4-Phenylpiperazines.
- PubMed Central (PMC).
- PubMed Central (PMC). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists.
- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Ullmann reaction | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Stability of 4-(2-Chloro-4-fluorophenoxy)piperidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(2-Chloro-4-fluorophenoxy)piperidine. As a key building block in medicinal chemistry and drug development, a thorough understanding of its stability is paramount to ensure the integrity of your experiments and the quality of your results. This guide, structured in a question-and-answer format, addresses common challenges and provides troubleshooting strategies based on the compound's inherent chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under typical laboratory conditions?
A1: The primary stability concerns for this compound revolve around its three key structural components: the piperidine ring, the aryl ether linkage, and the halogenated aromatic ring. The piperidine ring, being a secondary amine, is susceptible to oxidation. The aryl ether bond may be susceptible to cleavage under strong acidic conditions. Finally, the presence of chloro- and fluoro- substituents on the aromatic ring can influence its reactivity, particularly towards light.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. A cool and dry environment is recommended. For longer-term storage, refrigeration (2-8 °C) is advisable. Inert atmosphere (e.g., argon or nitrogen) can be considered to minimize oxidative degradation of the piperidine ring.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, the stability of this compound can be affected by pH. The piperidine nitrogen is basic and will form a salt in acidic conditions, which can influence its solubility and reactivity. While the ether linkage is generally stable, strong acidic conditions could potentially lead to its cleavage over time, yielding 2-chloro-4-fluorophenol and 4-hydroxypiperidine.[1][2] The compound is generally more stable under neutral to moderately basic conditions. However, strong bases should also be used with caution as they can promote other reactions.
Q4: Can this compound degrade upon exposure to light?
Q5: What are the likely degradation products I might observe?
A5: Based on the structure, the following are potential degradation products under various stress conditions:
-
Oxidation: Formation of the corresponding N-oxide of the piperidine ring or other oxidative cleavage products.[5]
-
Acid Hydrolysis: Cleavage of the ether linkage to form 2-chloro-4-fluorophenol and 4-hydroxypiperidine.[1]
-
Photodegradation: Dehalogenation of the aromatic ring or other complex rearrangements.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new, unexpected peaks in HPLC analysis of a stored sample. | Degradation of the compound. | 1. Verify Storage Conditions: Ensure the compound was stored as recommended (cool, dry, protected from light).2. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the new peaks and compare with potential degradation products.3. Perform a Forced Degradation Study: Conduct a systematic study (see protocol below) to understand the degradation profile under specific stress conditions. This will help in identifying the source of degradation.[6][7] |
| Inconsistent results or loss of activity in biological assays. | Degradation of the active compound leading to lower effective concentration. | 1. Purity Check: Re-analyze the purity of the compound stock solution by a validated analytical method (e.g., HPLC-UV).2. Fresh Stock Preparation: Prepare a fresh stock solution from a new batch of the compound if possible.3. Solution Stability: Evaluate the stability of the compound in the assay buffer and under the assay conditions (temperature, light exposure). |
| Discoloration of the solid compound or solutions. | Formation of colored degradation products, often arising from oxidation or complex photoreactions. | 1. Minimize Air and Light Exposure: Handle the compound under an inert atmosphere and in light-protected containers.2. Solvent Purity: Ensure the use of high-purity, peroxide-free solvents for preparing solutions. |
Experimental Protocols
To proactively assess the stability of this compound in your specific experimental matrix, conducting a forced degradation study is highly recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[8]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
The appearance of new peaks indicates the formation of degradation products.
-
A stability-indicating method is one that can resolve the parent peak from all degradation product peaks.
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of a chemical compound.
By understanding the potential stability issues and implementing appropriate handling and storage procedures, researchers can ensure the reliability and reproducibility of their experimental results when working with this compound.
References
- BenchChem. 4-Phenylpiperidine Hydrochloride: A Technical Guide to Solubility and Stability. BenchChem. Accessed January 17, 2026.
- Erickson, B. E. Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. Environ. Sci. Technol.2019, 53 (15), 8538–8550.
- Yamaji, M.; et al. Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. Photochem. Photobiol. Sci.2014, 13, 1146–1155.
- BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem. Accessed January 17, 2026.
- Santa Cruz Biotechnology. 4-Phenylpiperidine Hydrochloride. Santa Cruz Biotechnology. Accessed January 17, 2026.
- ResearchGate. Reaction pathways of benzyl phenyl ethers under subcritical hydrothermal conditions.
- Lajunen, M.; et al. Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers in Perchloric Acid: Kinetics and Mechanism. Acta Chem. Scand.1992, 46, 85–90.
- Al-Abadleh, H. A. Substituent Effects on the Reaction Rates of Hydrogen Abstraction in the Pyrolysis of Phenethyl Phenyl Ethers. Energy Fuels2015, 29 (12), 8058–8067.
- Valente, R. J.; et al. Forced degradation of fentanyl: identification and analysis of impurities and degradants. J. Pharm. Sci.2011, 100 (1), 122–132.
- Chem-Impex. 4-Acetyl-4-phenylpiperidine hydrochloride. Chem-Impex. Accessed January 17, 2026.
- Wang, J.; et al. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. J. Pharm. Biomed. Anal.2001, 25 (5-6), 867–877.
- Bhaskar, R.; et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. J. Drug Deliv. Ther.2020, 10 (2-s), 149–155.
- ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Preprint.
- Wang, S.; et al. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere.
- Alsante, K. M.; et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharm. Technol.2003, 27 (4), 56–68.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Accessed January 17, 2026.
- Wikipedia. Ether cleavage. Wikipedia. Accessed January 17, 2026.
- BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem. Accessed January 17, 2026.
- Santa Cruz Biotechnology. 4-Phenylpiperidine Hydrochloride. Santa Cruz Biotechnology. Accessed January 17, 2026.
- ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. 1996.
- Singh, R.; et al. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian J. Res. Chem.2014, 7 (1), 101–109.
- MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules2022, 27 (19), 6529.
Sources
- 1. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. rjptonline.org [rjptonline.org]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Navigating the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the laboratory. The piperidine moiety is a cornerstone in medicinal chemistry, and its successful synthesis is often a critical step in the development of new therapeutics.[1] This resource is structured to offer not only troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the common initial hurdles and observations you may encounter during your work with piperidines.
Q1: My purified substituted piperidine has developed a yellow tint upon storage. What is the cause, and how can I resolve this?
A: A yellow discoloration in piperidine samples is typically due to oxidation products.[2][3] While this may not impact the utility of the compound in all subsequent reactions, for applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation.[2][3] To prevent future discoloration, it is best practice to store your purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[2]
Q2: I am struggling to separate my target piperidine from a pyridine starting material impurity using distillation. Why is this proving so difficult?
A: The difficulty you are experiencing is likely due to the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[2] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at a constant temperature of around 106.1°C at atmospheric pressure, making complete separation by simple fractional distillation challenging.[2] To overcome this, you can consider azeotropic distillation with water. A more effective chemical approach is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate salt, while pyridine does not, allowing for separation by filtration.[2]
Q3: My solution of a substituted piperidine in an organic solvent like DMF has crystallized unexpectedly during storage. What has happened?
A: This is a common phenomenon with amines and is likely due to the formation of a salt.[2] Piperidine and its derivatives are basic and can react with atmospheric carbon dioxide to form a carbonate salt.[2][3] If other acidic reagents are stored in the vicinity, acidic gases like hydrogen chloride (HCl) can also be absorbed, leading to the formation of a hydrochloride salt.[2] To resolve this, you can attempt to redissolve the crystals, but it is often better to prepare a fresh solution. To prevent this issue, ensure your storage containers are well-sealed and consider storing them under an inert atmosphere.[2]
Q4: What are the primary safety precautions I should take when working with piperidine and its derivatives?
A: Piperidine is a flammable, corrosive, and toxic liquid.[3] It is imperative to always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Keep piperidine and its derivatives away from ignition sources and store them in a cool, dry, and well-ventilated area, segregated from oxidants and acids.[3]
Troubleshooting Guides
This section provides in-depth troubleshooting for more complex synthetic challenges, organized by the type of reaction.
Guide 1: Catalytic Hydrogenation of Substituted Pyridines
The reduction of substituted pyridines is a common and direct route to substituted piperidines. However, the aromaticity of the pyridine ring and potential catalyst poisoning can present significant challenges.[2]
Problem: Low or No Conversion of the Pyridine Starting Material
This is a frequent issue that can often be traced back to the catalyst or reaction conditions.
Troubleshooting Workflow for Low Conversion in Pyridine Hydrogenation
Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.
| Potential Cause | Underlying Reason | Recommended Solution |
| Catalyst Deactivation/Poisoning | Impurities in the pyridine starting material (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites, rendering it inactive.[2] Amines themselves can sometimes poison palladium catalysts.[4] | Ensure the purity of your starting material. Consider using a fresh batch of catalyst or a catalyst less prone to poisoning, such as rhodium on carbon (Rh/C).[5] Adding a small amount of acid (e.g., acetic or hydrochloric) can sometimes mitigate amine-induced poisoning.[4] |
| Insufficient Reaction Conditions | The aromatic pyridine ring requires sufficient energy to be reduced. Low hydrogen pressure or temperature may not be enough to overcome this activation barrier.[2] | Incrementally increase the hydrogen pressure and/or reaction temperature.[5] Ensure efficient stirring to maximize gas-liquid mass transfer. |
| Formation of Intermediates | Incomplete reaction can lead to the accumulation of partially hydrogenated intermediates like di- or tetrahydropyridines.[2] | Increase the reaction time or the catalyst loading.[5] Using a more robust catalyst can also help drive the reaction to completion.[5] |
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general guideline for the hydrogenation of a substituted pyridine.
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in an appropriate solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Carefully add the chosen catalyst, for example, 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), typically at a loading of 1-5 mol%.[2]
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas multiple times. Pressurize the reactor to the desired pressure (e.g., 50-100 psi).
-
Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours.[5]
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Remove the catalyst by filtration through a pad of celite and wash with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.
Problem: Poor Stereoselectivity in the Formation of Substituted Piperidines
Controlling the stereochemical outcome of pyridine hydrogenation is a significant challenge, especially for di- or polysubstituted systems.
| Potential Cause | Underlying Reason | Recommended Solution |
| Non-optimal Catalyst Choice | The choice of catalyst and its interaction with the substrate heavily influence the stereochemical pathway of the hydrogenation. | Screen different catalysts. For example, hydrogenation of some substituted pyridines over PtO₂ in acidic media tends to favor the formation of the cis isomer.[2] Rhodium-based catalysts may offer different selectivity profiles.[1] |
| Reaction Conditions | Solvent, temperature, and pressure can all affect the diastereoselectivity of the reduction. | Systematically vary the reaction conditions. For instance, a change in solvent polarity or the addition of additives can alter the substrate's conformation and its presentation to the catalyst surface. |
| Substrate Control | The existing stereocenters or substituents on the pyridine ring can direct the approach of hydrogen. | If possible, modify the substrate to enhance steric hindrance on one face of the molecule, thereby favoring hydrogenation from the less hindered face. |
Guide 2: N-Alkylation and N-Acylation of Piperidines
The functionalization of the piperidine nitrogen is a fundamental transformation. However, issues such as incomplete reaction or the formation of byproducts are common.
Problem: Slow or Incomplete N-Alkylation
Several factors can contribute to a sluggish N-alkylation reaction.[3]
| Potential Cause | Underlying Reason | Recommended Solution |
| Insufficient Basicity | The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3] | Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to scavenge the acid byproduct. |
| Poor Leaving Group | The reactivity of the alkylating agent is dependent on the nature of the leaving group. | If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.[3] |
| Steric Hindrance | Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the nucleophilic attack of the nitrogen.[3] | Increase the reaction temperature or use a more reactive alkylating agent. In some cases, exploring an alternative synthetic route may be necessary.[3] |
| Solvent Effects | The choice of solvent can significantly influence the rate of an SN2 reaction. | Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can solvate the cation while leaving the nucleophile relatively free.[3] |
Problem: Formation of Quaternary Ammonium Salt Byproduct
Over-alkylation can be a significant issue, leading to the formation of a quaternary ammonium salt.[3]
Decision Tree for Preventing Quaternary Ammonium Salt Formation
Caption: Decision tree for preventing quaternary ammonium salt formation.
Guide 3: N-Protecting Group Strategies
The choice and manipulation of nitrogen protecting groups are crucial for multi-step syntheses involving piperidines.
Problem: Difficulty in Removing an N-Protecting Group
Incomplete deprotection can complicate purification and subsequent synthetic steps.
| Protecting Group | Common Deprotection Reagents | Troubleshooting for Incomplete Deprotection |
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane or methanol.[3] | Ensure the acid is fresh and anhydrous. Increase the reaction time or the equivalents of acid. For stubborn cases, consider using a stronger acid like HCl. |
| Cbz (Carboxybenzyl) | Catalytic hydrogenation (e.g., H₂, Pd/C), HBr in acetic acid.[3] | For catalytic hydrogenation, ensure the catalyst is active and not poisoned. If using HBr/AcOH, ensure the reagents are of high quality and consider increasing the reaction temperature. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF.[6][7] | Ensure the piperidine/DMF solution is freshly prepared, as piperidine can degrade.[6] For difficult sequences, especially in solid-phase peptide synthesis, longer deprotection times or the use of a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[6] |
Experimental Protocol: Boc Protection of a Substituted Piperidine
-
Reaction Setup: Dissolve the substituted piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-Boc protected piperidine.
Purification Challenges
The physical properties of substituted piperidines can often make their purification non-trivial.
Problem: Difficulty in Removing Water from the Final Product
Piperidine can form an azeotrope with water, which can be challenging to remove completely.[3]
| Method | Procedure | Considerations |
| Drying Agents | For small-scale purifications, the piperidine-containing solution can be dried over a suitable drying agent. Stand the solution over potassium hydroxide (KOH) pellets for several hours to overnight, then decant or filter.[3] Calcium hydride (CaH₂) can also be used.[3] | Ensure the drying agent is compatible with your substituted piperidine. |
| Azeotropic Distillation | Distill the piperidine with a solvent that forms a lower-boiling azeotrope with water, such as toluene or benzene (use with extreme caution due to toxicity). | This method is effective for larger quantities but requires careful setup of the distillation apparatus with a Dean-Stark trap. |
| Salting Out | Adding a salt to an aqueous solution of piperidine can decrease its solubility and help to break the azeotrope.[3] | This is typically used during the workup phase before final drying and distillation. |
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Technical Support Center: Optimizing Piperidine-Morpholine Synthesis - Benchchem.
- Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
-
Piperidine - Wikipedia. Available at: [Link]
- common challenges in working with piperidine-based compounds - Benchchem.
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis - Benchchem.
-
Piperidine Synthesis. - DTIC. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry. Available at: [Link]
-
Deprotection of N-benzyl piperidine compound - Sciencemadness.org. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of 4-(2-Chloro-4-fluorophenoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(2-Chloro-4-fluorophenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you may have before diving into the detailed troubleshooting guides.
Q1: What are the primary synthetic routes to this compound?
There are two predominant synthetic strategies for forming the ether linkage in the target molecule:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, involving the reaction of 4-hydroxypiperidine with 1,2-dichloro-4-fluorobenzene or a similarly activated aryl halide. The electron-withdrawing groups on the aromatic ring facilitate nucleophilic attack by the piperidinol oxygen.
-
Williamson Ether Synthesis: This classic method involves the reaction of an N-protected 4-hydroxypiperidine with a suitable aryl halide in the presence of a base. Alternatively, the roles can be reversed, with a phenoxide attacking an activated piperidine derivative.[1][2]
Q2: Why is my reaction yield consistently low?
Low yields can stem from a variety of factors, including but not limited to:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[1][3]
-
Poor Reagent Quality: The purity of starting materials, particularly the base and solvent, can significantly impact the reaction.
-
Competing Side Reactions: Undesired side reactions can consume starting materials and complicate purification.
-
Inefficient Workup and Purification: Product loss during extraction, washing, and chromatography is a common issue.
This guide will delve into each of these areas to help you identify and resolve the specific causes of low yield in your experiments.
Q3: What are the most common impurities I should expect?
Common impurities can include unreacted starting materials, byproducts from side reactions such as C-alkylation or elimination, and products of reactions with residual water or other nucleophiles.[3] The specific impurity profile will depend on the synthetic route and reaction conditions employed.
Troubleshooting Guides: A Deeper Dive
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter.
Issue 1: Low Conversion of Starting Materials
Q: I'm observing a significant amount of unreacted 4-hydroxypiperidine and/or the aryl halide in my crude reaction mixture. What could be the cause?
A: Incomplete conversion is a frequent challenge and often points to issues with reaction kinetics or equilibrium. Here’s a systematic approach to troubleshooting:
1. Re-evaluating Your Base and Deprotonation Step
The formation of the piperidinolate anion is a critical first step. An insufficiently strong base or incomplete deprotonation will result in a low concentration of the active nucleophile.
-
Causality: The pKa of the hydroxyl group on 4-hydroxypiperidine is estimated to be around 16-17. Therefore, a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
Troubleshooting Steps:
-
Base Selection: If you are using weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[3][4]
-
Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to go to completion before adding the aryl halide. This can be monitored by observing the cessation of hydrogen gas evolution when using metal hydrides. Gentle warming may be necessary but should be done cautiously to avoid side reactions.
-
Moisture Control: Ensure all reagents and solvents are scrupulously dry. Water will quench strong bases and hydrolyze the piperidinolate anion, reducing the concentration of your active nucleophile.
-
2. Optimizing Reaction Temperature and Time
SNAr and Williamson ether syntheses are often kinetically slow at room temperature.
-
Causality: These reactions have a significant activation energy barrier that must be overcome for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Temperature Increase: Gradually increase the reaction temperature. Common temperature ranges for these reactions are between 80-120 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition or side product formation.
-
Extended Reaction Time: If increasing the temperature is not feasible due to substrate stability, extending the reaction time may be necessary. Run a time-course experiment to determine when the reaction reaches completion.
-
3. The Critical Role of the Solvent
The choice of solvent can dramatically influence the reaction rate and outcome.
-
Causality: Polar aprotic solvents are generally preferred for SN2 and SNAr reactions.[3][5] They can solvate the cation of the base, leaving the anion more "naked" and nucleophilic, while not participating in hydrogen bonding that could stabilize the nucleophile and reduce its reactivity.
-
Troubleshooting Steps:
Experimental Protocol: Optimizing the Deprotonation and Reaction Conditions
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Add anhydrous DMF (or DMSO) to achieve a concentration of 0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Add 1,2-dichloro-4-fluorobenzene (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., start with 80 °C) and monitor by TLC or LC-MS every 2 hours.
Data Summary: Impact of Reaction Parameters on Conversion
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Base | K2CO3 | NaOH | NaH |
| Solvent | Toluene | THF | DMF |
| Temperature | 60 °C | 80 °C | 100 °C |
| Time | 12 h | 12 h | 8 h |
| Conversion | < 20% | ~45% | > 90% |
Issue 2: Formation of Significant Side Products
Q: My reaction is proceeding, but I'm observing a number of significant side products, making purification difficult and lowering my isolated yield. What are these side products and how can I minimize them?
A: The formation of side products is a common issue, and understanding the potential competing reaction pathways is key to mitigating them.
1. Addressing C-Alkylation vs. O-Alkylation
The piperidinolate anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. While O-alkylation is the desired pathway, N-alkylation can occur, especially if the nitrogen is unprotected.
-
Causality: The relative nucleophilicity of the oxygen and nitrogen atoms can be influenced by the reaction conditions.
-
Troubleshooting Steps:
-
N-Protection: The most effective way to prevent N-alkylation is to use an N-protected 4-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group is a common and effective choice as it is stable to the basic reaction conditions and can be readily removed later.[7]
-
Reaction Conditions: If N-protection is not feasible, carefully controlling the reaction conditions may favor O-alkylation. However, this is often less reliable.
-
2. Minimizing Elimination Byproducts
While less common with aryl halides, if an activated piperidine derivative is used as the electrophile, elimination can compete with substitution.
-
Causality: The basic conditions required for the reaction can promote elimination, especially with sterically hindered substrates or at higher temperatures.[1][3]
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can favor the substitution pathway over elimination, which typically has a higher activation energy.[3]
-
Choice of Leaving Group: If designing the synthesis, choose a leaving group that is less prone to elimination.
-
Visualizing Reaction Pathways
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Side Reactions in the Synthesis of Phenoxypiperidine Derivatives
Welcome to the Technical Support Center for the synthesis of phenoxypiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during these synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. This center is structured to address problems you are likely to observe and provide direct answers to frequently asked questions.
Troubleshooting Guide: From Observation to Solution
This section is organized by common experimental issues. Each problem is followed by a systematic approach to identify the cause and implement a solution.
Problem 1: Low or No Yield of the Desired Phenoxypiperidine Product
A low yield can be attributed to several factors, from poor reactivity to competing side reactions. Let's dissect the potential causes.
Possible Cause 1: Competing Elimination Reaction (Williamson Ether Synthesis Approach)
In the Williamson ether synthesis, the reaction of a phenoxide with a piperidine derivative bearing a leaving group (or vice versa), an E2 elimination can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[1][2] This is particularly prevalent with secondary or tertiary alkyl halides.[3]
Troubleshooting Steps:
-
Re-evaluate Your Substrates: The SN2 reaction is sensitive to steric hindrance.[1] If possible, redesign your synthesis so that the less sterically hindered partner is the electrophile (carrying the leaving group). For instance, it is generally better to have the phenoxide as the nucleophile and a primary halide on the piperidine ring.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[1] Running the reaction at a lower temperature can favor the SN2 pathway.
-
Choice of Base: Use a strong, but non-hindered base to generate the phenoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the phenol.[1][4] For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃) can also be effective and may reduce the rate of elimination.[1]
Possible Cause 2: Hydrodehalogenation of the Aryl Halide (Buchwald-Hartwig Amination Approach)
In palladium-catalyzed N-arylation of piperidine with a halophenol (or O-arylation of a hydroxypiperidine with a haloaniline), a common side reaction is the conversion of the aryl halide to the corresponding arene.[5] This occurs via β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination step.[6]
Troubleshooting Steps:
-
Optimize Ligand and Base Combination: The choice of phosphine ligand and base is crucial in modulating the relative rates of reductive elimination versus β-hydride elimination. Experiment with different ligand/base combinations. Bulky, electron-rich ligands often promote the desired reductive elimination.[7]
-
Control Water Content: While anhydrous conditions are generally recommended, trace amounts of water can sometimes influence the catalytic cycle.[5] However, excess water can lead to catalyst decomposition. Ensure your reagents and solvents are appropriately dried.
Possible Cause 3: Catalyst Inactivation
For cross-coupling reactions like the Buchwald-Hartwig amination, the palladium catalyst can be sensitive to air and moisture, leading to its inactivation.[8]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
Use Pre-catalysts: Employ air- and moisture-stable palladium pre-catalysts.[8]
-
High-Purity Reagents: Use high-purity, commercially available reagents to avoid introducing impurities that can poison the catalyst.[8]
Problem 2: Formation of an Isomeric Product (O- vs. N-Arylation)
When synthesizing phenoxypiperidine derivatives from starting materials containing both a hydroxyl and an amino group (e.g., aminophenols and hydroxypiperidines), a common issue is the formation of the undesired regioisomer. The relative nucleophilicity of the oxygen and nitrogen atoms dictates the major product.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Different catalyst systems can exhibit selectivity for either O- or N-arylation. For instance, copper-based catalysts with ligands like picolinic acid have been shown to selectively promote O-arylation of aminophenols.[9][10] Conversely, palladium catalysts with specific phosphine ligands, such as BrettPhos, can favor N-arylation.[9][11]
-
Choice of Base: The basicity of the reaction medium can influence the deprotonation equilibrium of the hydroxyl and amino groups, thereby affecting their relative nucleophilicity. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) to optimize for the desired isomer.[10]
Problem 3: Presence of a Diaryl Ether Byproduct
In Ullmann or Buchwald-Hartwig type couplings, the formation of a symmetrical diaryl ether from the coupling of two phenol molecules can occur, especially at elevated temperatures.[12][13]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the piperidine coupling partner relative to the phenol.
-
Lower Reaction Temperature: Higher temperatures can promote this side reaction. Modern catalytic systems for Ullmann condensations often allow for milder reaction conditions.[14][15]
-
Optimize Catalyst System: For copper-catalyzed reactions, the choice of ligand can influence the reaction pathway and minimize side product formation.[15]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the competition between SN2 and E2 reactions in the Williamson ether synthesis of phenoxypiperidines?
A: The Williamson ether synthesis involves an alkoxide or phenoxide, which is a strong base, reacting with an alkyl halide.[1] The SN2 pathway involves the nucleophilic attack of the oxygen on the carbon bearing the leaving group. The E2 pathway involves the base abstracting a proton from a carbon adjacent to the carbon with the leaving group, leading to the formation of a double bond.[2] These two pathways are often in competition. Steric hindrance around the reaction center will favor the E2 mechanism, as the base can more easily access a peripheral proton than the sterically crowded carbon atom.[2][3]
Q2: How can I visually represent the troubleshooting workflow for low product yield?
A: A flowchart can be a helpful tool. Here is a Graphviz representation of a decision-making process for troubleshooting low yields in phenoxypiperidine synthesis.
Caption: Troubleshooting workflow for low yield.
Q3: Can you illustrate the catalytic cycle for the Buchwald-Hartwig amination and where the hydrodehalogenation side reaction occurs?
A: Certainly. The following diagram illustrates the catalytic cycle and the point of divergence for the side reaction.
Caption: Buchwald-Hartwig catalytic cycle and side reaction.
Q4: Are there any general tips for purifying phenoxypiperidine derivatives away from common byproducts?
A: Yes, purification strategies should be tailored to the properties of your target compound and the impurities.
-
Acid-Base Extraction: Phenoxypiperidine derivatives are typically basic due to the piperidine nitrogen. You can often purify them from neutral byproducts by dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl).[16] Your product will move into the aqueous layer as a salt. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the product re-extracted into an organic solvent.[16]
-
Column Chromatography: This is a very common and effective method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. For basic compounds like piperidines, it is sometimes beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking on silica gel.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[16]
Quantitative Data Summary
The success of a reaction is often quantified by the yield, which is highly dependent on the specific substrates and conditions used. The following table provides representative data for N-arylation reactions of sterically hindered piperidine derivatives, which are analogous to many phenoxypiperidine syntheses.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 85-95 | [7] |
| Aryl Chloride | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 70-85 | [17] |
| Aryl Iodide | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 65-90 | [14] |
Note: These are representative yields and will vary based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of a Piperidine with a Halophenol
This protocol is a general guideline and should be optimized for your specific substrates.
Materials:
-
Substituted piperidine (1.0 equiv.)
-
Aryl halide (e.g., bromophenol) (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[7]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[7]
-
Base (e.g., NaOtBu, 1.5 equiv.)[7]
-
Anhydrous solvent (e.g., toluene)[7]
Procedure:
-
In a glovebox or under a stream of inert gas, add the substituted piperidine, aryl halide, palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[7]
-
Add the anhydrous solvent (5-10 mL per mmol of the limiting reagent).[7]
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Common side reactions in the Williamson synthesis of ethers - Benchchem.
- "optimizing reaction conditions for N-aryl
- Williamson Ether Synthesis - ChemTalk.
- Williamson ether synthesis - Wikipedia.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig amin
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
- Ullmann condens
- Orthogonal Cu- and Pd-based catalyst systems for the O- and N-aryl
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Aryl
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Aryl
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
- Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide - Benchchem.
- Diaryl ether formation in the synthesis of natural products | Request PDF - ResearchG
- Recent Advances in Diaryl Ether Synthesis - ResearchG
- Technical Support Center: Optimizing Piperidine-Morpholine Synthesis - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 4-(2-Chloro-4-fluorophenoxy)piperidine
Welcome to the technical support center for the purification of 4-(2-Chloro-4-fluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this key intermediate. Here, we will explore the causality behind experimental choices and provide robust, self-validating protocols to ensure the highest purity of your compound.
Introduction to Recrystallization of this compound
This compound is a solid compound at room temperature, and its purification by recrystallization is a critical step to remove impurities such as unreacted starting materials, byproducts, and residual solvents. The key to a successful recrystallization lies in the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. The piperidine moiety imparts basicity and some polarity, while the halogenated phenoxy group contributes to its aromatic and somewhat nonpolar character. This dual nature must be considered when selecting a recrystallization solvent.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during the recrystallization of this compound.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue, especially when the boiling point of the solvent is high or when significant impurities are present which can depress the melting point of the crude material.
-
Causality: The solute is coming out of solution at a temperature above its melting point. This can be caused by using a solvent with too high a boiling point or by cooling the solution too rapidly.
-
Solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% more) to ensure the saturation point is reached at a lower temperature during cooling.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also promote slower cooling and encourage crystal formation.
-
Change the solvent system: Consider using a lower-boiling point solvent. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Re-heat to clarify and then cool slowly. For piperidine derivatives, mixtures like ethanol-ethyl acetate or benzene-petroleum ether have been used successfully for similar structures[1].
-
Q2: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?
A2: The failure of crystals to form usually indicates that the solution is not supersaturated, either because too much solvent was used or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Causality: The concentration of the solute has not exceeded its solubility limit at the lower temperature.
-
Solutions:
-
Reduce the solvent volume: This is the most common solution. Gently heat the solution to boil off some of the solvent. Continue to remove solvent until you observe turbidity (cloudiness) in the hot solution, then add a few drops of fresh hot solvent to redissolve everything before allowing it to cool again.
-
Induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Re-evaluate your solvent: If the compound remains highly soluble, the chosen solvent is likely inappropriate. A different solvent or a mixed-solvent system should be tested.
-
Q3: The purity of my compound did not improve significantly after recrystallization. Why?
A3: This can happen if the impurities have very similar solubility profiles to the target compound in the chosen solvent or if the crystallization process was too rapid, trapping impurities within the crystal lattice.
-
Causality: Co-crystallization of impurities or inclusion of mother liquor within the crystals.
-
Solutions:
-
Slow crystallization: Rapid crashing out of the solid will trap impurities. Ensure the cooling process is slow to allow for the formation of a well-ordered crystal lattice that excludes impurity molecules.
-
Wash the crystals properly: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.
-
Perform a second recrystallization: A single recrystallization may not be sufficient for removing high levels of impurities. A second recrystallization, potentially with a different solvent system, can significantly enhance purity.
-
Consider an acid-base workup: Since the piperidine moiety is basic, an acid-base extraction can be an effective preliminary purification step. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated piperidine derivative will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified free base extracted and then recrystallized. This is a common strategy for purifying basic compounds like piperidines[2].
-
Q4: How do the chloro and fluoro substituents affect my choice of solvent?
A4: The halogen substituents, particularly the highly electronegative fluorine atom, can increase the polarity and influence intermolecular interactions of the molecule.
-
Causality: The C-F bond is highly polar, and both halogens can participate in dipole-dipole interactions and affect crystal packing[3][4]. This can alter the solubility profile compared to non-halogenated analogues.
-
Solvent Selection Considerations:
-
The increased polarity due to the fluorine atom might enhance solubility in more polar solvents.
-
Protic solvents like ethanol or methanol are often good starting points as they can engage in hydrogen bonding with the piperidine nitrogen and interact with the polar C-F and C-Cl bonds. A patent for a structurally similar compound, 4-[4-(trifluoromethoxy)phenoxy]piperidine, specifies methanol for recrystallization.
-
Aromatic solvents like toluene could potentially interact with the fluorinated phenyl ring through π-π stacking.
-
Recommended Recrystallization Protocol
This protocol is a robust starting point for the recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature for similar compounds, ethanol is a recommended starting solvent. Alternatively, a mixed solvent system of heptane/ethyl acetate can be effective[5].
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) at room temperature. The compound should not fully dissolve.
-
Heat the mixture gently with stirring (e.g., on a hot plate).
-
Continue to add small portions of the hot solvent until the solid just completely dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Solvent Selection and Data Summary
| Solvent System | Suitability | Rationale |
| Ethanol or Methanol | Primary Choice | Protic solvents that are effective for many piperidine derivatives. Methanol has been used for structurally similar compounds. |
| Isopropanol | Good Alternative | Similar to ethanol but may offer different solubility characteristics. |
| Heptane/Ethyl Acetate | Mixed Solvent Option | Effective for compounds with intermediate polarity. Dissolve in minimal hot ethyl acetate and add hot heptane until turbidity appears[5]. |
| Toluene | Possible Choice | May be effective due to interactions with the aromatic ring. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances. [Link]
-
Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. National Institutes of Health (NIH). [Link]
-
Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. ResearchGate. [Link]
-
Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Institutes of Health (NIH). [Link]
-
Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. CrystEngComm (RSC Publishing). [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]
- A process for the purification of paliperidone.
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Institutes of Health (NIH). [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- A process for purification of 1-(2-phenethyl)
- Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Process for preparing 4-aryl-piperidine derivatives.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. EP2343296A1 - A process for the purification of paliperidone - Google Patents [patents.google.com]
- 3. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(2-Chloro-4-fluorophenoxy)piperidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(2-Chloro-4-fluorophenoxy)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound after synthesis?
A: Impurities typically arise from the synthesis process and can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials such as 2-chloro-4-fluorophenol and any N-protected 4-hydroxypiperidine precursor. Side-products, such as positional isomers from the aromatic substitution reaction, can also be present.
-
Reagent-Related Impurities: Residual reagents like bases (e.g., triethylamine, potassium carbonate) and their corresponding salts are common. Solvents used in the reaction and initial workup may also be retained.
-
Degradation Products: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of colored byproducts, often presenting as a yellow or brown tint in the final product.[1][2]
Q2: My final product has a persistent yellow or brownish color. What is the cause and how can it be removed?
A: A yellow or brown discoloration is a common issue with piperidine-containing compounds and is typically caused by trace amounts of oxidation products.[2] While these may be present in very small quantities, they can be highly colored.
Solution: The most effective method for removing these colored impurities is treatment with activated charcoal.[1] This is usually performed before final recrystallization.
Protocol:
-
Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% w/w).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® or a fine filter paper to completely remove the charcoal.
-
Proceed with recrystallization or solvent removal.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A: A combination of chromatographic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile method for quantifying non-volatile impurities. A C18 column is often a good starting point.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain starting materials.[3][4]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring of reaction progress and the effectiveness of purification steps like column chromatography.[5]
| Parameter | HPLC Method | GC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | Capillary column for polar analytes (e.g., DB-5ms) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA or Formic Acid | - |
| Carrier Gas | - | Helium at a constant flow of 1.0-1.5 mL/min[4] |
| Detector | UV (e.g., 254 nm) or MS | Flame Ionization Detector (FID) or MS[6] |
| Injector Temp. | - | 250°C[4] |
| Oven Program | - | Initial: 60°C, hold 2 min; Ramp to 280°C at 15°C/min[4] |
Table 1: Typical Starting Parameters for HPLC and GC Purity Analysis.
Troubleshooting Purification Workflows
Issue 1: Low Purity After Aqueous Workup
Symptom: Significant amounts of starting materials (especially 2-chloro-4-fluorophenol) remain in the organic layer after extraction.
Causality: An incomplete acid-base extraction fails to effectively separate the acidic, basic, and neutral components of the reaction mixture. The desired product, this compound, is basic, while the unreacted 2-chloro-4-fluorophenol is acidic.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This protonates the basic piperidine product, which will move into the aqueous layer, leaving neutral impurities and the acidic phenol in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the pH is >10. This deprotonates the piperidine, causing it to precipitate or form an oil.
-
Re-extraction: Extract the liberated free base back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified base.
Caption: Workflow for Acid-Base Extraction Purification.
Issue 2: Product Tailing and Poor Recovery During Silica Gel Chromatography
Symptom: The product elutes from the column as a broad, streaky band (tailing) instead of a tight band, leading to poor separation and low recovery.
Causality: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction hinders the smooth elution of the compound.
Troubleshooting Steps & Solutions
-
Deactivate the Silica Gel: Before loading the sample, flush the column with the mobile phase containing a basic additive. This neutralizes the acidic sites.[1]
-
Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonia solution to the elution solvent mixture (e.g., ethyl acetate/hexanes).
-
-
Use a Different Stationary Phase:
-
Alumina (Basic): Basic alumina is an excellent alternative to silica gel for purifying basic compounds as it lacks acidic sites.
-
End-Capped Silica: Use silica gel where the residual silanol groups have been chemically capped.[1]
-
Caption: Decision Tree for Troubleshooting Chromatography.
Issue 3: Failure to Crystallize or Oiling Out During Recrystallization
Symptom: The purified product fails to form crystals upon cooling and instead separates as an oil or remains fully dissolved.
Causality: This can be due to several factors:
-
Residual Impurities: The presence of impurities can disrupt the crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from reaching supersaturation upon cooling.
-
Excess Solvent: Using too much solvent will keep the compound in solution even at low temperatures.
Troubleshooting Protocol: Optimizing Recrystallization
-
Ensure High Purity: Before attempting recrystallization, ensure the material is of reasonably high purity (>90-95%) using one of the methods described above. Impurities are a common cause of crystallization failure.
-
Solvent Selection:
-
Single Solvent: If the product is an oil, dissolve it in a minimal amount of a good solvent (e.g., isopropanol, ethanol, or ethyl acetate) at an elevated temperature. If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an "anti-solvent," e.g., hexanes, heptane, or water) in which it is insoluble, until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
-
Control Cooling Rate: Slow, undisturbed cooling is crucial for the formation of large, pure crystals. Rapid cooling often leads to precipitation of an impure powder or oiling out. Insulating the flask can promote slow cooling.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Common challenges in working with piperidine-based compounds.
- RSC Publishing. (n.d.). Analytical Methods.
- Google Patents. (n.d.).
- Benchchem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-(2-Chloro-4-fluorophenoxy)piperidine and Its Analogs
This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(2-Chloro-4-fluorophenoxy)piperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation of spectral features, a comparison with structurally related alternatives, and a robust, field-proven protocol for data acquisition. Our approach is grounded in the principles of scientific integrity, providing the causal logic behind experimental choices and ensuring that the methodologies described are self-validating.
Introduction: The Imperative for Unambiguous Structural Verification
This compound is a heterocyclic compound featuring a piperidine ring linked via an ether bond to a di-halogenated phenyl group. Such scaffolds are of significant interest in medicinal chemistry, where precise substituent placement on both the aromatic and aliphatic rings can drastically alter pharmacological activity, selectivity, and metabolic stability. Consequently, unambiguous confirmation of the molecular structure, including the specific substitution pattern on the phenoxy ring, is a critical step in the synthesis and characterization workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive assignment of the molecular skeleton and the relative positions of its functional groups. This guide will dissect the predicted NMR spectrum of the title compound and compare it with key analogs to highlight the diagnostic power of NMR in distinguishing between closely related isomers.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Annotated Molecular Structure
Caption: Annotated structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H3' | 7.15 - 7.25 | dd (doublet of doublets) | J(H-F) ≈ 9.0, J(H-H) ≈ 3.0 | 1H | Located ortho to the fluorine atom, showing a large ortho H-F coupling. It is also meta to the H5' proton, resulting in a smaller meta H-H coupling. |
| H5' | 7.00 - 7.10 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 9.0, J(H-F) ≈ 4.5, J(H-H) ≈ 3.0 | 1H | Ortho to H6' (large coupling), meta to the fluorine (smaller H-F coupling), and meta to H3' (small coupling). |
| H6' | 6.85 - 6.95 | dd (doublet of doublets) | J(H-H) ≈ 9.0, J(H-F) ≈ 0-1 | 1H | Ortho to H5' (large coupling) and para to the fluorine, showing negligible or very small H-F coupling. Downfield shift is influenced by the ortho chlorine. |
| H4 | 4.40 - 4.50 | m (multiplet) | - | 1H | Methine proton attached to the carbon bearing the electronegative oxygen atom (C-O-Ar), resulting in a significant downfield shift. |
| H2a/6a (axial) | 3.10 - 3.20 | m (multiplet) | - | 2H | Protons on carbons adjacent to the nitrogen atom are deshielded. Axial protons typically appear slightly upfield of equatorial protons. |
| H2e/6e (equatorial) | 2.70 - 2.80 | m (multiplet) | - | 2H | Protons on carbons adjacent to the nitrogen. Deshielded but typically appear slightly downfield of their axial counterparts. |
| H3a/5a (axial) | 2.05 - 2.15 | m (multiplet) | - | 2H | Axial protons on the C3/C5 carbons of the piperidine ring. |
| H3e/5e (equatorial) | 1.75 - 1.85 | m (multiplet) | - | 2H | Equatorial protons on the C3/C5 carbons of the piperidine ring. |
| NH | 1.50 - 1.70 | br s (broad singlet) | - | 1H | The N-H proton signal is typically broad and its chemical shift is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Spectral Data
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Rationale for Assignment |
| C4' | 157.0 - 160.0 | d, ¹J(C-F) ≈ 245 Hz | Carbon directly bonded to fluorine, shows a very large one-bond C-F coupling constant and is significantly deshielded. |
| C1' | 150.0 - 152.0 | d, ³J(C-F) ≈ 3 Hz | Ipso-carbon attached to the ether oxygen. Its chemical shift is influenced by the substituent and shows small three-bond coupling to fluorine. |
| C2' | 125.0 - 127.0 | d, ²J(C-F) ≈ 22 Hz | Carbon bearing the chlorine atom, ortho to the fluorine. Shows a characteristic two-bond C-F coupling. |
| C6' | 120.0 - 122.0 | s | Aromatic CH carbon ortho to the ether linkage and meta to fluorine. |
| C3' | 117.0 - 119.0 | d, ²J(C-F) ≈ 25 Hz | Aromatic CH carbon ortho to the fluorine, showing a large two-bond C-F coupling. |
| C5' | 115.0 - 117.0 | d, ³J(C-F) ≈ 8 Hz | Aromatic CH carbon meta to the fluorine, showing a smaller three-bond C-F coupling. |
| C4 | 72.0 - 74.0 | s | Aliphatic carbon attached to the ether oxygen, significantly deshielded. |
| C2/6 | 43.0 - 45.0 | s | Aliphatic carbons adjacent to the nitrogen atom. |
| C3/5 | 31.0 - 33.0 | s | Aliphatic carbons beta to the nitrogen atom. |
Comparative Spectral Analysis with Structural Alternatives
The true diagnostic power of NMR is most evident when comparing the spectra of closely related molecules. Small structural changes produce predictable and measurable spectral differences. Below, we compare the predicted data for our target compound with known or predicted data for key analogs.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons
| Compound | Aromatic Protons (Range) | H4 (Piperidine) | H2/6 (Piperidine) |
| This compound (Target) | 6.85 - 7.25 | ~4.45 | ~2.7-3.2 |
| Piperidine[1][2] | N/A | ~1.55 (as part of multiplet) | ~2.79 |
| 4-(4-Chlorophenoxy)piperidine | ~6.80 & 7.20 (Two doublets, AA'BB' system) | ~4.35 | ~2.7-3.1 |
| 4-(4-Fluorophenoxy)piperidine | ~6.95 (Multiplet, AA'BB' system) | ~4.30 | ~2.7-3.1 |
Analysis of Comparative Data:
-
Aromatic Region: The substitution pattern on the phenyl ring creates the most dramatic and diagnostic differences.
-
The target compound, with three non-equivalent aromatic protons, will show a complex set of three distinct multiplets.
-
In contrast, the para-substituted analogs (4-chloro and 4-fluoro) possess a plane of symmetry. This renders the aromatic protons chemically equivalent in pairs (H2'/H6' and H3'/H5'), resulting in a simpler, characteristic AA'BB' pattern, which often appears as two distinct doublets.[3] This difference immediately allows an analyst to distinguish between ortho/meta and para substitution patterns.
-
-
Piperidine H4 Proton: The chemical shift of the H4 proton is sensitive to the electron-withdrawing nature of the attached phenoxy group. While all phenoxy derivatives show a significant downfield shift compared to unsubstituted piperidine, the differences between the halogenated analogs are more subtle. The presence of the ortho-chloro group in our target compound is expected to have a slightly stronger deshielding effect on H4 compared to the para-substituted analogs.
Standardized Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following methodology is a self-validating system designed for small organic molecules like this compound.
Experimental Workflow
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5][6] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which result in inherently lower sensitivity.[5]
-
Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, typically chloroform-d (CDCl₃) for non-polar to moderately polar organic compounds, in a small, clean glass vial before transferring to the NMR tube.[4][7] Using a deuterated solvent is critical as it prevents the large signal from the solvent's protons from overwhelming the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[6]
-
Internal Standard: Add an internal standard, most commonly tetramethylsilane (TMS), to the solution. TMS is chemically inert, volatile (allowing for easy sample recovery), and produces a single sharp signal at a position (defined as 0.00 ppm) that does not typically overlap with signals from most organic compounds.[4][7] This provides a universal reference point for the chemical shift scale.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette to prevent them from distorting the magnetic field homogeneity, which would degrade the spectral resolution.[4][5]
-
Spectrometer Setup and Data Acquisition:
-
Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. This step compensates for any drift in the magnetic field over time.
-
Shimming: Perform an automated or manual shimming procedure. This process involves adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume, which is crucial for obtaining sharp, well-resolved peaks.[4]
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C and any other desired 2D NMR experiments (e.g., COSY, HSQC) using standard instrument parameters.
-
Conclusion
The structural characterization of this compound by NMR spectroscopy is a clear demonstration of the technique's analytical power. Through a careful analysis of chemical shifts, signal multiplicities, and coupling constants, one can confidently assign the complete structure. The ¹H NMR spectrum, in particular, provides a unique fingerprint in the aromatic region that is highly sensitive to the substitution pattern on the phenoxy ring. When compared with structural analogs lacking one or both halogens, or with different substitution patterns, these spectral differences become highly diagnostic. By following a robust and standardized experimental protocol, researchers can generate the high-quality data necessary to make these critical structural distinctions, ensuring the integrity and success of their research and development efforts.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
-
Wikipedia. Piperidine. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation. [Link]
-
OpenOChem Learn. Interpreting NMR. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]
-
University of Calgary. Lecture outline 1H NMR spectra of aromatic compounds. [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. organomation.com [organomation.com]
A Predictive and Comparative Guide to the Mass Spectrum of 4-(2-Chloro-4-fluorophenoxy)piperidine
This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrum of 4-(2-Chloro-4-fluorophenoxy)piperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It explains the causal mechanisms behind the expected fragmentation patterns by comparing them to the known mass spectral behaviors of its constituent chemical moieties: the piperidine ring and the chloro-fluorophenoxy group. This comparative approach provides a robust framework for structural elucidation and confirmation.
Introduction: The Structural Significance of this compound
This compound is a substituted heterocyclic compound featuring a piperidine ring linked via an ether bond to a di-halogenated aromatic ring. The molecular formula is C₁₁H₁₃ClFNO, and its monoisotopic mass is 229.0670 Da. Compounds incorporating both piperidine and halogenated aromatic scaffolds are prevalent in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for confirming the identity and purity of such molecules.[1] Electron Ionization (EI) mass spectrometry, a hard ionization technique, provides a reproducible fragmentation pattern that serves as a molecular fingerprint.[2] This guide will dissect the predicted EI fragmentation pathways, offering a roadmap for interpreting experimental data.
The Logic of Fragmentation: A Tale of Two Moieties
The fragmentation pattern of this compound is best understood by dissecting the molecule into its two primary structural components and analyzing their individual fragmentation tendencies. The overall spectrum will be a composite of these behaviors, influenced by the ether linkage that connects them.
Piperidine, a saturated heterocyclic amine, exhibits a well-characterized fragmentation pattern under EI-MS.[3] The initial ionization typically occurs on the nitrogen atom, which has the lowest ionization energy in this part of the molecule.
-
α-Cleavage: The most dominant fragmentation pathway for aliphatic and cyclic amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[4][5] This process is driven by the formation of a stable, resonance-stabilized iminium cation. For an unsubstituted piperidine ring (MW = 85.15 g/mol ), this results in the loss of a hydrogen radical (H•) to produce a strong peak at m/z 84 (M-1).[6][7][8]
-
Ring Fission: The piperidine ring can also undergo cleavage, leading to various acyclic fragment ions, though typically with lower intensity than the α-cleavage product.[3]
When substituted, as in our target molecule, the piperidine ring's fragmentation is directed by this α-cleavage, leading to the formation of a key diagnostic ion.
The 2-chloro-4-fluorophenoxy group also has predictable fragmentation behavior based on the principles of aryl ether and halogenated hydrocarbon mass spectrometry.
-
Strong Molecular Ion: Aromatic compounds are known for their stability, often resulting in a strong molecular ion peak in the mass spectrum.[9]
-
Isotopic Chlorine Signature: A critical diagnostic feature will be the presence of chlorine isotopes. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%).[10] Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with a relative intensity ratio of approximately 3:1.[11][12] This provides an unambiguous marker for chlorine-containing fragments.
-
Ether Bond Cleavage: Aryl ethers can cleave at the C-O bond beta to the aromatic ring.[4][9] This would involve the cleavage of the bond between the phenoxy oxygen and the piperidine ring.
-
Loss of Halogens: The loss of a chlorine radical (Cl•) is a common pathway for chlorinated aromatic compounds.[11][13] This would result in a fragment ion at [M-35]⁺ and [M-37]⁺.
Synthesized Prediction: The Mass Spectrum of this compound
By combining the fragmentation logic of its parts, we can predict the key features of the mass spectrum for the entire molecule (Monoisotopic Mass: 229.07 Da).
Key Predicted Fragments and Their Origins:
| Predicted m/z | Proposed Fragment Structure/Formula | Causality and Fragmentation Pathway |
| 229 / 231 | [C₁₁H₁₃ClFNO]⁺• | Molecular Ion (M⁺•) . Expected to be observable. The M+2 peak at m/z 231, with ~1/3 the intensity of the m/z 229 peak, will confirm the presence of one chlorine atom.[10] |
| 143 | [C₅H₁₀NO]⁺ | Piperidine-related Fragment. Cleavage of the ether C-O bond with charge retention on the piperidine-oxygen fragment. |
| 84 | [C₅H₁₀N]⁺ | Base Peak Candidate. Formed via α-cleavage within the piperidine ring, followed by cleavage of the C-O ether bond. This results in a stable N-vinylpyrrolidinium cation or similar iminium ion, a very common and stable fragment for substituted piperidines.[3][4] |
| 160 / 162 | [C₆H₃ClFO]⁺• | Aromatic Fragment. Cleavage of the C-O ether bond with charge retention on the chloro-fluorophenoxy radical cation. |
| 125 | [C₆H₄FO]⁺ | Aromatic Fragment. Loss of the chlorine radical from the m/z 160 fragment ion. |
| 77 | [C₆H₅]⁺ | Phenyl Cation. A common fragment in the mass spectra of benzene compounds, formed after significant fragmentation of the aromatic ring.[10] |
Visualizing the Fragmentation Pathways
The following diagrams, rendered in Graphviz DOT language, illustrate the primary predicted fragmentation mechanisms.
Caption: Predicted primary fragmentation pathways from the molecular ion.
Caption: Secondary fragmentation of the aromatic portion of the molecule.
Experimental Protocol for Verification: Gas Chromatography-Mass Spectrometry (GC-MS)
To empirically validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice for a volatile, thermally stable molecule like this.[14][15]
-
Solvent Selection: Choose a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL.
-
Working Solution: Perform serial dilutions to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.[16]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 40 to 350 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Caption: Standard workflow for GC-MS data acquisition and analysis.
Conclusion
The mass spectrum of this compound is predicted to be rich in structural information. The key identifiers will be the molecular ion pair at m/z 229/231, confirming the molecular weight and presence of chlorine, and a likely base peak at m/z 84, characteristic of the substituted piperidine ring. By understanding the foundational fragmentation patterns of the constituent moieties, researchers can confidently interpret the resulting spectrum, distinguish it from related analogs, and confirm the successful synthesis of the target compound.
References
-
Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[3]
-
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Quimica Nova.[19]
-
Freitas, S. V., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central.[1]
-
Benchchem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.[11]
-
NIST. Piperidine. NIST Chemistry WebBook.[6]
-
NIST. Piperidine. NIST Chemistry WebBook.[7]
-
NIST. Piperidine. NIST Chemistry WebBook.[8]
-
Whitman College. GCMS Section 6.13: Fragmentation of Ethers.[9]
-
NIST. Piperidine. NIST Chemistry WebBook.[20]
-
NIST. Piperidine Mass Spectrum. NIST Chemistry WebBook.[21]
-
Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.[22]
-
Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More.[18]
-
Dias, H. J., et al. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.[19]
-
Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. PubMed Central.[2]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
Shimadzu. Gas Chromatography Mass Spectrometry (GCMS). Shimadzu Scientific Instruments.[14]
-
Schofield, M. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks.[15]
-
Agilent Technologies. Gas chromatography mass spectrometry basic principles.[16]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[5]
-
Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of chlorobenzene.[10]
-
Benchchem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 1-Chloro-2-(2-chloroethyl)benzene.[12]
-
Schildcrout, S. M. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education.[13]
Sources
- 1. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Piperidine [webbook.nist.gov]
- 7. Piperidine [webbook.nist.gov]
- 8. Piperidine [webbook.nist.gov]
- 9. GCMS Section 6.13 [people.whitman.edu]
- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sci-Hub: are you are robot? [sci-hub.box]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 16. agilent.com [agilent.com]
- 17. scribd.com [scribd.com]
- 18. studylib.net [studylib.net]
- 19. researchgate.net [researchgate.net]
- 20. Piperidine [webbook.nist.gov]
- 21. Piperidine [webbook.nist.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to 4-(2-Chloro-4-fluorophenoxy)piperidine and Related Phenoxypiperidine Analogs in CNS Drug Discovery
This guide provides an in-depth comparison of 4-(2-Chloro-4-fluorophenoxy)piperidine with other structurally related phenoxypiperidines, a chemical scaffold of significant interest in the development of centrally active therapeutic agents. We will dissect the structure-activity relationships (SAR) that govern their pharmacological profiles, focusing on key central nervous system (CNS) targets such as dopamine and serotonin receptors. This analysis is supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
Introduction: The Phenoxypiperidine Scaffold
The phenoxypiperidine motif is a privileged structure in medicinal chemistry, forming the core of numerous ligands that target G-protein coupled receptors (GPCRs) and transporters in the CNS.[1] Its conformational flexibility, combined with the ability to present a wide array of substituents to receptor binding pockets, makes it a versatile template for modulating complex neurological pathways.[1] Our focus compound, this compound, features a di-substituted phenyl ring, a design choice often employed to fine-tune potency, selectivity, and metabolic stability. This guide will place this specific compound within the broader context of its analogs to elucidate the chemical principles that drive biological activity.
Physicochemical Properties: A Foundation for Drug-Like Characteristics
Before delving into pharmacology, it is crucial to compare the fundamental physicochemical properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity (cLogP), molecular weight, and polar surface area (PSA) are critical determinants of a molecule's ability to cross the blood-brain barrier and engage with its CNS target.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Calculated) |
| This compound HCl | C₁₁H₁₄Cl₂FNO | 266.14[2] | ~3.0-3.5 |
| 4-(2-Chlorophenoxy)piperidine | C₁₁H₁₄ClNO | 211.69[3] | 2.6[3] |
| 4-(2-Fluorophenoxy)piperidine HCl | C₁₁H₁₅ClFNO | 231.69[4] | ~2.5-3.0 |
| 4-(4-Chlorophenoxy)piperidine | C₁₁H₁₄ClNO | 211.69 | ~2.6 |
| 4-(4-Fluorophenoxy)piperidine | C₁₁H₁₄FNO | 195.24 | ~2.1 |
| 4-(3,4-Difluorophenoxy)piperidine | C₁₁H₁₃F₂NO | 213.23 | ~2.3 |
Note: cLogP values are estimates and can vary based on the algorithm used. The data presented provides a relative comparison.
The introduction of halogen atoms, particularly fluorine and chlorine, significantly impacts lipophilicity. The combination of a chloro and a fluoro group in our lead compound is expected to increase its lipophilicity compared to mono-substituted or non-halogenated analogs, which can enhance membrane permeability but may also increase the risk of off-target effects and metabolic liabilities if not carefully balanced.
Synthesis Strategy: Accessing the Phenoxypiperidine Core
The synthesis of 4-phenoxypiperidine derivatives is typically achieved through well-established nucleophilic substitution reactions. A common and efficient method is the Williamson ether synthesis, which provides a reliable route to the core scaffold and allows for late-stage diversification of the phenolic component.
General Synthesis Workflow
Caption: General synthetic route for 4-phenoxypiperidines.
This three-step process begins with the protection of the piperidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The subsequent ether formation is followed by deprotection under acidic conditions to yield the final amine, often as a hydrochloride salt to improve handling and solubility. This modular approach is highly amenable to creating libraries of analogs for SAR studies.
Comparative Pharmacology & Structure-Activity Relationships (SAR)
The true value of a chemical scaffold lies in its interactions with biological targets. Phenoxypiperidines have been shown to bind to a variety of CNS receptors, with substitutions on the phenoxy ring playing a pivotal role in determining affinity and selectivity.[5][6]
Dopamine D4 Receptor Antagonism
The Dopamine D4 receptor (D4R) is a key target in the treatment of several neuropsychiatric disorders.[5][6] Studies on related scaffolds, such as 4,4-difluoro-3-(phenoxymethyl)piperidines, provide compelling insights into the likely behavior of our lead compound and its analogs.[5][6]
| Compound Analog (Phenoxy Moiety) | D4 Receptor Binding Affinity (Ki, nM) |
| 3,4-Difluorophenoxy | 2.6[5] |
| 4-Cyano-3-fluorophenoxy | 3.8[5] |
| 3-Fluorophenoxy | 5.5[5] |
| 4-Cyanophenoxy | 8.9[5] |
Data adapted from studies on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, which serves as a relevant proxy for SAR analysis of the phenoxy group.[5]
Analysis & SAR Insights: The data strongly suggests that electron-withdrawing groups on the phenoxy ring are highly favorable for D4R affinity.[5]
-
Fluorination: The high potency of the 3,4-difluoro analog (Ki = 2.6 nM) highlights the positive contribution of fluorine substitution.[5] The ortho-chloro, para-fluoro substitution pattern of this compound combines a larger halogen at a position often associated with steric influence (ortho) and a highly electronegative atom at a key interaction point (para). This pattern is designed to optimize binding within the receptor's aromatic-binding subsite.
-
Cyano Groups: The potent activity of cyano-substituted analogs indicates that hydrogen bond acceptors can significantly enhance binding affinity.[5]
SAR Diagram for D4 Receptor Affinity
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aablocks.com [aablocks.com]
- 3. 4-(2-Chlorophenoxy)piperidine | C11H14ClNO | CID 3864656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-fluorophenoxy)piperidine(HCl) | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Structure-Activity Relationship of 4-(2-Chloro-4-fluorophenoxy)piperidine Analogs
For researchers and drug development professionals navigating the complex landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone of innovation. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(2-Chloro-4-fluorophenoxy)piperidine analogs, a chemical class with significant potential for modulating key central nervous system (CNS) targets. By synthesizing data from diverse studies, we will explore how subtle molecular modifications can dramatically influence biological activity, offering a roadmap for the rational design of novel therapeutics.
The this compound Scaffold: A Privileged Motif
The 4-phenoxypiperidine core is a well-established privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The specific incorporation of a 2-chloro and 4-fluoro substitution pattern on the phenoxy ring introduces unique electronic and steric properties that can significantly impact ligand-receptor interactions, as well as metabolic stability and pharmacokinetic profiles. The strategic placement of these halogens can influence the molecule's conformation and its ability to engage with specific residues within a binding pocket.
Deconstructing the SAR: Key Structural Modifications and Their Biological Consequences
Our analysis of the SAR for this class of compounds will be dissected into three primary regions of modification: the phenoxy ring, the piperidine core, and the piperidine nitrogen substituent.
The Influence of Substitutions on the Phenoxy Ring
The electronic nature and position of substituents on the phenoxy ring are critical determinants of binding affinity and selectivity. While our core focus is the 2-chloro-4-fluoro pattern, understanding the impact of other substitutions provides valuable context for lead optimization.
For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs targeting the Dopamine D4 receptor, a 4-fluorophenyl group demonstrated significant potency.[1] Replacing the 4-fluoro substituent with a 4-chloro group led to a decrease in binding affinity, highlighting the sensitivity of the receptor to the nature of the halogen at this position.[1] The introduction of a second fluorine atom to create a 3,4-difluorophenyl moiety was found to be the most potent in that particular series, with a Ki of 5.5 nM.[1][2] This suggests that electron-withdrawing groups on the phenoxy ring are generally favorable for activity at this target.
The presence of electron-withdrawing groups has also been shown to increase activity in other contexts, such as in certain oxazole derivatives with antimicrobial properties.[3] This underscores a broader principle in medicinal chemistry where halogenation can enhance binding affinity through various mechanisms, including the formation of halogen bonds and the modulation of pKa.
Modifications to the Piperidine Core
The piperidine ring itself offers several avenues for modification that can fine-tune the pharmacological profile of a compound. While the 4-phenoxy linkage is the defining feature of our scaffold, alterations at other positions can have profound effects.
For example, the introduction of gem-difluoro groups at the 4-position of the piperidine ring has been explored to improve CNS penetration and metabolic stability.[1][2] This modification can lower the pKa of the piperidine nitrogen, which in turn can reduce off-target interactions and improve the overall physicochemical properties of the molecule.[1]
Furthermore, studies on piperidine-substituted quinolones as GnRH antagonists have shown that even small substituents on the piperidine ring can impact binding potency and pharmacokinetic parameters.[4] Specifically, a trifluoromethyl group at the 6-position was found to reduce clearance and increase oral bioavailability.[4]
The Pivotal Role of the Piperidine Nitrogen Substituent
The substituent attached to the piperidine nitrogen is arguably the most critical element for dictating target selectivity and overall pharmacological effect. This position provides a vector for reaching into deeper pockets of the receptor or for establishing key interactions that define whether the compound acts as an agonist, antagonist, or inverse agonist.
In the context of dopamine transporter (DAT) ligands, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines were investigated, where the N-substituent was found to be crucial for affinity and selectivity.[5] For example, a 2-naphthylmethyl substituent at this position resulted in a compound with subnanomolar affinity for DAT.[5]
Similarly, for dopamine D3 receptor ligands, the nature of the linker and the terminal aryl carboxamide attached to the piperazine (a related nitrogenous heterocycle) dramatically influenced D3 versus D2 receptor selectivity.[6] The carbonyl group within the carboxamide linker was found to be critical for high D3 receptor affinity.[6]
The following table summarizes the general SAR trends observed for related piperidine analogs, which can be extrapolated to the this compound scaffold:
| Molecular Region | Modification | General Effect on Activity | Target Class Example |
| Phenoxy Ring | Electron-withdrawing groups (e.g., F, Cl, CN) | Generally increases affinity | Dopamine D4 Receptor[1][2] |
| Positional Isomers (e.g., 3- vs. 4-substitution) | Can significantly alter potency | Dopamine D4 Receptor[2] | |
| Piperidine Core | 4,4-difluoro substitution | Improves CNS MPO score, modulates pKa | Dopamine D4 Receptor[1][2] |
| Alkyl/CF3 substitution | Can improve metabolic stability and oral bioavailability | GnRH Receptor[4] | |
| Piperidine Nitrogen | Bulky aromatic/alkyl groups | Often critical for high affinity and selectivity | Dopamine Transporter[5] |
| Linker length and functionality | Modulates selectivity between receptor subtypes | Dopamine D3 Receptor[6] |
Experimental Protocols for SAR Elucidation
To systematically explore the SAR of novel this compound analogs, a series of well-defined experimental protocols are essential. The following outlines key in vitro assays for characterizing the pharmacological profile of these compounds.
Radioligand Binding Assay for Receptor Affinity Determination
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor target.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293 cells with human D4 dopamine receptors).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]-spiperone for D2-like receptors).
-
Add increasing concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known, non-radiolabeled ligand.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Determining Agonist/Antagonist Activity
Functional assays are crucial for understanding the biological effect of a compound at its target receptor (e.g., agonist, antagonist, inverse agonist).
Principle: For GPCRs, ligand binding often leads to a change in the intracellular concentration of a second messenger, such as cyclic AMP (cAMP) or Ca2+. This assay measures these changes to determine the functional activity of a test compound.
Step-by-Step Methodology (cAMP Assay for a Gi-coupled receptor):
-
Cell Culture:
-
Use cells expressing the target receptor that is coupled to the inhibition of adenylyl cyclase (Gi).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of the test compound.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Incubate for a specific time to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Data Analysis:
-
For agonists: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist. Plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 and calculate the Kb.
-
Conclusion: Charting a Path for Future Drug Discovery
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. A thorough understanding of its SAR is paramount for the successful design of compounds with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying the phenoxy ring, the piperidine core, and the N-substituent, and by employing a robust suite of in vitro assays, researchers can effectively navigate the chemical space around this versatile scaffold. The insights presented in this guide, synthesized from a broad range of studies on related piperidine analogs, provide a solid foundation for these future drug discovery endeavors.
References
- Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
- Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed.
- N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.
- Structure activity relationship of the synthesized compounds.
- General strategy for the synthesis of piperidine derivatives.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central.
- Natural Product-Inspired Dopamine Receptor Ligands. PubMed Central.
- N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- 4-(2-fluorophenoxy)piperidine(HCl). CymitQuimica.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
- Piperidine Synthesis.
- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO.
- Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed.
- 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
- Discovery of novel 1-(4-aminophenylacetyl)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(2-Chloro-4-fluorophenoxy)piperidine and 4-(4-chlorophenoxy)piperidine: A Guide for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the 4-phenoxypiperidine scaffold has emerged as a privileged structure, serving as a cornerstone for the development of a multitude of neurologically active agents. This guide provides an in-depth comparison of two key analogues within this class: 4-(2-Chloro-4-fluorophenoxy)piperidine and 4-(4-chlorophenoxy)piperidine. While direct comparative biological data for these specific compounds is not extensively published, this analysis will leverage structure-activity relationship (SAR) data from closely related chemical series to infer their potential activities and guide researchers in their experimental design.
The strategic placement of halogen substituents on the phenoxy ring can profoundly influence the pharmacological profile of these molecules, affecting their binding affinity, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis, predicted pharmacological profiles, and the experimental methodologies required to empirically determine and compare their activities, providing a valuable resource for researchers in medicinal chemistry and neuropharmacology.
I. Synthetic Pathways to 4-Phenoxypiperidine Analogues
The synthesis of 4-phenoxypiperidine derivatives is typically achieved through a nucleophilic aromatic substitution reaction (SNAr) or a copper-catalyzed Ullmann condensation. A common and versatile approach involves the reaction of a protected 4-hydroxypiperidine with an activated fluorinated aromatic compound or the coupling of 4-hydroxypiperidine with an aryl halide.
A generalized synthetic scheme is presented below:
Figure 1. Generalized synthetic workflow for 4-phenoxypiperidine analogues.
This synthetic route offers a reliable method for accessing a variety of phenoxypiperidine derivatives for biological evaluation. The use of a Boc (tert-butoxycarbonyl) protecting group for the piperidine nitrogen is common, and its removal under acidic conditions yields the final secondary amine.
II. Comparative Pharmacological Profile: An SAR-Informed Perspective
Direct experimental data comparing the activity of this compound and 4-(4-chlorophenoxy)piperidine is scarce in publicly available literature. However, insights can be gleaned from structure-activity relationship studies on analogous series of compounds targeting CNS receptors.
A pertinent study on a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists revealed that the nature of the halogen substitution on the phenoxy ring significantly impacts binding affinity. In this series, the replacement of a 4-fluoro substituent with a 4-chloro substituent resulted in a notable loss of binding affinity for the D4 receptor. Specifically, the 4-chloro analog (Ki = 53 nM) was approximately 10-fold less potent than the 3,4-difluoro analog (Ki = 5.5 nM)[1]. This suggests that the electron-withdrawing nature and smaller size of the fluorine atom at the 4-position may be more favorable for interaction with the receptor's binding pocket compared to the larger and less electronegative chlorine atom.
Extrapolating from this, it is plausible to hypothesize that This compound may exhibit higher affinity for certain CNS targets, such as the dopamine D4 receptor, compared to 4-(4-chlorophenoxy)piperidine. The presence of the electron-withdrawing fluorine at the 4-position, combined with the chloro group at the 2-position, creates a distinct electronic and steric profile that may enhance receptor binding. The 2-chloro substituent could also influence the preferred conformation of the phenoxy ring relative to the piperidine core, potentially orienting the molecule for a more optimal interaction with the target protein.
Conversely, the simpler substitution pattern of 4-(4-chlorophenoxy)piperidine might offer advantages in terms of synthetic accessibility and potentially different selectivity profiles across various CNS receptors.
Potential Biological Targets:
Based on the broader class of phenoxypiperidine derivatives, likely biological targets for these compounds include:
-
Dopamine Receptors: Particularly the D4 subtype, as suggested by SAR data on similar scaffolds[1].
-
Serotonin Receptors: Including the 5-HT2A and 5-HT2C subtypes.
-
Serotonin Transporter (SERT): Many selective serotonin reuptake inhibitors (SSRIs) feature a phenoxy-containing moiety.
The following table summarizes the key structural differences and the inferred impact on biological activity based on available SAR data.
| Feature | This compound | 4-(4-chlorophenoxy)piperidine | Inferred Impact on Activity |
| Phenoxy Substitution | 2-Chloro, 4-Fluoro | 4-Chloro | The 2,4-dihalo substitution creates a more complex electronic and steric profile. |
| Predicted Dopamine D4 Receptor Affinity | Potentially higher | Potentially lower | Based on SAR of related compounds where 4-fluoro is preferred over 4-chloro[1]. |
| Potential Selectivity | May offer a distinct selectivity profile due to the unique substitution pattern. | May exhibit a different selectivity profile. | The substitution pattern is a key determinant of receptor selectivity. |
| Physicochemical Properties | Higher lipophilicity and molecular weight compared to the 4-chloro analog. | Lower lipophilicity and molecular weight. | These properties will influence solubility, membrane permeability, and overall pharmacokinetics. |
III. Experimental Protocols for Activity Determination
To empirically validate the inferred activities and provide a robust comparison, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
A. Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This assay determines the binding affinity (Ki) of the test compounds for the dopamine D4 receptor by measuring their ability to displace a radiolabeled ligand.
Figure 2. Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) expressing the human dopamine D4 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compounds (this compound and 4-(4-chlorophenoxy)piperidine).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from concentration-response curves. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Functional Assay for Dopamine D4 Receptor Antagonism
This assay measures the ability of the test compounds to inhibit the functional response induced by a D4 receptor agonist. A common method is to measure changes in cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human dopamine D4 receptor.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds for a specific duration (e.g., 15 minutes).
-
Agonist Stimulation: Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: After agonist stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the agonist-induced cAMP response as a function of the test compound concentration to generate inhibition curves. Determine the IC50 values for each compound.
IV. Conclusion and Future Directions
Researchers are encouraged to utilize the provided experimental protocols to empirically determine the binding affinities and functional activities of these compounds. Such studies will not only provide a definitive comparison but also contribute valuable data to the broader understanding of the SAR of phenoxypiperidine derivatives. Further investigation into their selectivity profiles against a panel of CNS receptors and transporters, as well as their pharmacokinetic properties, will be crucial in assessing their potential as lead compounds for the development of novel therapeutics for neurological and psychiatric disorders.
V. References
-
Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2443-2453. [Link]
Sources
A Senior Application Scientist's Guide to the Characterization of 4-(2-Chloro-4-fluorophenoxy)piperidine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview and comparative analysis of 4-(2-Chloro-4-fluorophenoxy)piperidine hydrochloride, a heterocyclic compound of interest in contemporary drug discovery. We will explore its physicochemical properties in relation to structural analogs, outline robust synthetic and analytical methodologies, and delve into the interpretation of its spectral data. This document is designed to be a practical resource, blending theoretical principles with actionable, field-proven insights.
Significance and Applications: The Role of the 2-Chloro-4-fluorophenoxy Moiety
The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The introduction of a substituted phenoxy group at the 4-position can significantly modulate a compound's pharmacological profile, influencing its binding affinity, selectivity, and pharmacokinetic properties.
The specific 2-chloro-4-fluoro substitution pattern on the phenoxy ring is of particular interest. The presence of halogen atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic properties of chlorine and fluorine can influence the acidity of the piperidine nitrogen and the overall lipophilicity of the molecule, which are critical parameters for cell permeability and target engagement.[1] Research into compounds containing the 2-chloro-4-fluorophenoxy moiety has indicated potential applications in areas such as oncology, where they have been incorporated into novel kinase inhibitors.[2]
Physicochemical Properties: A Comparative Analysis
To fully appreciate the characteristics of this compound hydrochloride, it is instructive to compare its properties with those of structurally related analogs. The following table summarizes key physicochemical parameters, providing a basis for understanding the impact of different substitution patterns.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP3 | Predicted Boiling Point (°C) | Predicted Melting Point (°C) |
| This compound hydrochloride | Cl.C1CNCCC1OC2=C(C=C(C=C2)F)Cl | C₁₁H₁₄Cl₂FNO | 266.14 | 3.3 | Not Available | Not Available |
| 4-(2-Chlorophenoxy)piperidine | C1CNCCC1OC2=CC=CC=C2Cl | C₁₁H₁₄ClNO | 211.69 | 2.6 | Not Available | Not Available |
| 4-(4-Fluorophenoxy)piperidine | C1CNCCC1OC2=CC=C(C=C2)F | C₁₁H₁₄FNO | 195.23 | 2.1 | Not Available | Not Available |
| 4-(2,4-Dichlorophenoxy)piperidine | C1CNCCC1OC2=C(C=C(C=C2)Cl)Cl | C₁₁H₁₃Cl₂NO | 246.13 | 3.5 | Not Available | Not Available |
| Piperidine | C1CCNCC1 | C₅H₁₁N | 85.15 | 0.9 | 106 | -9 |
Note: Predicted values are computationally generated and serve as estimates. Experimental values may vary.
The data illustrates that the addition of halogen atoms generally increases the molecular weight and lipophilicity (XlogP3). The hydrochloride salt form of the target compound will exhibit significantly different solubility properties compared to its free base form, being more soluble in aqueous media.
Synthesis and Purification: Establishing a Robust Protocol
The synthesis of 4-(aryloxy)piperidines can be approached through several established methodologies. The Williamson ether synthesis and the Mitsunobu reaction are two of the most common and reliable methods.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In this case, it would involve the reaction of the sodium salt of 2-chloro-4-fluorophenol with a suitably protected 4-halopiperidine, followed by deprotection.
Diagram of the Proposed Williamson Ether Synthesis Workflow
Caption: Proposed Williamson Ether Synthesis Workflow.
Experimental Protocol: Williamson Ether Synthesis
-
Step 1: Formation of the Phenoxide. To a solution of 2-chloro-4-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Step 2: Nucleophilic Substitution. To the resulting sodium phenoxide solution, add a solution of N-Boc-4-iodopiperidine (1.0 eq) in anhydrous THF. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 3: Work-up and Purification. Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Step 4: Deprotection. Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Step 5: Salt Formation. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Analytical Characterization: A Multi-technique Approach
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) provides a robust analytical workflow.
Diagram of the Analytical Workflow
Caption: Comprehensive Analytical Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound hydrochloride, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | N-H₂⁺ |
| ~7.4-7.6 | m | 1H | Ar-H |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~4.7-4.9 | m | 1H | O-CH (piperidine) |
| ~3.1-3.3 | m | 2H | Piperidine-H (axial, adjacent to N) |
| ~2.9-3.1 | m | 2H | Piperidine-H (equatorial, adjacent to N) |
| ~2.0-2.2 | m | 2H | Piperidine-H (axial, adjacent to O-CH) |
| ~1.8-2.0 | m | 2H | Piperidine-H (equatorial, adjacent to O-CH) |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 (d, J ≈ 240 Hz) | Ar-C-F |
| ~150-152 | Ar-C-O |
| ~128-130 | Ar-C |
| ~122-124 (d, J ≈ 25 Hz) | Ar-C-Cl |
| ~118-120 (d, J ≈ 20 Hz) | Ar-C |
| ~115-117 (d, J ≈ 5 Hz) | Ar-C |
| ~72-74 | O-CH (piperidine) |
| ~42-44 | Piperidine-C (adjacent to N) |
| ~30-32 | Piperidine-C (adjacent to O-CH) |
Note: Predicted chemical shifts are based on analogous structures and computational models. Actual spectra should be acquired for confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method with UV detection is suitable for this compound hydrochloride due to the presence of the aromatic chromophore.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide a sharp, well-resolved peak for the target compound, allowing for accurate purity determination.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray ionization (ESI) in positive ion mode is ideal for this molecule, as the piperidine nitrogen is readily protonated.
Expected Mass Spectrum Data (ESI+):
-
[M+H]⁺: The protonated molecular ion should be observed at m/z corresponding to the molecular weight of the free base plus a proton. The isotopic pattern for one chlorine atom (a ~3:1 ratio of M and M+2 peaks) should be clearly visible.
-
Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns involving the loss of the piperidine ring or cleavage of the ether bond.
Comparative Performance and Alternatives
The choice of a particular substitution pattern on a drug scaffold is a critical decision in the optimization process. The 2-chloro-4-fluoro substitution of the topic compound can be compared to other halogenated and non-halogenated analogs.
| Alternative | Key Differences | Potential Advantages | Potential Disadvantages |
| 4-(4-Fluorophenoxy)piperidine | Lacks the 2-chloro substituent. | Simpler synthesis, potentially lower lipophilicity. | May be more susceptible to metabolic oxidation at the 2-position. |
| 4-(2,4-Dichlorophenoxy)piperidine | Has a second chlorine instead of fluorine. | May have increased metabolic stability. | Higher lipophilicity could lead to off-target effects and lower solubility. |
| 4-Phenoxypiperidine | Lacks any halogen substituents. | Easiest to synthesize. | Likely to have lower metabolic stability and different electronic properties. |
The 2-chloro-4-fluoro combination offers a balance of metabolic stability and modulated electronic properties that may be advantageous for specific biological targets. The fluorine atom can enhance binding through favorable electrostatic interactions, while the chlorine atom can provide steric bulk and block metabolic pathways.
Conclusion
The comprehensive characterization of this compound hydrochloride requires a multi-faceted approach, combining robust synthetic methods with a suite of analytical techniques. This guide has provided a framework for its synthesis, purification, and detailed characterization, alongside a comparative analysis with relevant structural analogs. The insights and protocols presented herein are intended to empower researchers in their efforts to develop novel therapeutics by providing a solid foundation for understanding and working with this and similar substituted piperidine scaffolds.
References
-
PubChem Compound Summary for CID 3864656, 4-(2-Chlorophenoxy)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 3734896, 4-(4-Fluorophenoxy)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 68580325, 3,4-Dichlorophenoxypiperidine. National Center for Biotechnology Information. [Link]
-
Piperidine - Chemical and Physical Properties. Cheméo. [Link]
-
Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed Central. [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
-
Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]
Sources
A Comparative Guide to the Synthetic Routes of Substituted Piperidines: Strategies and Protocols for the Modern Chemist
The substituted piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence in FDA-approved drugs underscores the critical importance of efficient and versatile synthetic methodologies for accessing this privileged scaffold.[3][4] This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of substituted piperidines, offering insights into their underlying principles, practical applications, and experimental execution. We will delve into the intricacies of pyridine reduction, the elegance of cycloaddition reactions, and the strategic construction from acyclic precursors, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Strategic Overview: Three Pillars of Piperidine Synthesis
The construction of the piperidine ring can be broadly categorized into three main approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
-
Pyridine Reduction: The most atom-economical approach, this strategy involves the hydrogenation of readily available pyridine precursors. While conceptually straightforward, it presents challenges in controlling selectivity and functional group compatibility.
-
Cycloaddition Reactions: The Aza-Diels-Alder reaction and other cycloadditions offer a powerful means of constructing the piperidine ring with a high degree of stereocontrol, particularly for the synthesis of complex, poly-substituted derivatives.
-
Cyclization of Acyclic Precursors: This versatile strategy involves the formation of the piperidine ring from a linear precursor, often through intramolecular nucleophilic attack. Reductive amination of dicarbonyl compounds is a classic and widely used example of this approach.
The following sections will provide a detailed comparison of these strategies, complete with experimental protocols and mechanistic insights.
I. The Direct Approach: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is the most direct and atom-economical method for the synthesis of piperidines.[3] This process, however, is not without its challenges. The aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often at elevated temperatures and pressures.[5] Furthermore, the basic nitrogen atom in both the starting material and the product can act as a catalyst poison.[3]
Mechanistic Insights
The hydrogenation of pyridine on a heterogeneous catalyst surface, such as Platinum or Rhodium, is believed to proceed through a stepwise mechanism.[6] The pyridine molecule adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the aromatic ring. This process typically involves the formation of partially hydrogenated intermediates, such as di- and tetrahydropyridines, which are then further reduced to the fully saturated piperidine.
dot
Caption: Stepwise mechanism of pyridine hydrogenation.
Comparative Analysis of Catalytic Systems
| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Key Advantages | Key Limitations |
| PtO₂ | 50-70 | Room Temp. | Acetic Acid | Mild conditions, good for many substituted pyridines.[7] | Requires acidic medium, catalyst can be pyrophoric.[3] |
| Rh/C | 5 | 80 | Water | Can be performed in water, mild pressure.[8] | May require elevated temperatures. |
| Iridium(III) Complex | 50 | Room Temp. | Methanol | High tolerance for sensitive functional groups (e.g., nitro, bromo).[9] | Homogeneous catalyst, may be difficult to remove. |
| Electrocatalytic (Rh/C) | Ambient | Ambient | Water/MTBE | Avoids high-pressure H₂ gas, sustainable.[10] | Requires specialized equipment (electrolyzer). |
Experimental Protocol: Hydrogenation of 3-Bromopyridine using PtO₂
This protocol describes the hydrogenation of 3-bromopyridine to 3-bromopiperidine, a valuable synthetic intermediate.
Materials:
-
3-Bromopyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor vessel, add 3-bromopyridine (1.0 g).
-
Add glacial acetic acid (10 mL) as the solvent.
-
Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[7]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[3]
-
The filtrate can then be worked up by basifying with a suitable base (e.g., NaOH) and extracting the product into an organic solvent.
II. The Convergent Approach: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful and versatile method for the construction of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[11] This [4+2] cycloaddition involves the reaction of a diene with a dienophile where at least one of the components contains a nitrogen atom.[12][13]
Mechanistic Insights
The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[12] In the concerted pathway, the new carbon-carbon and carbon-nitrogen bonds are formed simultaneously. The stereochemical outcome is often predictable based on the geometry of the reactants. In the stepwise mechanism, a zwitterionic intermediate is formed, which then cyclizes to form the six-membered ring. The presence of a Lewis acid can influence the reaction mechanism and selectivity.[12]
dot
Caption: Concerted vs. Stepwise Aza-Diels-Alder mechanisms.
Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder Reaction
This protocol describes the synthesis of a tetrahydropyridine derivative via an inverse-electron-demand aza-Diels-Alder reaction, a common variant of this methodology.
Materials:
-
α-Halogeno hydrazone
-
3-Vinylindole (or other electron-rich dienophile)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 equiv) and anhydrous dichloromethane.
-
Add the 3-vinylindole (1.2 equiv) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Upon completion, the reaction can be quenched with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. The resulting tetrahydropyridine can then be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
III. The Strategic Approach: Cyclization of Acyclic Precursors
The construction of the piperidine ring from acyclic precursors is a highly versatile and widely employed strategy. This approach allows for the introduction of a wide range of substituents at various positions of the ring. Reductive amination of dicarbonyl compounds is a classic example of this methodology.[14]
Mechanistic Insights: Double Reductive Amination
The double reductive amination of a 1,5-dicarbonyl compound with an amine is a one-pot process that involves a cascade of reactions. The reaction begins with the formation of an imine or enamine at one of the carbonyl groups, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride. This is followed by an intramolecular imine/enamine formation and a second reduction to yield the piperidine ring.
dot
Caption: Cascade mechanism of double reductive amination.
Experimental Protocol: Reductive Amination of N-Boc-piperidin-4-one
This protocol describes the synthesis of an N-substituted piperidine via reductive amination of a piperidone with an aniline derivative.
Materials:
-
N-Boc-piperidin-4-one
-
3,4-Dichloroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid
Procedure:
-
To a solution of N-Boc-piperidin-4-one (1.0 equiv) in dichloromethane, add 3,4-dichloroaniline (1.1 equiv) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired N-substituted piperidine.
IV. Modern Frontiers: Biocatalysis and Chemo-enzymatic Synthesis
The demand for enantiomerically pure substituted piperidines has driven the development of innovative biocatalytic and chemo-enzymatic strategies.[15][16] These methods offer unparalleled stereoselectivity under mild reaction conditions. A notable example is the use of a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[15] This approach has been successfully applied to the synthesis of the antipsychotic drug Preclamol.[15]
Conclusion: A Chemist's Guide to Piperidine Synthesis
The synthesis of substituted piperidines is a rich and diverse field, with a wide array of synthetic strategies available to the modern chemist. The choice of method is a critical decision that depends on the specific target molecule and the desired synthetic efficiency.
-
Catalytic hydrogenation of pyridines remains a highly attractive and atom-economical route, especially for large-scale synthesis, with modern catalysts offering improved functional group tolerance.
-
Aza-Diels-Alder reactions provide a powerful and convergent approach for the stereocontrolled synthesis of complex piperidines.
-
Cyclization of acyclic precursors , particularly through reductive amination, offers great flexibility in the introduction of substituents.
-
Biocatalytic and chemo-enzymatic methods are emerging as powerful tools for the synthesis of enantiopure piperidines, meeting the increasing demand for stereochemically defined drug candidates.
By understanding the principles, advantages, and limitations of each of these strategies, researchers can navigate the complexities of piperidine synthesis and efficiently access the vast chemical space of this important heterocyclic scaffold.
References
-
Aza-Diels–Alder reaction. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2937. [Link]
-
Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Diels Alder Reaction Mechanism. BYJU'S. [Link]
-
Yang Y. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Org Biomol Chem. 2015;13(10):2971-2986. [Link]
-
Mori M, Nishizawa Y, Akeboshi T, et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. J Am Chem Soc. 2024. [Link]
-
Mori M, Nishizawa Y, Akeboshi T, et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. J Am Chem Soc. 2024. [Link]
-
Stereoselective Synthesis of Piperidines. ResearchGate. [Link]
-
Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2937. [Link]
-
Al-Zain H, Al-Jaber AS, Al-Marri MJ, et al. Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Can J Chem. 2022;100(2):125-136. [Link]
-
Matassini C, Clemente F, Goti A, Cardona F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Yang Y. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace. [Link]
-
Moormann AE. Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synth Commun. 1993;23(6):789-795. [Link]
-
Dickner T, Laschat S. Stereoselective Synthesis of Piperidines. Synthesis. 2002;2002(13):1707-1730. [Link]
-
Zhang L, Zhang G. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Org Lett. 2011;13(17):4454-4457. [Link]
-
Montgomery SL, Paps P, Green AP, et al. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. J Am Chem Soc. 2022;144(39):17966-17974. [Link]
-
Taday F, Cairns R, O'Connell A, O'Reilly E. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chem Commun (Camb). 2022;58(10):1697-1700. [Link]
-
Liu J, Li P, Zhang G, et al. Application of the aza-Diels–Alder reaction in the synthesis of natural products. Org Biomol Chem. 2017;15(48):10173-10189. [Link]
-
Matassini C, Clemente F, Cardona F, Goti A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. 2017;2018(2):283-317. [Link]
-
Bailey PD, Millwood PA, Smith PD. Asymmetric routes to substituted piperidines. Chem Commun (Camb). 1998;(6):633-640. [Link]
-
Boger DL. Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chem Rev. 1986;86(5):781-793. [Link]
-
Leutzsch M, Wolf LM, Patureau FW. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. 2021. [Link]
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angew Chem Int Ed Engl. 2021;60(12):6425-6429. [Link]
-
Gassama A, Thiam A, Thiam M, et al. Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Xie J, Wang JJ, Chen Z, et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nat Catal. 2022;5:1057-1067. [Link]
-
Shida N, Hoshi T, Atobe M. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein J Org Chem. 2022;18:350-359. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Kawamata Y, Vantourout JC, Hickey DP, et al. Synthesis of Complex Piperidines via a Biocatalytic C–H Oxidation/Radical Cross-Coupling Sequence. ResearchGate. [Link]
-
Speckamp WN, Moolenaar MJ. A Convenient Access to the Piperidine Ring by Cyclization of Allylsilyl Substituted N- cyliminium and Iminium Ions. ResearchGate. [Link]
-
Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous. ACS Publications. [Link]
-
Ashenhurst J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]
-
Diels Alder reaction mechanism. Unacademy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine synthesis [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
A Comparative Guide to the Spectroscopic Analysis of 4-(2-Chloro-4-fluorophenoxy)piperidine
For the researcher engaged in the synthesis and application of novel pharmaceutical intermediates, the unambiguous structural confirmation and purity assessment of the target molecule is paramount.[1][2] 4-(2-Chloro-4-fluorophenoxy)piperidine, a key building block in medicinal chemistry, presents a unique analytical challenge due to its combination of aromatic and aliphatic moieties. This guide provides an in-depth comparison of core spectroscopic techniques for its comprehensive analysis, moving beyond mere data presentation to explain the causality behind experimental choices and interpretation. Our focus is on creating a self-validating analytical workflow, ensuring the integrity and reproducibility of your results.[3]
The Analytical Imperative: Structure vs. Purity
The analysis of a compound like this compound is a twofold endeavor:
-
Structural Elucidation: Confirming that the synthesized molecule has the correct atomic connectivity and arrangement.
-
Purity Determination: Quantifying the amount of the desired compound relative to impurities such as starting materials, by-products, or degradation products.[2]
No single technique can definitively accomplish both tasks with the highest degree of confidence.[4] Therefore, a multi-modal approach, integrating several spectroscopic and chromatographic methods, is the industry standard. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for structural elucidation, and discuss their synergy with chromatographic methods for purity analysis.
The Analytical Workflow: An Integrated Approach
A logical workflow ensures that each analytical step builds upon the last, leading to a comprehensive and trustworthy characterization of the molecule.
Caption: Integrated workflow for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[4][5][6]
Why NMR is Essential:
For this compound, NMR is indispensable for confirming the precise substitution pattern on the aromatic ring and the point of attachment to the piperidine ring—details that are difficult to ascertain with other methods. It provides irrefutable evidence of the molecule's carbon-hydrogen framework.
Expected Spectral Data (Predicted)
| Technique | Expected Chemical Shifts (δ, ppm) | Rationale & Interpretation |
| ¹H NMR | ~7.0-7.3 (m, 1H), ~6.8-7.0 (m, 2H) | Aromatic Protons: Complex multiplets due to H-H and H-F coupling. The electron-withdrawing Cl and F atoms shift the protons downfield. |
| ~4.4-4.6 (m, 1H) | Piperidine C4-H: The proton on the carbon bearing the ether linkage is significantly deshielded by the electronegative oxygen, shifting it downfield. | |
| ~3.0-3.2 (m, 2H), ~2.7-2.9 (m, 2H) | Piperidine C2/C6-H (axial/equatorial): Protons adjacent to the nitrogen atom. | |
| ~1.8-2.1 (m, 2H), ~1.6-1.8 (m, 2H) | Piperidine C3/C5-H (axial/equatorial): Aliphatic protons further from the nitrogen and oxygen. | |
| ~1.5-2.5 (br s, 1H) | Piperidine N-H: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Can be confirmed by D₂O exchange. | |
| ¹³C NMR | ~150-160 (d) | Aromatic C-F: Carbon directly attached to fluorine will show a large coupling constant (¹JCF). |
| ~145-150 (s) | Aromatic C-O: The carbon atom of the ether linkage. | |
| ~115-130 (m) | Other Aromatic Carbons: Includes the carbon attached to chlorine (C-Cl) and other C-H carbons, showing smaller C-F couplings. | |
| ~75-80 (s) | Piperidine C-4: The aliphatic carbon attached to the ether oxygen, shifted significantly downfield. | |
| ~44-48 (s) | Piperidine C-2/C-6: Carbons adjacent to the nitrogen. | |
| ~30-35 (s) | Piperidine C-3/C-5: The remaining aliphatic carbons. |
Note: These are predicted values based on standard chemical shift tables and data from analogous structures like 4-(2-fluorophenoxy)piperidine and other substituted chloro-fluorophenols.[7][8][9]
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if the compound has low solubility or to better resolve the N-H proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's spinner and insert it into the magnet.
-
Shimming: The instrument automatically adjusts the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. This step is crucial for high-resolution data.
-
Acquisition: Set the acquisition parameters. A standard ¹H experiment typically involves a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans for a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the peaks to determine the relative number of protons for each signal.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as the first critical checkpoint in its identification.[5][10] It also offers structural clues through the analysis of fragmentation patterns.
Why MS is Essential:
MS provides a rapid and highly sensitive confirmation of the molecular formula (C₁₁H₁₃ClFNO). The presence of chlorine is particularly easy to spot due to its characteristic isotopic pattern (³⁵Cl:³⁷Cl ratio of ~3:1), which provides an additional layer of confirmation.
Expected Data
| Technique | Expected m/z | Rationale & Interpretation |
| ESI-MS (+) | [M+H]⁺ ≈ 230.07 | Molecular Ion Peak: The protonated molecule. The key diagnostic is observing a pair of peaks at ~230 and ~232 with a 3:1 intensity ratio, confirming the presence of one chlorine atom. |
| EI-MS | M⁺˙ ≈ 229.06 | Radical Cation: The unfragmented molecule. The same 3:1 isotopic pattern will be observed. |
| Fragmentation | Various | Key Fragments: Expect cleavage of the ether bond, loss of the piperidine ring, or fragmentation of the piperidine ring itself. Analyzing these fragments helps piece the structure together.[11][12] |
Comparative Advantage:
While NMR excels at defining connectivity, MS provides the definitive molecular weight. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes the most powerful tool for impurity identification.[13]
Caption: How different techniques probe the molecular structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]
Why IR is Essential:
For this molecule, IR provides quick confirmation of key functional groups: the N-H of the secondary amine, the C-O-C of the aryl ether, and the C-Cl and C-F bonds. While not providing detailed connectivity, it serves as a fast and effective quality control check.
Expected Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Interpretation |
| N-H Stretch | 3300 - 3500 (medium, sharp) | Confirms the presence of the secondary amine in the piperidine ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Indicates the C-H bonds of the piperidine ring. |
| C=C Stretch (Aromatic) | 1450 - 1600 | A series of sharp bands confirming the aromatic ring. |
| C-O-C Stretch (Aryl Ether) | 1200 - 1275 (strong) | A key band confirming the ether linkage. |
| C-F Stretch | 1100 - 1250 (strong) | A strong absorption indicating the carbon-fluorine bond. |
| C-Cl Stretch | 700 - 850 (strong) | A strong absorption indicating the carbon-chlorine bond. |
Note: The presence of a strong band around 1250 cm⁻¹ would be a good indicator of both the C-O-C and C-F stretches.[14][15]
Alternative & Complementary Methods for Purity
While the spectroscopic methods above confirm identity, they are often not the best tools for quantifying purity. For this, chromatography is the method of choice.[13]
| Technique | Primary Use | Advantages | Limitations |
| HPLC-UV | Purity Determination & Quantification | The gold standard for purity analysis of non-volatile compounds. Excellent for separating isomers and related impurities.[13] | Requires a chromophore (the phenyl ring in this case is sufficient). Less structural information than MS. |
| GC-MS | Purity & Volatile Impurity ID | Excellent for separating volatile compounds and identifying them via their mass spectra. Ideal for detecting residual solvents.[13] | Compound must be thermally stable and sufficiently volatile. Derivatization may be required. |
| DSC | Absolute Purity of Crystalline Solids | Can determine the absolute purity of a highly pure (>98.5%) crystalline substance without a reference standard by analyzing its melting profile.[2] | Not suitable for amorphous materials or compounds that decompose on melting. Does not identify impurities. |
Conclusion: A Synthesis of Techniques
The robust characterization of this compound cannot be achieved by a single analytical method. A synergistic approach is required.
-
NMR stands as the cornerstone for absolute structural elucidation.
-
Mass Spectrometry provides the non-negotiable confirmation of molecular weight and elemental composition (Cl).
-
IR Spectroscopy offers a rapid and cost-effective check for the presence of key functional groups.
-
Chromatography (HPLC/GC) , ideally coupled with MS, is essential for the accurate quantification of purity and the identification of unknown impurities.
By integrating these techniques as outlined in the proposed workflow, researchers and drug development professionals can ensure the identity, quality, and consistency of this critical pharmaceutical intermediate, thereby upholding the highest standards of scientific integrity.
References
- Vertex AI Search. (n.d.). Comparative Analysis of Spectroscopic Techniques. Solubility of Things. Retrieved January 18, 2026.
- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved January 18, 2026.
- SpectraBase. (n.d.). 1-butyl-2-(2,5-dimethoxyphenyl)piperidine. Retrieved January 18, 2026.
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved January 18, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. Retrieved January 18, 2026.
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved January 18, 2026, from [Link]
- ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved January 18, 2026.
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved January 18, 2026, from [Link]
- IJRAR.org. (n.d.).
- National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Retrieved January 18, 2026.
-
Pharmaffiliates. (2025, October 13). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved January 18, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to Spectroscopic Techniques for the Characterization of Novel Molecules. Retrieved January 18, 2026.
- Guidechem. (n.d.). 4-[2-(2-chloro-6-fluorophenoxy)-6-fluorophenoxy]piperidine. Retrieved January 18, 2026.
- ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 6e–k. Retrieved January 18, 2026.
- PubChem. (n.d.). 2-[4-[1-(2-Chloro-4-fluorophenoxy)-2,2,2-trifluoroethyl]piperidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. Retrieved January 18, 2026.
- The Royal Society of Chemistry. (n.d.).
- CymitQuimica. (n.d.). 4-(2-fluorophenoxy)piperidine(HCl). Retrieved January 18, 2026.
- ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Retrieved January 18, 2026.
- ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Retrieved January 18, 2026.
- PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved January 18, 2026.
- PubChem. (n.d.). 4-(2-Chlorophenoxy)piperidine. Retrieved January 18, 2026.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 18, 2026.
- OUCI. (n.d.). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy-N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved January 18, 2026.
- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved January 18, 2026.
- SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026.
- PubChemLite. (n.d.). 4-(2-fluorophenoxy)piperidine hydrochloride (C11H14FNO). Retrieved January 18, 2026.
- BLDpharm. (n.d.). 1220036-86-1|4-(2-(2-Chloro-4-fluorophenoxy)ethyl)piperidine hydrochloride. Retrieved January 18, 2026.
- SpectraBase. (n.d.). 2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-phenylhydrazinecarboxamide - Optional[1H NMR] - Spectrum. Retrieved January 18, 2026.
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved January 18, 2026.
-
NIST. (n.d.). 4-Benzylpiperidine. WebBook. Retrieved January 18, 2026, from [Link]
- PubMed. (2023, September). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved January 18, 2026.
- SpectraBase. (n.d.). 4-Benzylpiperidine - Optional[Vapor Phase IR] - Spectrum. Retrieved January 18, 2026.
Sources
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. One moment, please... [jchps.com]
- 7. 4-(2-fluorophenoxy)piperidine(HCl) | CymitQuimica [cymitquimica.com]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy-N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Be… [ouci.dntb.gov.ua]
- 15. 4-Benzylpiperidine [webbook.nist.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
